(S)-1-Methylnicotinium Iodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAGPCQOMOCCFX-MERQFXBCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944031 | |
| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21446-46-8 | |
| Record name | Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-Methylnicotinium Iodide: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-1-Methylnicotinium Iodide, a quaternary ammonium compound that is a metabolite of nicotine and a subject of interest in neuropharmacology. This document delves into its fundamental chemical and physical properties, synthesis and purification methodologies, biological significance, mechanism of action, and analytical techniques, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.
Chemical and Physical Properties
This compound is a chiral quaternary ammonium salt. It is essential to note that two CAS Numbers appear in literature and commercial listings for what is described as this compound: 21446-46-8 and 5959-86-4 . Researchers should verify the specific isomer and purity when sourcing this compound. For the purpose of this guide, we will consider the properties associated with the (S)-enantiomer, a metabolite of the naturally occurring (S)-nicotine.
Core Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | (S)-1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | [1] |
| Synonyms | (S)-1-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide, NIM, N-Methylnicotinium Iodide, Nicotine N-Methiodide, Nicotine Isomethiodide | [1][2] |
| Molecular Formula | C₁₁H₁₇IN₂ | [3][4] |
| Molecular Weight | 304.17 g/mol | [3][4] |
| CAS Numbers | 21446-46-8, 5959-86-4 | [3][5] |
Physicochemical Characteristics
| Property | Value | Source(s) |
| Appearance | Pale yellow to yellow solid | [2] |
| Melting Point | >159°C (decomposes) or 166-168°C | [2][5] |
| Solubility | Slightly soluble in DMSO, Ethanol (with sonication), and Water | [2] |
| Storage | Store at -20°C | [2][5] |
Synthesis and Purification
The primary route for the synthesis of this compound is the direct N-methylation of (S)-nicotine using methyl iodide.[6] This reaction, a classic example of a Menschutkin reaction, presents a significant challenge in regioselectivity due to the presence of two nucleophilic nitrogen atoms in the nicotine molecule: one in the pyridine ring and one in the pyrrolidine ring.[6]
The Challenge of Regioselectivity
Methylation can occur at either the pyridine nitrogen (N1) to yield this compound or at the pyrrolidine nitrogen (N1') to form the isomeric (S)-1'-Methylnicotinium Iodide. The pyrrolidine nitrogen is generally more basic and nucleophilic, leading to a product mixture where the N1'-methylated isomer is often the major product under kinetic control.[6] The reaction is typically considered irreversible under standard conditions.[6]
Sources
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5959-86-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
what is (S)-1-Methylnicotinium Iodide
An In-Depth Technical Guide to (S)-1-Methylnicotinium Iodide: Synthesis, Characterization, and Biological Significance
Abstract
This compound is a quaternary ammonium compound and a metabolite of (S)-nicotine, the primary psychoactive alkaloid in tobacco. While representing a minor pathway in overall nicotine metabolism compared to the formation of cotinine, its study provides crucial insights into the biotransformation of xenobiotics and presents unique pharmacological characteristics. This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, challenging synthesis, analytical characterization, and known biological activities. We delve into the causality behind experimental protocols, from regioselective synthesis to toxicological handling, providing a framework for its investigation and potential application in pharmacological research.
Introduction
Nicotine, predominantly the (S)-enantiomer, is one of the most widely consumed alkaloids, primarily through tobacco products. Its metabolism in humans is extensive, with approximately 90% of an absorbed dose being metabolized by the liver before excretion.[1] The primary metabolic pathway, accounting for 70-80% of nicotine clearance, is the cytochrome P450 2A6 (CYP2A6)-mediated oxidation to cotinine.[2][3] However, several other metabolic routes exist, including N-methylation, which leads to the formation of N-methylnicotinium ions.[1][4]
This compound is the salt formed from the methylation of the pyridine nitrogen of (S)-nicotine. Its formation is catalyzed by amine N-methyltransferase enzymes.[1] As a quaternary ammonium salt, its chemical properties and biological fate differ significantly from its parent compound, nicotine. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its synthesis, analysis, and further biological exploration.
Physicochemical Properties and Structural Elucidation
The accurate identification and characterization of this compound are fundamental for any scientific investigation. Its properties are distinct from its structural isomer, (S)-1'-Methylnicotinium Iodide, where methylation occurs on the pyrrolidine nitrogen.
Key Properties
Quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 21446-46-8 | [5][][7] |
| Molecular Formula | C₁₁H₁₇IN₂ | [][7][8] |
| Molecular Weight | 304.17 g/mol | [5][][7] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Melting Point | >159°C (decomposition) | [] |
| Solubility | Slightly soluble in Water, Ethanol, and DMSO | [] |
| IUPAC Name | 1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | [][9] |
Structural Isomerism
The core challenge in both the synthesis and analysis of this compound lies in distinguishing it from its isomer, (S)-1'-Methylnicotinium Iodide (CAS: 5959-86-4).[8][10][11] The methylation site dictates the compound's electronic structure and, consequently, its chemical and biological behavior.
Caption: Regioselectivity challenge in the N-methylation of (S)-nicotine.
Protocol: Structural Characterization
A multi-technique approach is required for unambiguous structural validation.
Objective: To confirm the chemical structure of synthesized this compound and differentiate it from the (S)-1'-methyl isomer.
Methodologies:
-
Mass Spectrometry (MS):
-
Step 1: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Step 2: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Step 3: Acquire the mass spectrum in positive ion mode.
-
Causality: ESI is a soft ionization technique ideal for pre-charged molecules like quaternary amines, minimizing fragmentation. High resolution is critical for confirming the elemental composition.
-
-
Expected Result: A prominent ion at m/z corresponding to the C₁₁H₁₇N₂⁺ cation (calculated m/z ≈ 177.1386). Both isomers will produce this parent ion.
-
Step 4: Perform tandem MS (MS/MS) by selecting the parent ion (m/z ≈ 177) and subjecting it to collision-induced dissociation (CID).
-
Causality: The fragmentation patterns of the two isomers will differ due to the location of the positive charge, providing structural confirmation. The 1-methyl isomer is expected to show fragmentation related to the pyridinium ring, while the 1'-methyl isomer will show patterns originating from the pyrrolidinium ring.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Step 1: Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Step 2: Acquire ¹H NMR and ¹³C NMR spectra.
-
Causality: The chemical shifts of the protons and carbons near the quaternized nitrogen will be significantly deshielded (shifted downfield) compared to those in neutral nicotine.
-
-
Step 3: Compare the spectra to known data or to the spectrum of the starting (S)-nicotine.
-
For this compound: Expect significant downfield shifts for the protons on the pyridine ring and the N-methyl protons attached to the pyridine nitrogen.
-
For (S)-1'-Methylnicotinium Iodide: Expect significant downfield shifts for the protons on the pyrrolidine ring and the N-methyl protons on that ring.
-
-
Step 4 (Self-Validation): Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HMBC (¹H-¹³C long-range correlation). An HMBC experiment showing a correlation between the N-methyl protons and the carbons of the pyridine ring provides definitive proof of the 1-methyl structure.
-
Synthesis and Purification
The synthesis of this compound is a classic example of the Menschutkin reaction—the alkylation of an amine with an alkyl halide.[4] The primary challenge is controlling the regioselectivity of the reaction.[4]
Protocol: Synthesis via N-Methylation
Objective: To synthesize this compound from (S)-nicotine.
Materials:
-
(S)-Nicotine (high purity)
-
Methyl Iodide (CH₃I)
-
Acetonitrile (anhydrous)
-
Sodium Carbonate (Na₂CO₃, anhydrous)
-
Diethyl ether (anhydrous)
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (S)-nicotine (1.0 eq) and anhydrous sodium carbonate (excess, ~2.0 eq) in anhydrous acetonitrile.
-
Causality: Acetonitrile is a polar aprotic solvent suitable for this type of substitution reaction. Sodium carbonate acts as a base to neutralize the hydrogen iodide (HI) byproduct that can form, preventing side reactions.
-
-
Reagent Addition: Cool the mixture in an ice bath (0°C). Add methyl iodide (1.0-1.1 eq) dropwise with vigorous stirring.
-
Causality: Using a slight excess of methyl iodide ensures complete consumption of the nicotine, but a large excess should be avoided to minimize the formation of the di-quaternized product. Dropwise addition at low temperature helps to control the exothermic nature of the reaction.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts (Na₂CO₃ and NaI). Wash the solid with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude oily or solid residue containing a mixture of the 1-methyl and 1'-methyl isomers.
-
Purification (Self-Validation): The separation of the two isomers is the most critical step and validates the success of the synthesis. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 or a HILIC column). The fractions corresponding to each isomer are collected, concentrated, and dried to yield the purified products.
Biological Activity and Mechanism of Action
This compound is not just a synthetic compound but a naturally occurring metabolite.[7] Its biological profile is complex and, in some respects, appears contradictory, suggesting a multi-faceted mechanism of action.
Metabolic Pathway
In vivo, the N-methylation of nicotine is a minor metabolic pathway compared to C-oxidation.[12]
Caption: Major and minor pathways of nicotine metabolism in humans.
Pharmacological Profile
Available literature reports several distinct activities for this compound:
-
Nicotinic Receptor Antagonist: It has been described as a nicotinic receptor antagonist.[5] This activity is plausible, as the permanent positive charge and bulky methyl group could allow it to bind to nicotinic acetylcholine receptors (nAChRs) but prevent the conformational change required for channel activation, thereby blocking the action of agonists like acetylcholine or nicotine.
-
Antinociceptive Activity: The compound exhibits pain-relieving effects.[5] This could be a downstream consequence of nAChR antagonism, as certain nAChR subtypes are involved in pain signaling pathways.
-
Parasympathomimetic Stimulant: In contrast, it is also referred to as a potent parasympathomimetic stimulant.[][13] This action implies agonistic activity at muscarinic or nicotinic receptors in the parasympathetic nervous system.
Reconciling Contradictory Activities: This apparent paradox (antagonist vs. stimulant) is common in pharmacology and may be explained by several factors that warrant further investigation:
-
Receptor Subtype Selectivity: It may act as an antagonist at certain nAChR subtypes while acting as an agonist or partial agonist at others.
-
Dose-Dependency: It could exhibit different effects at different concentrations.
-
Indirect Mechanisms: The "stimulant" effect could be indirect, for example, by inhibiting acetylcholinesterase, which would increase the concentration of endogenous acetylcholine.
Pharmacokinetics
As a pre-charged quaternary ammonium salt, this compound is expected to have:
-
Low Oral Bioavailability: Poor absorption from the gastrointestinal tract.
-
Limited CNS Penetration: The permanent positive charge will significantly hinder its ability to cross the blood-brain barrier.
-
Renal Excretion: It is likely to be eliminated from the body primarily via renal excretion as the unchanged cation.
Toxicology and Safety Considerations
The handling of this compound and its synthetic precursors requires strict safety protocols.
-
Compound Toxicity: A lethal dose value in mice has been reported as 638 mg/kg, indicating moderate acute toxicity.[14]
-
Precursor Hazard (Methyl Iodide): The methylating agent, methyl iodide, is a hazardous substance. It is a known irritant to the eyes, skin, and respiratory tract and may have effects on the central nervous system.[15][16] It is also classified as a potential carcinogen.[16][17]
-
Iodide Toxicity: The iodide counter-ion, if present in large quantities, can also have toxicological effects, primarily on thyroid function.[18]
Protocol: Safe Handling of Methyl Iodide
Objective: To ensure the safe handling of methyl iodide during synthesis.
Controls:
-
Engineering Controls: All work with methyl iodide must be conducted inside a certified chemical fume hood to prevent inhalation of its volatile and toxic vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., laminate film or Viton; nitrile is not sufficient for prolonged contact).
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Work Practices:
-
Transport: Transport methyl iodide in a secondary, sealed, and shatter-proof container.
-
Dispensing: Use a syringe or cannula for transferring the liquid to avoid exposure.
-
Spills: Have a spill kit ready that includes an appropriate absorbent and a neutralizing agent (e.g., sodium thiosulfate solution).
-
-
Waste Disposal:
-
All methyl iodide-contaminated waste (needles, glassware, gloves) must be disposed of in a designated hazardous waste container. Do not mix with other waste streams.
-
Conclusion and Future Directions
This compound is a fascinating molecule at the intersection of nicotine metabolism, synthetic chemistry, and pharmacology. While its role as a minor metabolite is established, its full biological significance remains an area of active inquiry. The synthetic challenges posed by regioselectivity underscore the need for precise analytical techniques to ensure sample purity.
Future research should focus on:
-
Selective Synthesis: Developing novel synthetic methods that favor the formation of the 1-methyl isomer over the 1'-methyl isomer.
-
Pharmacological Deconvolution: Systematically evaluating its activity across a wide panel of nAChR and muscarinic receptor subtypes to clarify its mechanism of action.
-
Biomarker Potential: Investigating whether its urinary concentration could serve as a specific biomarker for the activity of certain N-methyltransferase enzymes.
This guide provides the foundational knowledge for researchers to safely synthesize, characterize, and investigate this intriguing nicotine metabolite, paving the way for new discoveries in toxicology and pharmacology.
References
-
Cas 5959-86-4,this compound | lookchem. [Link]
-
Absolute configuration and biological activity of mequitamium iodide enantiomers - PubMed. [Link]
-
1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide - PubChem. [Link]
-
Metabolism and Disposition Kinetics of Nicotine - ResearchGate. [Link]
-
[Absorption, metabolism and excretion of nicotine in humans] - PubMed. [Link]
-
This compound suppliers USA. [Link]
-
Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC - NIH. [Link]
-
Nicotine metabolism. Following nicotine uptake in the body, nicotine is metabolized to six primary metabolites... - ResearchGate. [Link]
-
Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - PubMed Central. [Link]
-
a) Metabolism of nicotine to its main metabolites cotinine and trans-3... - ResearchGate. [Link]
-
Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1) - PubChem. [Link]
-
Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC - PubMed Central. [Link]
-
ICSC 0509 - METHYL IODIDE. [Link]
-
Showing Compound 1-Methylnicotinamide iodide (FDB022639) - FooDB. [Link]
-
[Pharmacokinetics of injection of iodine-131 labelling MEI-TUO-XI monoclonal antibody in human body] - PubMed. [Link]
-
METHYL IODIDE 1. Exposure Data - IARC Publications. [Link]
-
Methyl Iodide (Iodomethane) - EPA. [Link]
-
Nicotine monomethiodide | C11H17IN2 | CID 89593 - PubChem - NIH. [Link]
-
ATSDR Iodine Tox Profile - Agency for Toxic Substances and Disease Registry. [Link]
-
This compound | CAS#:5959-86-4 | Chemsrc. [Link]
Sources
- 1. [Absorption, metabolism and excretion of nicotine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. Cas 5959-86-4,this compound | lookchem [lookchem.com]
- 9. Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1) | C11H17IN2 | CID 88902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-1’-Methylnicotinium Iodide | CymitQuimica [cymitquimica.com]
- 11. scbt.com [scbt.com]
- 12. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppliers USA [americanchemicalsuppliers.com]
- 14. This compound | CAS#:5959-86-4 | Chemsrc [chemsrc.com]
- 15. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]
- 16. epa.gov [epa.gov]
- 17. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
(S)-1-Methylnicotinium Iodide: An In-Depth Technical Guide on its Role in Nicotine Metabolism
Introduction: Unveiling a Key Player in Nicotine's Metabolic Cascade
The biotransformation of nicotine, the principal psychoactive alkaloid in tobacco, is a multifaceted process critical to understanding its pharmacology and toxicology. While the metabolic pathways leading to cotinine and nicotine-N'-oxide are well-documented, the N-methylation pathway culminating in the formation of the (S)-1-Methylnicotinium ion has garnered increasing attention from the scientific community. This permanently charged metabolite, often studied in its iodide salt form for research purposes, possesses distinct physicochemical properties that dictate its unique pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of (S)-1-Methylnicotinium's role is indispensable for researchers, toxicologists, and drug development professionals seeking a complete picture of nicotine's fate within the human body and its ultimate physiological impact.
Biosynthesis: The Enzymatic Genesis of (S)-1-Methylnicotinium
The formation of (S)-1-Methylnicotinium from nicotine is a specific enzymatic process primarily occurring in the liver.
Nicotine N-Methyltransferase (NNMT): The Catalyst of Methylation
The key enzyme responsible for the N-methylation of nicotine is Nicotinamide N-methyltransferase (NNMT).[1][2][3][4] This cytosolic enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the pyridine nitrogen of (S)-nicotine.[3][4] While predominantly expressed in the liver, NNMT activity is also observed in other tissues, contributing to the systemic formation of (S)-1-Methylnicotinium.
The Metabolic Pathway Visualized
The enzymatic conversion of nicotine to its methylated counterpart is a crucial step in its metabolism.
Caption: Enzymatic methylation of (S)-nicotine to (S)-1-Methylnicotinium.
Experimental Protocol: In Vitro Analysis of NNMT-Mediated Nicotine Methylation
Objective: To quantify the formation of (S)-1-Methylnicotinium from (S)-nicotine by recombinant human NNMT.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following in a final volume of 200 µL:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mM Dithiothreitol (DTT)
-
5 µg Recombinant Human NNMT
-
500 µM S-adenosyl-L-methionine (SAM)
-
100 µM (S)-Nicotine
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath.
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., d3-(S)-1-Methylnicotinium Iodide).
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Experimental Choices:
-
Physiological pH: The use of a pH 7.4 buffer mimics the cellular environment.
-
Enzyme & Substrates: Recombinant NNMT ensures specificity, while defined concentrations of SAM and nicotine allow for kinetic analysis.
-
Reaction Termination & Internal Standard: Rapid quenching with acetonitrile halts the enzymatic reaction, and the internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
Pharmacokinetics: The Journey of a Charged Metabolite
The permanent positive charge of (S)-1-Methylnicotinium significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Limited Membrane Permeability and Distribution
Unlike its lipophilic parent compound, (S)-1-Methylnicotinium's charge hinders its ability to passively diffuse across biological membranes. Consequently, its volume of distribution is considerably lower than that of nicotine, and it does not readily cross the blood-brain barrier.
Renal Excretion: The Primary Elimination Route
The primary pathway for the elimination of (S)-1-Methylnicotinium from the body is renal excretion. This process is not passive but is facilitated by specific transporters in the kidneys. Organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) are responsible for its active secretion into the urine.
Experimental Workflow: Characterizing Transporter-Mediated Efflux
Caption: Experimental workflow to identify renal transporters of (S)-1-Methylnicotinium.
Analytical Methodologies for Accurate Quantification
Robust and sensitive analytical methods are essential for the accurate determination of (S)-1-Methylnicotinium in various biological matrices.
Sample Preparation: Isolating the Analyte
Due to its polar and charged nature, specific sample preparation techniques are required for efficient extraction and to minimize matrix effects during analysis.
-
Protein Precipitation: A straightforward method for deproteinizing plasma or serum samples, typically using acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): Cation-exchange SPE provides a more selective method for isolating and concentrating (S)-1-Methylnicotinium from complex matrices like urine.[5]
-
Micro-extraction by Packed Sorbent (MEPS): A miniaturized version of SPE that offers a simple and rapid sample preparation approach.[6]
Instrumental Analysis: The Power of LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of (S)-1-Methylnicotinium.[5][7][8]
Table 1: Typical LC-MS/MS Parameters for (S)-1-Methylnicotinium Analysis
| Parameter | Typical Setting | Rationale for Choice |
| Liquid Chromatography | ||
| Column Chemistry | Hydrophilic Interaction Liquid Chromatography (HILIC) | Provides excellent retention for highly polar and charged compounds.[7] |
| Mobile Phase | Acetonitrile and aqueous ammonium formate/formic acid | Ensures good chromatographic peak shape and is compatible with mass spectrometry.[7][8] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Ideal for the analysis of permanently charged cationic compounds. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[5] |
| Internal Standard | Stable Isotope-Labeled (e.g., d3- or d4-Methylnicotinium) | Compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.[7] |
Toxicological and Pharmacological Implications
The biological activity of (S)-1-Methylnicotinium is an area of ongoing investigation, with its unique properties suggesting a different pharmacological profile compared to nicotine.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
(S)-1-Methylnicotinium is generally considered a nicotinic receptor antagonist.[9] Its permanent charge is thought to limit its ability to penetrate the central nervous system, thereby reducing its central effects compared to nicotine.
Potential for Cellular Toxicity
The reliance on active transport for its elimination raises the possibility of tissue-specific accumulation and potential toxicity, particularly in the kidneys. Genetic polymorphisms in the genes encoding for OCT and MATE transporters could influence an individual's susceptibility to such effects. Moreover, the formation of iminium metabolites has been linked to oxidative stress and cellular damage.[10]
Developmental and Systemic Toxicity
Nicotine and its metabolites can have significant developmental toxicity.[11] While the specific contribution of (S)-1-Methylnicotinium to these effects is not fully elucidated, its presence as a metabolite necessitates its consideration in the overall toxicological assessment of nicotine exposure, especially during pregnancy and adolescence.[11] Acute toxicity from high doses of nicotine can affect multiple organ systems, including the nervous, cardiovascular, and respiratory systems.[12][13]
Future Research and Drug Development Perspectives
Several avenues of research are crucial for a more complete understanding of (S)-1-Methylnicotinium's role in nicotine's effects:
-
Comprehensive Pharmacodynamic Profiling: A thorough investigation of its activity at various nAChR subtypes and other potential molecular targets is warranted.
-
Role in Nicotine Addiction: Elucidating its contribution, if any, to the addictive properties of tobacco products.
-
Clinical Significance of Transporter Polymorphisms: Assessing the impact of genetic variations in OCT and MATE transporters on the pharmacokinetics and potential toxicity of (S)-1-Methylnicotinium in diverse populations.
-
Implications for Nicotine Replacement Therapies (NRTs): Understanding the metabolic fate of nicotine, including the formation of (S)-1-Methylnicotinium, is vital for the design of more effective and safer NRTs.
Conclusion
(S)-1-Methylnicotinium is a significant, yet historically underappreciated, metabolite of nicotine. Its formation via NNMT-catalyzed N-methylation and its subsequent elimination via transporter-mediated renal excretion highlight a unique metabolic pathway with important pharmacokinetic consequences. While its pharmacological and toxicological profiles differ from those of nicotine, its potential for cellular accumulation and the influence of genetic factors on its clearance underscore its importance in the broader context of nicotine's physiological effects. Continued research into the biology of (S)-1-Methylnicotinium is essential for advancing our understanding of nicotine addiction, toxicology, and for the development of improved public health strategies and therapeutic interventions.
References
-
Parsons, R. B., et al. (2015). Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3. Biochemical and Biophysical Research Communications, 467(3), 491-496. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-37. [Link]
-
Singh, R., et al. (2020). Detection of oncometabolites 1-methylnicotinamide, nicotine imine and N-Methylnicotinium in nails of oral cancer patients and prediction of them as modulators of DNMT1. medRxiv. [Link]
-
Murphy, P. J. (1973). Enzymatic Oxidation of Nicotine to Nicotine A1'(5') Iminium Ion. The Journal of Biological Chemistry, 248(8), 2796-2800. [Link]
-
van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(3), 652-664. [Link]
-
Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1243977. [Link]
-
Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-351. [Link]
-
Gherasim, C., et al. (2018). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 19(11), 3565. [Link]
-
Murphy, P. J. (1973). Enzymatic oxidation of nicotine to nicotine 1'(5') iminium ion. A newly discovered intermediate in the metabolism of nicotine. The Journal of biological chemistry, 248(8), 2796–2800. [Link]
-
Skibińska, M., et al. (2021). Efficient Method of (S)-Nicotine Synthesis. Molecules, 26(21), 6448. [Link]
-
U.S. Department of Health and Human Services. (1988). The Health Consequences of Smoking: Nicotine Addiction. A Report of the Surgeon General. [Link]
-
Tutka, P., Mosiewicz, J., & Wielosz, M. (2005). Pharmacokinetics and metabolism of nicotine. Pharmacological reports : PR, 57(2), 143–153. [Link]
-
von Richter, O., et al. (2017). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Journal of Chromatography B, 1060, 273-281. [Link]
-
Murphy, S. E. (2014). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of biological chemistry, 289(48), 33107–33114. [Link]
-
Zhang, Y., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(5), e5351. [Link]
-
Benowitz, N. L., & Jacob, P. (1994). Pharmacokinetics of (S)-nicotine and metabolites in humans. Addiction, 89(11), 1443-1451. [Link]
-
Nakajima, M., et al. (2013). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Biomedical Research, 34(4), 195-201. [Link]
-
Zhang, Y., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(5), e5351. [Link]
-
Gorrod, J. W., & Schepers, G. (Eds.). (1999). Analytical Determination of Nicotine and Related Compounds and their Metabolites. Elsevier. [Link]
-
Castagnoli, N., et al. (2002). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Medical Hypotheses, 59(4), 435-446. [Link]
-
Benowitz, N. L., & Jacob, P. (1993). Nicotine and cotinine elimination pharmacokinetics in smokers and nonsmokers. Clinical Pharmacology & Therapeutics, 53(3), 316-323. [Link]
-
RIVM. (2022). Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. [Link]
-
Committee on Toxicity. (2019). E(N)NDS toxicological review of nicotine. [Link]
-
Aldeek, F., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(11), 931. [Link]
-
Slikker, W., et al. (2014). Developmental toxicity of nicotine: A transdisciplinary synthesis and implications for emerging tobacco products. Neurotoxicology and Teratology, 41, 34-45. [Link]
Sources
- 1. Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 4. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (S)-1-Methylnicotinium Iodide | CymitQuimica [cymitquimica.com]
- 10. Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental toxicity of nicotine: A transdisciplinary synthesis and implications for emerging tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rivm.nl [rivm.nl]
- 13. cot.food.gov.uk [cot.food.gov.uk]
An In-depth Technical Guide to (S)-1-Methylnicotinium Iodide: From Synthesis to Pharmacological Significance
Section 1: Executive Summary
(S)-1-Methylnicotinium Iodide is a quaternary ammonium compound derived from the methylation of the pyridine nitrogen of (S)-nicotine.[1] As a primary metabolite of nicotine, it serves as a critical analyte in toxicological and pharmacological studies.[2][3][][5] Beyond its role as a biomarker, it exhibits intrinsic biological activity, notably as a nicotinic receptor antagonist with potential antinociceptive properties.[2] This guide provides a comprehensive technical overview intended for researchers and drug development professionals. We will delve into its chemical characteristics, stereospecific synthesis, metabolic pathways, analytical quantification methodologies, and its emerging role in pharmacological research. The document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of this important compound.
Section 2: Core Chemical and Physical Properties
A foundational understanding of this compound begins with its physicochemical properties. This data is essential for designing experimental conditions, from synthesis and purification to formulation and analytical detection.
| Property | Value | Source(s) |
| CAS Number | 21446-46-8 | [2][3][] |
| Molecular Formula | C₁₁H₁₇IN₂ | [6] |
| Molecular Weight | 304.17 g/mol | [2][3][6] |
| IUPAC Name | 1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide | [7] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Melting Point | >159°C (decomposes) | [] |
| Solubility | Slightly soluble in Water, DMSO, and Ethanol (sonication may be required) | [] |
| Storage Temperature | -20°C | [][6] |
Section 3: Synthesis and Stereochemical Considerations
The synthesis of this compound is primarily achieved through the direct N-methylation of (S)-nicotine. This process, a classic Menschutkin reaction, presents a significant challenge in regioselectivity.[1]
The Challenge of Regioselectivity
Nicotine possesses two nitrogen atoms: a pyridine nitrogen (sp² hybridized) and a pyrrolidine nitrogen (sp³ hybridized). The pyrrolidine nitrogen is generally more nucleophilic and thus more readily alkylated. Direct reaction with a methylating agent like methyl iodide (CH₃I) typically yields a mixture of two isomeric monomethylated products:
-
(S)-1'-Methylnicotinium Iodide (methylation at the more nucleophilic pyrrolidine nitrogen).
-
This compound (the target compound, methylation at the pyridine nitrogen).
Kinetic control of the reaction often favors the formation of the 1'-methylated isomer, with reported product ratios around 2.5:1.[1] Therefore, the synthetic strategy must not only accomplish methylation but also enable the effective separation and purification of the desired isomer.
Caption: Synthetic workflow for this compound production.
Protocol 3.1: Synthesis and Purification
This protocol describes a common method for synthesis, emphasizing the critical purification step.
Materials:
-
(S)-Nicotine (99%+ purity)
-
Methyl Iodide (CH₃I)
-
Acetonitrile (anhydrous)
-
Sodium Carbonate (Na₂CO₃)
-
Preparative Cation-Exchange HPLC system
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (S)-nicotine in anhydrous acetonitrile.
-
Causality: Using an anhydrous solvent is crucial to prevent side reactions involving water.
-
-
Base Addition: Add excess sodium carbonate. This acts as a mild base to neutralize any HI formed during the reaction, preventing potential side reactions.
-
Methylation: Slowly add one equivalent of methyl iodide dropwise to the stirring solution at room temperature.
-
Expert Insight: Using a stoichiometric amount of methyl iodide minimizes the formation of the dialkylated product, nicotine-N,N'-dimethiodide.[1]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using analytical HPLC or TLC to observe the consumption of nicotine and the formation of the two product isomers.
-
Workup: After the reaction is complete, filter the mixture to remove the sodium carbonate. Evaporate the acetonitrile under reduced pressure to yield a crude mixture of the isomeric products.
-
Purification (Self-Validation): The crude product must be purified to isolate the target this compound.
-
Technique: Preparative cation-exchange HPLC is the method of choice.[1] The permanent positive charge on the quaternary ammonium ions allows for effective separation based on their interaction with the stationary phase.
-
Elution: A gradient elution with an increasing concentration of a salt solution (e.g., ammonium acetate) in the mobile phase is used to displace the bound isomers from the column. The two isomers will elute at different retention times.
-
-
Verification: Collect the fractions corresponding to the desired product peak. Confirm the identity and purity (>98%) of the isolated this compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 4: Biological Significance and Metabolism
This compound is a naturally occurring metabolite of nicotine in humans and other mammals.[3][5] Understanding its formation is key to its use as a biomarker for nicotine exposure.
Caption: Simplified metabolic pathways of (S)-Nicotine in humans.
The primary metabolic pathway for nicotine involves oxidation by cytochrome P450 enzymes (primarily CYP2A6) to cotinine, which is then further metabolized.[5] A minor, but significant, pathway involves the direct N-methylation of the pyridine ring by amine N-methyltransferases to form the (S)-1-Methylnicotinium cation.[5] This metabolite is then excreted in the urine. Its presence and concentration can serve as a specific indicator of nicotine exposure, complementing the analysis of more abundant metabolites like cotinine.
Section 5: Pharmacological Profile
While often viewed as just a metabolite, this compound possesses its own pharmacological activities. This is a critical consideration in drug development, where metabolites must be assessed for potential efficacy or toxicity.
-
Nicotinic Receptor Antagonism: The compound acts as a nicotinic receptor antagonist.[2] The permanent positive charge of the quaternary nitrogen mimics the charged amine of acetylcholine but leads to blocking rather than activation of the receptor. This antagonism can modulate cholinergic signaling.
-
Antinociceptive Activity: Studies have demonstrated that this compound exhibits antinociceptive (pain-reducing) activity.[2] This effect is likely linked to its interaction with nicotinic acetylcholine receptors in the central and peripheral nervous systems, which are known to play a role in pain modulation.
Section 6: Analytical Methodologies
Accurate quantification of this compound in biological matrices (e.g., urine, plasma) and synthetic mixtures is paramount for research. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is the gold standard.
Caption: A typical bioanalytical workflow for quantifying the target compound.
Protocol 6.1: Quantification by LC-MS/MS
This protocol provides a robust framework for the analysis of this compound.
Instrumentation & Reagents:
-
HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Reversed-phase C18 analytical column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
This compound certified reference standard.
-
Internal Standard (e.g., a stable isotope-labeled version).
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Spike samples with the internal standard.
-
Perform a solid-phase extraction (SPE) using a cation-exchange cartridge to clean up the sample and concentrate the analyte.
-
Causality: SPE is essential to remove interfering matrix components (salts, proteins) that can suppress the ion signal in the mass spectrometer and damage the HPLC column.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto the C18 column.
-
Run a gradient elution, starting with a high percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B. This effectively separates the polar analyte from other components.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for detection. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte and the internal standard.
-
Trustworthiness: MRM provides exceptional selectivity and sensitivity, ensuring that the detected signal is unequivocally from the target compound, even in a complex biological matrix.
-
-
Quantification:
-
Generate a calibration curve using the certified reference standard at various concentrations.
-
Calculate the concentration of this compound in the unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
| Parameter | Typical Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small polar molecules. |
| Flow Rate | 0.3 mL/min | Optimal for analytical scale columns to ensure efficient separation. |
| Ionization Mode | ESI+ | The quaternary amine has a permanent positive charge, making it ideal for positive mode ionization. |
| MRM Transition | Analyte-specific (e.g., m/z 177.1 -> 120.1) | Ensures high selectivity and minimizes background noise. |
Section 7: Applications in Research and Drug Development
-
Metabolic Studies: As a nicotine metabolite, it is a key analyte in pharmacokinetic and pharmacodynamic (PK/PD) studies of nicotine and tobacco products.[5]
-
Toxicology: Its quantification helps in assessing exposure to nicotine in forensic and clinical toxicology.
-
Neuroscience Research: Its role as a nicotinic antagonist makes it a useful tool for probing the function of the cholinergic system.[1][2]
-
Drug Discovery: The antinociceptive properties suggest that derivatives of this scaffold could be explored as potential non-opioid analgesics.
Section 8: Comparative Analysis: (S)-1-Methylnicotinium vs. Trigonelline
It is important to distinguish (S)-1-Methylnicotinium from structurally related compounds, particularly Trigonelline, a plant alkaloid and metabolite of niacin (Vitamin B3).[8][9]
| Feature | (S)-1-Methylnicotinium | Trigonelline |
| Precursor | (S)-Nicotine | Niacin (Nicotinic Acid) |
| Structure | Contains a pyrrolidine ring attached to the methylated pyridine ring. | Contains a carboxylate group attached to the methylated pyridine ring. |
| Primary Source | Metabolite of nicotine.[5] | Widely found in plants (e.g., coffee, fenugreek) and a human metabolite of niacin.[8][9] |
| Known Activity | Nicotinic antagonist, antinociceptive.[2] | NAD+ precursor, improves muscle function.[10] |
While both are N-methylated pyridine derivatives, their distinct structures, origins, and biological functions mean they operate in completely different metabolic and pharmacological contexts.
Section 9: Future Directions
The study of this compound is evolving. Future research is likely to focus on several key areas:
-
Expanded Pharmacological Profiling: A broader screening of its activity against various receptor subtypes to uncover new therapeutic potentials.
-
Metabolomic Significance: Investigating its role and potential modulation of the broader metabolome, beyond simply being a nicotine biomarker.
-
Development of Analogs: Synthesizing and testing derivatives to optimize its antinociceptive properties while minimizing any potential off-target effects for development as a novel analgesic.
Section 10: References
-
LookChem. Cas 5959-86-4,this compound. [Link]
-
PubMed. Absolute configuration and biological activity of mequitamium iodide enantiomers. [Link]
-
ResearchGate. Metabolism and Disposition Kinetics of Nicotine. [Link]
-
PubMed. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. [Link]
-
Wikipedia. 1-Methylnicotinamide. [Link]
-
PubChem. Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1). [Link]
-
PubMed. Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture. Biochemical Basis for the Physiological Activities of 1-methylnicotinamide. [Link]
-
PubMed Central. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. [Link]
-
ALS. Methyl Iodide by GC/FID - Analytical Method. [Link]
-
National Toxicology Program. Nomination Background: Trigonelline (CASRN 535-83-1). [Link]
-
PubChem. Trigonelline. [Link]
-
Ministry of Health, Labour and Welfare, Japan. Analytical Method for Methyl Iodide (Agricultural Products). [Link]
-
National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Iodine. [Link]
-
PubMed Central. 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. [Link]
-
KEGG. Nicotinate and nicotinamide metabolism - Reference pathway. [Link]
-
Google Patents. WO2017158621A1 - Trigonelline based compounds.
-
ResearchGate. (PDF) Biosynthesis of Trigonelline. [Link]
-
FooDB. Showing Compound 1-Methylnicotinamide iodide (FDB022639). [Link]
-
PubMed. Anti-Inflammatory Effects of Potassium Iodide on SDS-Induced Murine Skin Inflammation. [Link]
-
PubMed. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia. [Link]
-
PubMed. [Pharmacokinetics of injection of iodine-131 labelling MEI-TUO-XI monoclonal antibody in human body]. [Link]
-
IARC Publications. METHYL IODIDE 1. Exposure Data. [Link]
-
PubMed Central. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator. [Link]
-
ResearchGate. Potential Effects of Iodine Supplementation on Inflammatory Processes and Toxin Removal Following COVID-19 Vaccination | Request PDF. [Link]
-
PubMed. Potential risk of acute toxicity induced by AgI cloud seeding on soil and freshwater biota. [Link]
-
Mayo Clinic. Sodium iodide i 131 (oral route) - Side effects & uses. [Link]
-
National Center for Biotechnology Information. Potassium Iodide - StatPearls. [Link]
-
Mayo Clinic. Potassium iodide (oral route) - Side effects & dosage. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Cas 5959-86-4,this compound | lookchem [lookchem.com]
- 7. Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-, iodide (1:1) | C11H17IN2 | CID 88902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Trigonelline | C7H7NO2 | CID 5570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of (S)-1-Methylnicotinium Iodide: An In-depth Technical Guide for Researchers
Abstract
(S)-1-Methylnicotinium Iodide is a metabolite of nicotine, the primary psychoactive component of tobacco. While the physiological effects of nicotine are extensively documented, the biological activities of its metabolites, such as this compound, remain largely unexplored. This technical guide provides a comprehensive framework for the preliminary investigation of the potential cardiovascular and anti-inflammatory effects of this compound. Drawing upon the known impacts of its parent compound, nicotine, and the structurally related molecule 1-methylnicotinamide (MNA), this document outlines the scientific rationale and detailed experimental protocols for a systematic evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this compound and assess its potential as a therapeutic agent or to understand its role in the pathophysiology of nicotine exposure.
Introduction: The Rationale for Investigation
Nicotine, a potent parasympathomimetic stimulant, exerts a wide range of effects on the cardiovascular system, often contributing to endothelial dysfunction and a pro-inflammatory state.[1][2] These effects are implicated in the pathogenesis of smoking-related cardiovascular diseases.[3] Conversely, 1-methylnicotinamide (MNA), another nicotinamide metabolite, has demonstrated vasoprotective and anti-inflammatory properties, mediated in part by increased prostacyclin and nitric oxide production.[][5][6]
This compound, as a direct metabolite of nicotine, occupies a critical yet understudied position in this landscape.[7] Its structural similarity to both nicotine and MNA raises compelling questions about its own biological activities. Could it mimic the detrimental cardiovascular effects of nicotine, or does it possess the protective properties of MNA? Or does it exhibit a unique pharmacological profile altogether? This guide provides a roadmap for answering these questions through a structured, evidence-based preliminary investigation.
A thorough understanding of the synthesis, solubility, and stability of this compound is paramount for reliable experimental outcomes.
Synthesis and Physicochemical Properties of this compound
This compound is commercially available from several suppliers. For researchers opting for in-house synthesis, a common method involves the methylation of (S)-nicotine using methyl iodide. The reaction regioselectivity can be influenced by the reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇IN₂ | [] |
| Molecular Weight | 304.17 g/mol | [] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Solubility | Slightly soluble in water and ethanol (sonication may be required), slightly soluble in DMSO. | [] |
| Storage | Store at -20°C. | [] |
Investigating the Effects on Endothelial Function: In Vitro Approaches
The vascular endothelium is a critical regulator of cardiovascular homeostasis. Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory phenotype, is an early event in the development of atherosclerosis.[8][9] The following section details key in vitro experiments to assess the impact of this compound on endothelial cell function. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and well-characterized model for these studies.[10][11][12]
Assessment of Nitric Oxide Production
A reduction in NO bioavailability is a hallmark of endothelial dysfunction.[8] Several methods can be employed to quantify NO production in endothelial cell cultures.[13][14][15]
Experimental Protocol: Measurement of Nitric Oxide by Chemiluminescence
-
Cell Culture: Culture HUVECs to confluence in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control and a positive control (e.g., acetylcholine or bradykinin).
-
Sample Collection: Collect the cell culture supernatant.
-
NO Measurement: Analyze the supernatant for NO metabolites (nitrite and nitrate) using a nitric oxide analyzer based on ozone-chemiluminescence.
-
Data Analysis: Normalize NO production to total protein content in each well.
Evaluation of Oxidative Stress
Increased production of reactive oxygen species (ROS) contributes to endothelial dysfunction by quenching NO and promoting inflammation.[8] The DCFDA assay is a common method for measuring intracellular ROS.[2][16][17][18][19]
Experimental Protocol: Intracellular ROS Detection with DCFDA Assay
-
Cell Culture and Treatment: Culture and treat HUVECs with this compound as described above. Include a positive control for ROS induction (e.g., H₂O₂).
-
Staining: Remove the treatment media and incubate the cells with a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][19]
-
Imaging and Quantification: After incubation, wash the cells and measure the fluorescence intensity using a fluorescence microscope or a microplate reader.[2]
Analysis of Endothelial Activation and Inflammation
Endothelial activation is characterized by the upregulation of adhesion molecules, such as ICAM-1 and VCAM-1, which facilitate the recruitment of leukocytes to the vessel wall.
Experimental Protocol: Western Blot for ICAM-1 and VCAM-1
-
Cell Culture and Treatment: Culture and treat HUVECs with this compound. A pro-inflammatory stimulus like TNF-α can be used as a positive control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against ICAM-1 and VCAM-1.[20][21][22]
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the band intensities relative to a loading control (e.g., β-actin).[21]
Assessment of Endothelial Barrier Function
The integrity of the endothelial barrier is crucial for regulating the passage of fluids and solutes from the bloodstream to the surrounding tissues. Increased vascular permeability is a sign of endothelial dysfunction.
Experimental Protocol: In Vitro Vascular Permeability Assay
-
Cell Culture: Seed HUVECs onto collagen-coated Transwell inserts and allow them to form a confluent monolayer.[1][23][24][25][26]
-
Treatment: Treat the endothelial monolayer with this compound.
-
Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) to the upper chamber and measure its passage into the lower chamber over time using a fluorescence plate reader.[23][24]
Measurement of Prostacyclin (PGI₂) Production
Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation produced by endothelial cells.[11][27] MNA is known to increase PGI₂ production.[5][6]
Experimental Protocol: PGI₂ Measurement by ELISA
-
Cell Culture and Treatment: Culture and treat HUVECs with this compound.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of the stable PGI₂ metabolite, 6-keto-PGF₁α, in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[11][12][27][28][29]
Sources
- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docta.ucm.es [docta.ucm.es]
- 9. m.youtube.com [m.youtube.com]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Prostacyclin Competitive ELISA Kit (EEL154) - Invitrogen [thermofisher.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 15. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICAM-1 Clustering on Endothelial Cells Recruits VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]
- 28. fn-test.com [fn-test.com]
- 29. sinogeneclon.com [sinogeneclon.com]
An In-depth Technical Guide to (S)-1-Methylnicotinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Methylnicotinium Iodide, a quaternary ammonium compound, is a significant metabolite of (S)-nicotine. Its unique chemical structure and biological activities have positioned it as a molecule of interest in neuropharmacology and toxicology. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and biological significance, tailored for professionals in research and drug development.
This compound is recognized for its role as a potent parasympathomimetic stimulant and its interactions with nicotinic acetylcholine receptors (nAChRs)[1][]. Understanding its pharmacology is crucial for elucidating the broader effects of nicotine metabolism in biological systems.
Core Properties and Identification
Accurate identification and characterization are fundamental in scientific research. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 21446-46-8 | [][3][4][5] |
| Molecular Formula | C₁₁H₁₇IN₂ | [3][4] |
| Molecular Weight | 304.17 g/mol | [3] |
| IUPAC Name | 1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide | [] |
| Synonyms | N-methylnicotinium Iodide, Nicotine N-Methiodide | [6] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Melting Point | >159°C (decomposes) | [] |
| Solubility | Slightly soluble in DMSO, Ethanol, and Water | [] |
Chemical Structure and Stereochemistry
The structure of this compound features a chiral center at the C2 position of the pyrrolidine ring, inherited from its precursor, (S)-nicotine. The methylation occurs at the nitrogen of the pyridine ring, resulting in a permanent positive charge, which classifies it as a quaternary ammonium salt. This charge significantly influences its pharmacokinetic properties, such as its ability to cross the blood-brain barrier.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The primary route for the synthesis of this compound is through the direct N-methylation of (S)-nicotine using methyl iodide. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-Nicotine
-
Methyl Iodide
-
Anhydrous diethyl ether
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask, dissolve (S)-nicotine in anhydrous acetone.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain pure this compound.
-
Dry the final product under vacuum.
Caption: Workflow for the synthesis of this compound.
Characterization Techniques
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will confirm the presence of the methyl groups on both the pyridine and pyrrolidine nitrogens and the overall structure of the cation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is suitable for analyzing this quaternary ammonium salt. The mass spectrum should show a prominent peak corresponding to the molecular weight of the (S)-1-Methylnicotinium cation (m/z ≈ 177.14).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily stemming from its interaction with the cholinergic nervous system.
Parasympathomimetic Effects
As a parasympathomimetic agent, this compound stimulates the parasympathetic nervous system[1][]. This activity is attributed to its ability to act on cholinergic receptors. The stimulation of these receptors can lead to a variety of physiological responses, including changes in heart rate, glandular secretion, and smooth muscle contraction. The permanent positive charge on the pyridinium nitrogen is a key structural feature for this activity, mimicking the quaternary ammonium group of acetylcholine[7].
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Interestingly, while being a nicotine metabolite, this compound also acts as a nicotinic receptor antagonist[6]. This dual activity highlights the complex pharmacology of nicotine metabolites. As an antagonist, it can block the action of acetylcholine and other nicotinic agonists at nAChRs. This antagonistic activity is of significant interest in the development of therapeutic agents for conditions involving nAChR dysfunction, such as nicotine addiction[8]. The selectivity of this compound for different nAChR subtypes is an active area of research. Different combinations of α and β subunits confer distinct pharmacological properties to nAChRs, and subtype-selective antagonists are sought after to minimize off-target effects[9].
Caption: Biological activities of this compound.
Applications in Research and Drug Development
The distinct pharmacological profile of this compound makes it a valuable tool in several areas of research:
-
Probing nAChR Function: As a subtype-selective antagonist, it can be used to investigate the physiological and pathological roles of specific nAChR subtypes.
-
Nicotine Metabolism Studies: It serves as a reference standard in metabolic studies to quantify the N-methylation pathway of nicotine metabolism.
-
Lead Compound for Drug Discovery: Its structure can serve as a scaffold for the design of novel cholinergic agents with improved selectivity and therapeutic potential.
Conclusion
This compound is a multifaceted molecule with significant implications for neuropharmacology. Its synthesis from (S)-nicotine is straightforward, and its biological activities as both a parasympathomimetic stimulant and a nicotinic receptor antagonist provide a rich area for further investigation. For researchers and drug development professionals, a thorough understanding of its properties is essential for leveraging its potential in elucidating the complexities of the cholinergic system and developing novel therapeutics.
References
-
BioOrganics. (n.d.). This compound. Retrieved from [Link]
- Zheng, G., Sumithran, S. P., Deaciuc, A. G., Dwoskin, L. P., & Crooks, P. A. (2007). Tris-azaaromatic quaternary ammonium salts: novel templates as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release. Bioorganic & medicinal chemistry letters, 17(24), 6701–6706.
-
Organic Syntheses. (n.d.). Methyl Iodide. Retrieved from [Link]
- Gotti, C., Carbonnelle, E., Moretti, M., Zwart, R., & Clementi, F. (2000). Drugs selective for nicotinic receptor subtypes: a real possibility or a dream?. Behavioural brain research, 113(1-2), 183–192.
-
Wikipedia. (2023). Parasympathomimetic drug. Retrieved from [Link]
- Agarthimoole, R., Gagan, S., Parida, S., Dinesh, T., Karatholuvhu, M., Palani, N., & Mukherjee, S. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12, 189-199.
- Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(4), 557–566.
-
Max Planck Institute for Pure and Applied Mathematics. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]
- Hamilton, J. T., & Rubinstein, H. M. (1968). Nicotinic and muscarinic activity of benzyltrimethyl-ammonium and its alpha-, beta- and gamma-substituted pyridylmethyltrimethylammonium analogs. The Journal of pharmacology and experimental therapeutics, 160(1), 112–123.
-
Wikipedia. (2023). Nicotinic antagonist. Retrieved from [Link]
-
Wikipedia. (2023). Parasympathomimetic drug. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 3. Drugs selective for nicotinic receptor subtypes: a real possibility or a dream? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Parasympathomimetic drug - Wikipedia [en.wikipedia.org]
- 8. tris-Azaaromatic quaternary ammonium salts: novel templates as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
(S)-1-Methylnicotinium Iodide: A Technical Guide to its Biological Significance and Research Applications
This in-depth technical guide provides a comprehensive overview of the biological significance of (S)-1-Methylnicotinium Iodide, a key metabolite of nicotine. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of its chemistry, metabolism, pharmacology, and analytical methodologies. We will explore its nuanced interactions with nicotinic acetylcholine receptors (nAChRs), its limited role in centrally-mediated processes, and its potential peripheral activities, offering field-proven insights and detailed experimental considerations.
Introduction: Unveiling a Minor Metabolite with Unique Properties
This compound is a quaternary ammonium compound formed through the N-methylation of the pyridine nitrogen of (S)-nicotine.[1] While representing a minor pathway in the overall metabolism of nicotine, its distinct chemical structure and charge impart unique pharmacokinetic and pharmacodynamic properties that differentiate it from its parent compound.[1][2] Understanding the biological fate and activity of this metabolite is crucial for a complete picture of nicotine's complex effects on the body and for evaluating its potential as a pharmacological tool or therapeutic agent. This guide will provide a detailed exploration of its known biological significance, moving from its formation and chemical identity to its interactions with biological systems and the methods used to study it.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its study.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇IN₂ | [3] |
| Molecular Weight | 304.17 g/mol | [3] |
| Appearance | Pale yellow to yellow solid | [] |
| Solubility | Slightly soluble in DMSO, Ethanol (with sonication), and Water | [] |
| Melting Point | >159°C (decomposes) | [] |
| IUPAC Name | (S)-1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
| CAS Number | 21446-46-8 | [3] |
Metabolism and Pharmacokinetics: A Peripheral Fate
The journey of this compound in a biological system begins with the metabolism of nicotine.
Formation from Nicotine
N-methylation of the pyridine nitrogen of nicotine to form the N-methylnicotinium ion is a non-oxidative metabolic pathway.[1] This conversion is considered a minor route of nicotine metabolism in humans.[2]
Caption: Metabolic formation of (S)-1-Methylnicotinium Ion from (S)-Nicotine.
Further Metabolism and Distribution
In vivo studies in guinea pigs using radiolabeled R-(+)-N-methylnicotinium ion have shown that it undergoes further metabolism to N-methylcotininium ion and N-methylnornicotinium ion.[5] Tissue distribution studies revealed the highest concentrations in the adrenal gland, epididymis, gallbladder, bladder, kidney, spleen, and heart, with no significant amounts found in the brain.[5]
Blood-Brain Barrier Permeability
The quaternary ammonium structure of this compound significantly limits its ability to cross the blood-brain barrier (BBB).[2] Studies on the methiodide derivatives of nicotine have demonstrated their poor penetration into the brain, with plasma-to-brain ratios greater than 20.[2] This is a critical factor to consider when evaluating its potential neurological effects.
Pharmacological Activity: A Nuanced Interaction with Nicotinic Receptors
The primary pharmacological targets of nicotine and its metabolites are nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels.
Interaction with nAChR Subtypes
Recent research has shed light on the specific interactions of 1'-methylnicotinium iodide with key nAChR subtypes:
-
α7 nAChR: The functional properties and binding affinities of 1'-methylnicotinium iodide at α7 receptors are similar to those of nicotine.[6]
-
α4β2 nAChR: In contrast, its interaction with α4β2 receptors is significantly reduced, with diminished functional activity and binding affinity.[6]
This differential activity highlights a degree of selectivity not observed with nicotine itself and suggests that this compound may have a different pharmacological profile.
Caption: Comparative interaction of Nicotine and this compound with nAChR subtypes.
Antinociceptive Effects
Studies on the antinociceptive (pain-relieving) properties of nicotine methiodides have revealed the following:
-
Peripheral Antinociception: However, in the mouse phenylquinone writhing test, a model that can detect peripherally acting analgesics, nicotine pyrrolidine methiodide showed some activity, though less than nicotine.[2] Nicotine pyridine methiodide was considerably less potent in this assay.[2]
These findings suggest that any antinociceptive effects of this compound are likely to be peripherally mediated and significantly less potent than those of nicotine.
Neuroprotective, Cardiovascular, and Anti-inflammatory Effects
Given the limited brain penetration of this compound, its direct contribution to the well-documented neuroprotective effects of nicotine is likely minimal.[2][7] The majority of nicotine's neuroprotective actions are attributed to its agonist activity at central nAChRs, particularly α7 and α4β2 subtypes, leading to the activation of pro-survival signaling pathways.[8]
Similarly, the acute cardiovascular effects of nicotine, such as increased heart rate and blood pressure, are primarily mediated by the stimulation of the sympathetic nervous system, a centrally-driven process. The direct cardiovascular effects of peripherally administered this compound have not been extensively studied but are expected to differ from those of nicotine due to its distinct receptor interaction profile and limited central access.
The anti-inflammatory properties of nicotine are largely attributed to the "cholinergic anti-inflammatory pathway," which involves the activation of α7 nAChRs on immune cells. While this compound does interact with α7 nAChRs, its potential role in modulating inflammation, particularly in the periphery, warrants further investigation.
Methodologies for Research
For scientists and researchers investigating this compound, robust methods for its synthesis and analysis are essential.
Synthesis of this compound
The primary method for synthesizing this compound is through the direct N-methylation of (S)-nicotine using methyl iodide.[9]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve (S)-nicotine in a suitable anhydrous solvent such as acetonitrile or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Methylating Agent: Slowly add a stoichiometric equivalent of methyl iodide to the solution at room temperature with continuous stirring. Caution: Methyl iodide is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: As the reaction proceeds, the quaternary ammonium salt, this compound, will precipitate out of the solution. The solid product can be isolated by vacuum filtration.
-
Purification: The crude product is washed with cold solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Workflow for the synthesis of this compound.
Analytical Methods
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[5][10]
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Matrix: Plasma, urine, or tissue homogenate.
-
Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analyte. A mixed-mode or cation-exchange SPE cartridge is often effective for trapping the quaternary ammonium compound.
-
Internal Standard: A stable isotope-labeled internal standard of this compound should be added at the beginning of the sample preparation to correct for matrix effects and extraction variability.
-
-
Chromatographic Separation (HPLC):
-
Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate the parent ion of (S)-1-Methylnicotinium.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of (S)-1-Methylnicotinium) and monitoring for a specific product ion after collision-induced dissociation.
-
Typical MRM Transition: For the N-methylnicotinium cation (m/z 177.1), a common product ion would be monitored.
-
Quantitative Data Summary (Hypothetical LC-MS/MS Method Parameters)
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | 177.1 -> [Product Ion m/z] |
| Collision Energy | Optimized for the specific instrument |
Conclusion and Future Directions
This compound, a minor metabolite of nicotine, presents a fascinating case of how a simple structural modification can significantly alter pharmacological activity. Its reduced interaction with α4β2 nAChRs, coupled with its poor ability to cross the blood-brain barrier, suggests that its direct contribution to the central effects of nicotine is limited. However, its retained activity at α7 nAChRs and its potential for peripheral actions warrant further investigation.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: A thorough characterization of its binding affinities and functional activities across a wider range of nAChR subtypes is needed.
-
In Vivo Studies: Investigations into the peripheral effects of this compound, particularly in models of inflammation and pain, could reveal novel therapeutic applications.
-
Enzymology of Formation: A detailed understanding of the enzymes responsible for its formation and further metabolism will provide a more complete picture of nicotine's metabolic fate.
By continuing to explore the biological significance of this unique metabolite, the scientific community can gain deeper insights into the complex pharmacology of nicotine and potentially uncover new avenues for therapeutic intervention.
References
-
Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacDougall, K., Li, K., ... & Papke, R. L. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]
-
Pool, W. F., & Crooks, P. A. (1985). Biotransformation of primary nicotine metabolites. I. In vivo metabolism of R-(+)-[14C-NCH3] N-methylnicotinium ion in the guinea pig. Drug Metabolism and Disposition, 13(5), 578-581. [Link]
-
Aceto, M. D., Awaya, H., Martin, B. R., & May, E. L. (1983). Antinociceptive action of nicotine and its methiodide derivatives in mice and rats. British journal of pharmacology, 79(4), 869–876. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. [Link]
-
Hawkins, B. T., & Davis, T. P. (2002). Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine. The Journal of pharmacology and experimental therapeutics, 302(3), 940–946. [Link]
-
Pool, W. F. (1987). R-(+)-N-Methylnicotinium Ion and Nicotine Metabolism. Doctoral Dissertation, University of Kentucky. [Link]
-
Kem, W. R., Soti, F., Wildeboer, K., LeFrancois, S., MacDougall, K., Li, K., ... & Papke, R. L. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Request PDF. [Link]
-
Pool, W. F., Houdi, A. A., Damani, L. A., Layton, W. J., & Crooks, P. A. (1986). Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine in the guinea pig. Drug metabolism and disposition, 14(5), 574–579. [Link]
-
Young, R., & Glennon, R. A. (2004). MD-354 selectively antagonizes the antinociceptive effects of (-)nicotine in the mouse tail-flick assay. Pharmacology, biochemistry, and behavior, 79(4), 725–732. [Link]
-
Scherer, G., Scherer, M., Ziller, M., & Pluym, N. (2014). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 967, 125–134. [Link]
-
Harvey, S. C., & Luetje, C. W. (2001). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. The Journal of pharmacology and experimental therapeutics, 298(3), 1144–1151. [Link]
-
Bryan, R. N. (1983). Impermeability of the blood-brain barrier to intravenous high-iodine-dose meglumine diatrizoate in the normal dog. AJNR. American journal of neuroradiology, 4(4), 841–844. [Link]
-
Hawkins, B. T., Brown, R. C., & Davis, T. P. (2004). Nicotine increases in vivo blood-brain barrier permeability and alters cerebral microvascular tight junction protein distribution. Brain research, 1027(1-2), 48–58. [Link]
-
Zoli, M., Moretti, M., Zanardi, A., McIntosh, J. M., Clementi, F., & Gotti, C. (2002). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(20), 8785–8789. [Link]
-
Fucile, S., Gotti, C., & Clementi, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules (Basel, Switzerland), 28(3), 1270. [Link]
-
Gameiro, I., Machado, M., & Couto, M. (2011). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Pharmacological reports : PR, 63(4), 946–958. [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS method for quantifying urinary nicotine, six nicotine metabolites and the minor tobacco alkaloids--anatabine and anabasine--in smokers' urine. PloS one, 9(7), e101816. [Link]
-
Marvel, C. S., & LeSueur, V. E. (1931). Methylene Iodide. Organic Syntheses, 11, 74. [Link]
-
Broad, L. M., Zwart, R., Pearson, K. H., Lee, M., Wallace, A., McPhie, G. I., ... & Sher, E. (2006). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. Molecular pharmacology, 70(4), 1349–1359. [Link]
-
Adams, R., & Marvel, C. S. (1921). Methyl Iodide. Organic Syntheses, 1, 37. [Link]
-
Kim, A., Al-Ahmad, A., & Vo-Dinh, T. (2012). Noninvasive in vivo optical assessment of blood brain barrier permeability and brain tissue drug deposition in rabbits. Journal of biomedical optics, 17(9), 096001. [Link]
-
Vlase, L., Filip, L., Mîndruțău, I., & Leucuța, S. E. (2011). DETERMINATION OF NICOTINE FROM TOBACCO BY LC-MS-MS. FARMACIA, 59(6), 804-811. [Link]
-
Benowitz, N. L. (2009). Pharmacology of nicotine: addiction, smoking-induced disease, and therapeutics. Annual review of pharmacology and toxicology, 49, 57–71. [Link]
-
Al-Kofahi, M., & Al-Ghananeem, A. M. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of medicinal chemistry, 65(13), 8821–8833. [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl iodide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Caine, S. B., Collins, G. T., & Miller, J. S. (2007). Effects of nornicotine enantiomers on intravenous S(-)-nicotine self-administration and cardiovascular function in rats. The Journal of pharmacology and experimental therapeutics, 321(3), 1109–1117. [Link]
-
Kihara, T., Shimohama, S., Sawada, H., Honda, K., Nakamizo, T., Shibasaki, H., ... & Akaike, A. (2001). Nicotinic receptor stimulation protects neurons against β-amyloid toxicity. Annals of neurology, 49(3), 306–314. [Link]
-
Fowler, C. D., & Kenny, P. J. (2011). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: evidence from genetically modified mice. Behavioural pharmacology, 22(5-6), 460–478. [Link]
-
Zhang, Y., & Wang, C. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical chromatography : BMC, 36(6), e5351. [Link]
-
Jönsson, S. (2020). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine. Lund University Publications. [Link]
-
Quintanar-Stephano, A., & González-Trujano, M. E. (2020). Antinociceptive Interaction and Pharmacokinetics of the Combination Treatments of Methyleugenol Plus Diclofenac or Ketorolac. Molecules (Basel, Switzerland), 25(21), 5122. [Link]
-
Sharma, S., & Singh, S. (2022). Anti-inflammatory activity of nicotine isolated from Brassica oleracea in rheumatoid arthritis. Bioscience reports, 42(4), BSR20211392. [Link]
-
Ramanathan, S., & McCurdy, C. R. (2012). Antinociceptive Action of Isolated Mitragynine from Mitragyna Speciosa through Activation of Opioid Receptor System. International journal of molecular sciences, 13(9), 11646–11661. [Link]
-
Studzińska-Sroka, E., & Czerwińska, M. E. (2021). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules (Basel, Switzerland), 26(11), 3122. [Link]
-
Ksouri, R., & Abdelly, C. (2021). Evaluation of the Antioxidant, Anti-Inflammatory and Cytoprotective Activities of Halophyte Extracts against Mycotoxin Intoxication. Antioxidants (Basel, Switzerland), 10(5), 682. [Link]
Sources
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive action of nicotine and its methiodide derivatives in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 5. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology of (S)-1-Methylnicotinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Course of a Nicotine Metabolite
This document provides a comprehensive technical overview of the pharmacology of (S)-1-Methylnicotinium Iodide, a quaternary ammonium compound and a metabolite of nicotine. As drug development pipelines increasingly focus on nuanced modulation of nicotinic acetylcholine receptors (nAChRs), understanding the pharmacological landscape of nicotine's metabolic byproducts becomes paramount. This guide moves beyond a superficial summary, offering in-depth mechanistic insights, actionable experimental protocols, and a forward-looking perspective on the research trajectory of this compound. The structure herein is deliberately fluid, designed to follow the scientific narrative of discovery and characterization, rather than a rigid template. Our exploration will be grounded in established scientific principles, with a continuous emphasis on the causality behind experimental design and the inherent self-validation required for robust scientific inquiry.
Chemical and Physical Identity
This compound is a quaternary amine, giving it a permanent positive charge. This charge is a critical determinant of its pharmacokinetic and pharmacodynamic properties.
| Property | Value | Source |
| IUPAC Name | (S)-1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide | |
| Synonyms | N-methylnicotinium Iodide, Nicotine N-Methiodide, Nicotine Isomethiodide | |
| CAS Number | 21446-46-8 | [1] |
| Molecular Formula | C₁₁H₁₇IN₂ | [1] |
| Molecular Weight | 304.17 g/mol | [1] |
| Appearance | Pale Yellow to Yellow Solid | |
| Solubility | Slightly soluble in DMSO, Ethanol (with sonication), and Water |
Synthesis and Metabolic Genesis
This compound is primarily encountered in biological systems as a metabolite of nicotine. The metabolic pathway involves the methylation of the pyridine nitrogen of nicotine.[2] In the laboratory, it can be synthesized by reacting nicotine with methyl iodide.[3] This reaction, however, presents a challenge in regioselectivity, as the pyrrolidine nitrogen of nicotine can also be methylated, leading to the formation of (S)-1'-Methylnicotinium Iodide.
Pharmacological Profile: A Nicotinic Receptor Antagonist with Antinociceptive Properties
The pharmacological activity of this compound is primarily characterized by its interaction with nicotinic acetylcholine receptors (nAChRs), where it acts as an antagonist.[1] This interaction gives rise to its most notable physiological effect: antinociception.
Mechanism of Action at Nicotinic Acetylcholine Receptors
While broadly classified as a nAChR antagonist, the specific subtype selectivity of this compound is not yet fully elucidated in the scientific literature. The diverse family of nAChRs, composed of various combinations of α and β subunits (e.g., α4β2, α7, α3β4), presents a complex landscape for ligand interaction. The permanent positive charge of the quaternary amine likely influences its binding within the aromatic cage of the nAChR ligand-binding domain, a key interaction for many nicotinic ligands.
To determine the nAChR subtype selectivity and binding affinity (Ki) of this compound, a competitive radioligand binding assay is the gold standard.
Experimental Protocol: nAChR Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for various nAChR subtypes.
Objective: To quantify the binding affinity of this compound to specific nAChR subtypes (e.g., α4β2, α7).
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the desired human nAChR subtype (e.g., from HEK293 or CHO cells).
-
Radioligands:
-
This compound: Synthesized and purified.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Competitor: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM Nicotine or 1 mM Carbamylcholine).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Non-specific binding competitor, radioligand, and membrane preparation.
-
Competition: this compound at various concentrations, radioligand, and membrane preparation.
-
-
Incubation: Add the membrane preparation to the wells containing the test compound and radioligand. Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[5][6]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antinociceptive Activity
This compound exhibits antinociceptive (pain-relieving) activity. However, its potency is lower than that of nicotine when administered systemically. This is likely due to its poor penetration of the blood-brain barrier, a consequence of its permanent positive charge. When administered directly into the central nervous system (intraventricularly), its antinociceptive effects are more pronounced, suggesting a centrally mediated mechanism of action.
The antinociceptive properties of this compound can be evaluated in vivo using rodent models of nociception, such as the tail-flick and hot-plate tests.
Experimental Protocol: Mouse Tail-Flick Test
Objective: To assess the central antinociceptive effects of this compound.
Materials:
-
Male ICR or C57BL/6 mice (20-25 g).
-
Tail-flick analgesia meter.
-
This compound dissolved in sterile saline.
-
Positive control: Morphine (e.g., 5 mg/kg, s.c.).
-
Vehicle control: Sterile saline.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and handling for at least 30 minutes before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the ventral surface of the tail. The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, morphine, or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular for central effects).
-
Post-treatment Latency Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Pharmacokinetics: The Challenge of a Quaternary Amine
The pharmacokinetic profile of this compound is largely dictated by its chemical nature as a quaternary ammonium compound.
-
Absorption: Due to its permanent positive charge, oral bioavailability is expected to be very low. It is poorly absorbed from the gastrointestinal tract.
-
Distribution: A critical pharmacokinetic feature is its limited ability to cross the blood-brain barrier. This restricts its central nervous system effects when administered peripherally.
-
Metabolism: this compound is a metabolite of nicotine. There is some evidence to suggest that it can be demethylated back to nicotine to a small extent, though the primary routes of its further metabolism and elimination are not well characterized.
-
Excretion: As a water-soluble, charged molecule, it is likely excreted primarily by the kidneys.
Further research is required to fully elucidate the ADME properties of this compound. Studies utilizing radiolabeled compounds would be invaluable in tracing its distribution, metabolic fate, and routes of excretion.
Toxicology and Safety Profile
Given its poor absorption and limited distribution to the central nervous system, the systemic toxicity of this compound following incidental exposure is likely to be low. However, a thorough toxicological evaluation would be necessary before any potential therapeutic application could be considered.
Future Research Directions and Conclusion
This compound presents an intriguing pharmacological profile. Its role as a nicotine metabolite and its demonstrated antinociceptive activity warrant further investigation. The key areas for future research include:
-
Comprehensive nAChR Subtype Profiling: Determining the binding affinities and functional activities of this compound across a wide range of nAChR subtypes is crucial for understanding its mechanism of action and potential off-target effects.
-
Detailed Pharmacokinetic Studies: A thorough characterization of its ADME properties is essential to understand its in vivo behavior and potential for drug development.
-
Elucidation of Antinociceptive Pathways: Investigating the downstream signaling pathways involved in its centrally mediated antinociception will provide a more complete picture of its pharmacological effects.
-
Synthesis of Analogs: The development of analogs with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration, could unlock its therapeutic potential for centrally mediated disorders.
Visualizations
Signaling Pathway: Hypothesized Mechanism of nAChR Antagonism
Caption: Competitive antagonism of nAChRs by this compound.
Experimental Workflow: nAChR Radioligand Binding Assay
Caption: Step-by-step workflow for nAChR radioligand binding assay.
References
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8. [Link]
-
Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.9. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Martin, C., Oyen, E., Mangelschots, J., De Vry, J., Joossens, J., Van der Veken, P., & Ballet, S. (2016). Antinociceptive effects of morphine in the mouse tail-flick test after s.c. administration, applied in solution or co-formulated with hydrogel 2 (2% w/v). ResearchGate. Retrieved from [Link]
-
Muramatsu, I., Masuoka, T., Anisuzzaman, A. S. M., & Yoshiki, H. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 63. [Link]
-
Pawar, R. S., Chaurasiya, A., & Kumar, P. (2013). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 4(5), 1-8. [Link]
-
WhyQuit. (n.d.). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. Retrieved from [Link]
-
Aceto, M. D., et al. (1983). Antinociceptive action of nicotine and its methiodide derivatives in mice and rats. British Journal of Pharmacology, 79(4), 869–876. [Link]
-
Gotti, C., Carbonnelle, E., Moretti, M., Zwart, R., & Clementi, F. (2000). Drugs selective for nicotinic receptor subtypes: a real possibility or a dream?. Behavioural brain research, 113(1-2), 183–192. [Link]
-
Hrubec, T. C., & Melin, V. E. (2023). Quaternary Ammonium Compound Toxicity. StatPearls. [Link]
-
Hrubec, T. C., & Melin, V. E. (2023). Quaternary Ammonium Compound Toxicity. StatPearls Publishing. [Link]
-
Hrubec, T. C., et al. (2020). Altered Toxicological Endpoints in Humans with Quaternary Ammonium Compound Exposure. medRxiv. [Link]
-
MD Searchlight. (n.d.). Quaternary Ammonium Compound Toxicity. Retrieved from [Link]
-
Navas, J. M., et al. (2017). Toxicity of Quaternary Ammonium Compounds (QACs) as single compounds and mixtures to aquatic non-target microorganisms: Experimental data and predictive models. Ecotoxicology and Environmental Safety, 142, 337-345. [Link]
-
Papke, R. L. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 25(21), 5098. [Link]
-
Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
-
Strang, C. E., Renna, J. M., Amthor, F. R., & Keyser, K. T. (2003). Nicotinic Receptor Subtype Diversity in Rabbit Retina. Investigative Ophthalmology & Visual Science, 44(13), 4141-4141. [Link]
-
K-plaza. (2021). Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(16), 4995. [Link]
-
Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 104. [Link]
-
Peluso, P., et al. (2024). Dependence of IC50 average values (μM) on the VS,max of iodine σ‐hole calculated for compounds 1–5 (a), and toxicity on normal BJ fibroblast (blue) vs A375 MM cells (green) expressed as IC50 average values (μM) determined for compounds 1–7 (b). ResearchGate. Retrieved from [Link]
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdsearchlight.com [mdsearchlight.com]
- 10. medrxiv.org [medrxiv.org]
(S)-1-Methylnicotinium Iodide: A Technical Guide for Researchers
This guide provides an in-depth technical overview of (S)-1-Methylnicotinium Iodide, a quaternary ammonium salt derived from nicotine. As a metabolite of nicotine and a nicotinic acetylcholine receptor (nAChR) antagonist, this compound holds significant interest for researchers in pharmacology, neuroscience, and drug development. This document synthesizes the current understanding of its chemical properties, synthesis, biological activity, and the experimental methodologies crucial for its investigation.
Introduction to this compound
This compound, also known as nicotine isomethiodide, is a derivative of (S)-nicotine where the pyridinic nitrogen is quaternized with a methyl group. This structural modification results in a positively charged molecule with distinct pharmacological properties compared to its parent compound. It is recognized as a metabolite of nicotine and exhibits activity as a parasympathomimetic stimulant and a nicotinic receptor antagonist.[1][2] Its potential therapeutic applications, particularly in the realm of antinociception, are an active area of investigation.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.
| Property | Value | Source(s) |
| CAS Number | 21446-46-8 | [][4] |
| Molecular Formula | C₁₁H₁₇IN₂ | [][5] |
| Molecular Weight | 304.17 g/mol | [][5] |
| Appearance | Pale Yellow to Yellow Solid | [2] |
| Melting Point | >159°C (decomposes) | [2] |
| Solubility | Slightly soluble in DMSO, Ethanol (sonication may be required), and Water. | [2] |
| IUPAC Name | 1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide | [2] |
| Synonyms | (S)-1-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridinium Iodide, NIM, N-Methylnicotinium Iodide, Nicotine N-Methiodide, Nicotine Isomethiodide | [2] |
Synthesis and Characterization
The primary route for the synthesis of this compound is through the direct N-methylation of (S)-nicotine.[1] This reaction, a classic example of a Menschutkin reaction, presents a regioselectivity challenge due to the presence of two nitrogen atoms in the nicotine molecule: one in the pyridine ring and one in the pyrrolidine ring.
The methylation of the more nucleophilic pyrrolidine nitrogen leads to the formation of (S)-1'-Methylnicotinium Iodide, which is often the major product.[1] To favor the formation of the desired pyridinium salt, this compound, careful control of reaction conditions is necessary.
General Synthetic Protocol
Materials:
-
(S)-Nicotine
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile
-
Anhydrous sodium carbonate (optional, as a mild base)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve (S)-nicotine in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add methyl iodide (typically 1 to 1.2 equivalents) dropwise to the solution at room temperature with stirring. The use of less than one equivalent of iodomethane can be a strategy to minimize the formation of the dialkylated product.[1]
-
(Optional) Add an excess of anhydrous sodium carbonate to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding diethyl ether to the concentrated residue.
-
Collect the precipitate by vacuum filtration and wash with diethyl ether.
-
Dry the product under vacuum.
Purification
Purification of the crude product is essential to separate this compound from the isomeric (S)-1'-Methylnicotinium Iodide and any unreacted starting material or di-methylated byproducts. Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.[6][7][8]
Exemplar Preparative HPLC Conditions:
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is typically used.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~260 nm).
-
Fraction Collection: Fractions corresponding to the desired product peak are collected, pooled, and lyophilized to obtain the pure compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[9][10][11][12] Specific chemical shifts for this compound are not available in the search results, but the spectra would be expected to show characteristic signals for the pyridinium and pyrrolidine rings, as well as the two N-methyl groups.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the cation (m/z for C₁₁H₁₇N₂⁺).[6][13][14]
-
Purity Analysis: Analytical HPLC with UV detection can be used to determine the purity of the final product.
Biological Activity and Mechanism of Action
This compound is a nicotinic acetylcholine receptor (nAChR) antagonist.[4] nAChRs are a diverse family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.[][15] The antagonistic activity of this compound at these receptors is the basis for its observed pharmacological effects.
Interaction with Nicotinic Acetylcholine Receptors
The diverse subunit composition of nAChRs (α2-α10, β2-β4) results in a variety of receptor subtypes with distinct pharmacological properties.[][15] The specific nAChR subtypes with which this compound interacts and its affinity for these subtypes are critical for understanding its biological activity. While specific binding data for this compound is not available, studies on related N-n-alkylnicotinium analogs suggest that modifications at the pyridinic nitrogen can confer selectivity for different nAChR subtypes.[16][17]
The following diagram illustrates the general principle of nAChR antagonism.
Caption: Mechanism of nAChR antagonism.
Antinociceptive Effects
A key reported biological activity of this compound is its antinociceptive effect.[4] nAChRs, particularly subtypes such as α4β2, α7, and α9α10, are known to be involved in the modulation of pain signaling.[10][18][19][20] The antinociceptive effects of nicotinic agonists are well-documented, and it is hypothesized that antagonists may also play a role in pain modulation, potentially by interacting with different nAChR subtypes or by modulating the activity of endogenous acetylcholine.
The involvement of various nAChR subtypes in nociception is complex, with different subtypes contributing to both pro-nociceptive and anti-nociceptive effects depending on their location and the specific pain modality. For instance, α7 nAChRs have been implicated in analgesia, while the role of other subtypes is still being elucidated.[18][20]
Pharmacokinetics (ADME)
There is currently a lack of specific publicly available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound. As a quaternary ammonium compound, it is expected to have low passive membrane permeability and limited oral bioavailability. Its positive charge would also be expected to limit its ability to cross the blood-brain barrier.
To fully characterize the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies would be necessary.[21][22]
In Vitro ADME Assays
A standard panel of in vitro ADME assays can provide initial insights into the drug-like properties of this compound.
| Assay | Purpose |
| Metabolic Stability | To assess the rate of metabolism by liver microsomes or hepatocytes. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. |
| Cell Permeability (e.g., Caco-2) | To predict intestinal absorption and potential for efflux by transporters. |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. |
Experimental Protocols
The following sections provide detailed, exemplar protocols for key experiments to characterize the synthesis and biological activity of this compound. These are intended as templates and will require optimization.
Workflow for Synthesis, Purification, and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Radioligand Binding Assay for nAChR Subtype Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific nAChR subtype.[1][23][24]
Materials:
-
Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs).
-
A suitable radioligand with high affinity for the target receptor (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
This compound (test compound).
-
A known non-specific binding agent (e.g., a high concentration of nicotine or epibatidine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the expressing cell line by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + radioligand + binding buffer.
-
Non-specific Binding: Membranes + radioligand + non-specific binding agent.
-
Competition: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Calcium Influx Assay
This protocol describes a cell-based calcium influx assay to functionally characterize the antagonist activity of this compound at nAChRs.[13]
Materials:
-
A cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y cells endogenously expressing α3β4 and α7 nAChRs, or a transfected cell line).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known nAChR agonist (e.g., nicotine or acetylcholine).
-
This compound (test compound).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject the nAChR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the concentration of this compound.
-
Determine the IC₅₀ value for the antagonist activity using non-linear regression.
-
Future Directions
The study of this compound and related compounds presents several avenues for future research. A detailed characterization of its binding affinity and functional activity across a comprehensive panel of nAChR subtypes is essential to understand its selectivity profile and to elucidate the mechanism of its antinociceptive effects. Furthermore, comprehensive pharmacokinetic studies are required to assess its potential as a therapeutic agent. The development of selective nAChR antagonists remains a promising strategy for the treatment of various neurological and psychiatric disorders, and this compound serves as an important pharmacological tool in this endeavor.
References
-
Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed Central. Available at: [Link].
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link].
-
Neuronal nicotinic receptors as analgesic targets: It's a winding road. PubMed Central. Available at: [Link].
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link].
-
Metabolism and Disposition Kinetics of Nicotine. ResearchGate. Available at: [Link].
-
Neuronal Nicotinic Acetylcholine Receptors. ACNP. Available at: [Link].
-
Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. PubMed Central. Available at: [Link].
-
Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. Available at: [Link].
-
N-n-Alkylnicotinium and N-n-Alkylpyridinium Analogs Inhibit the Dopamine Transporter: Selectivity as Nicotinic Receptor Antagonists. Augusta University Research Profiles. Available at: [Link].
-
Selective α 3 β 4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. Available at: [Link].
-
Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers. Available at: [Link].
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link].
-
Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS. Available at: [Link].
-
Tris-azaaromatic Quaternary Ammonium Salts: Novel Templates as Antagonists at Nicotinic Receptors Mediating Nicotine-Evoked Dopamine Release. PubMed. Available at: [Link].
-
Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. PubMed Central. Available at: [Link].
-
Quantitative Measurement of Calcium Flux through Muscle and Neuronal Nicotinic Acetylcholine Receptors. Journal of Neuroscience. Available at: [Link].
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link].
-
Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. PubMed Central. Available at: [Link].
-
Purification, Preparative HPLC-MS. MicroCombiChem GmbH. Available at: [Link].
-
ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. ORBi. Available at: [Link].
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available at: [Link].
-
Determination of (R)-(+)- and (S)-(-)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography-Mass Spectrometry | Request PDF. ResearchGate. Available at: [Link].
-
NMR spectroscopy in pharmacy. alpaipars. Available at: [Link].
-
Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. University of Texas Southwestern Medical Center. Available at: [Link].
-
The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PubMed Central. Available at: [Link].
-
Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link].
-
Principles in preparative HPLC. University of Warwick. Available at: [Link].
-
The Power of Preparative HPLC Systems. Teledyne LABS. Available at: [Link].
-
Methyl Iodide : Organic Synthesis. YouTube. Available at: [Link].
-
Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PubMed Central. Available at: [Link].
-
Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers. Available at: [Link].
-
Separation of Methyl iodide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].
-
1-Methyl-pyridinium iodide. SpectraBase. Available at: [Link].
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available at: [Link].
-
Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. pure.mpg.de [pure.mpg.de]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. alpaipars.com [alpaipars.com]
- 9. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 11. mdpi.com [mdpi.com]
- 12. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. mdpi.com [mdpi.com]
- 21. (S)-1’-Methylnicotinium Iodide | CymitQuimica [cymitquimica.com]
- 22. researchgate.net [researchgate.net]
- 23. tetrakis-Azaaromatic quaternary ammonium salts: Novel subtype-selective antagonists at neuronal nicotinic receptors that mediate nicotine-evoked dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tris-Azaaromatic quaternary ammonium salts: novel templates as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC purification of (S)-1-Methylnicotinium Iodide
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Purification of (S)-1-Methylnicotinium Iodide
Authored by: A Senior Application Scientist
Introduction
This compound is a quaternary ammonium compound and a metabolite of nicotine.[1][] As a chiral molecule with a permanent positive charge, its purification presents unique challenges that standard reversed-phase liquid chromatography protocols cannot easily overcome. The inherent high polarity of quaternary ammonium compounds leads to poor retention on conventional non-polar stationary phases like C18.[3][4] Furthermore, the presence of a stereocenter necessitates a chiral separation technique to isolate the desired (S)-enantiomer from its (R)-counterpart, a critical step in pharmaceutical and toxicological studies where enantiomers can exhibit different biological activities.[5][6]
This application note provides a comprehensive, two-part strategy for the successful purification of this compound. First, we address the challenge of retention using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), a robust technique for retaining charged analytes. Second, we detail a chiral separation method to achieve high enantiomeric purity. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical explanations and detailed, actionable protocols.
Part 1: Achiral Purification using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle and Rationale
The primary obstacle in reversed-phase chromatography of permanently charged molecules like this compound is their hydrophilic nature, which prevents effective partitioning into the hydrophobic stationary phase.[4] Ion-Pair Chromatography (IPC) circumvents this issue by introducing an "ion-pairing reagent" into the mobile phase.[4][7]
For a cationic analyte such as (S)-1-Methylnicotinium, an anionic ion-pairing reagent with a hydrophobic alkyl chain (e.g., an alkyl sulfonate) is used.[7][8][9] There are two prevailing models for the mechanism:
-
Ion-Pair Partition Model : The anionic reagent and cationic analyte form a neutral, hydrophobic ion-pair in the mobile phase, which can then be retained and separated by the non-polar stationary phase.[4][9]
-
Dynamic Ion-Exchange Model : The hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte.[10]
Regardless of the precise mechanism, the result is a significant and controllable increase in the retention of the target compound. Retention can be modulated by adjusting the organic modifier concentration, the chain length of the ion-pairing reagent, and its concentration.[8][10]
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Experimental Protocol: IP-RP-HPLC
This protocol is designed for the initial purification of this compound from reaction mixtures or crude extracts to remove non-isomeric impurities.
1. Materials and Equipment
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Sodium Hexanesulfonate (Anionic Ion-Pair Reagent).[8]
-
Phosphoric Acid or Formic Acid for pH adjustment.
-
-
Sample: Crude this compound dissolved in the initial mobile phase composition.
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of Sodium Hexanesulfonate in water. Adjust the pH to ~3.0 with dilute phosphoric acid. This acidic pH helps to sharpen peaks by suppressing the interaction of basic compounds with residual silanols on the silica-based column packing.
-
Mobile Phase B (Organic): Acetonitrile.
-
Degassing: Degas both mobile phases thoroughly using sonication or vacuum filtration before use.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Nicotine and its derivatives can be monitored around 260 nm. A DAD is recommended to check for peak purity.[11]
-
Injection Volume: 10-20 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
4. Protocol Steps
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude sample in a small volume of the 95:5 (A:B) mobile phase mixture to ensure compatibility and good peak shape. Filter through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject the sample and run the gradient method.
-
Fraction Collection: Collect the fractions corresponding to the main peak of interest.
-
Post-Purification: Combine the collected fractions. The removal of the ion-pairing reagent and buffer salts can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction if necessary for downstream applications.
Part 2: Chiral Separation of this compound
Principle and Rationale
Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns.[5] Chiral separation is achieved by introducing a chiral selector into the system, most commonly in the form of a Chiral Stationary Phase (CSP).[12][13] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes with different energy states. This difference in interaction strength leads to different retention times, allowing for their separation.[5]
Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile and widely successful for separating a broad range of chiral compounds, including nicotine and its derivatives.[6][12][13] The choice of mobile phase (normal, polar organic, or reversed-phase) is critical as it profoundly influences the chiral recognition mechanism and, therefore, the separation selectivity.[12]
Experimental Protocol: Chiral HPLC
This protocol is intended for the separation of the (S)- and (R)-enantiomers of 1-Methylnicotinium Iodide following the initial achiral cleanup.
1. Materials and Equipment
-
HPLC System: As described in Part 1.
-
Column: A polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).
-
Chemicals:
-
n-Hexane, HPLC grade.
-
Ethanol (EtOH) or Isopropanol (IPA), HPLC grade.
-
Trifluoroacetic Acid (TFA) or Diethylamine (DEA) as mobile phase additives (optional, for peak shape improvement).
-
-
Sample: The purified fraction from the IP-RP-HPLC step, solvent-exchanged into the chiral mobile phase.
2. Mobile Phase Preparation (Normal Phase Mode)
-
Mobile Phase: Prepare a mixture of n-Hexane and Ethanol. A typical starting point is 90:10 (v/v) n-Hexane:Ethanol. This ratio should be optimized to achieve the best resolution. Increasing the alcohol content generally decreases retention time but may also affect resolution.
-
Additive (Optional): For basic compounds, adding a small amount of an amine like DEA (e.g., 0.1%) can improve peak shape. For acidic impurities, an acid like TFA (0.1%) may be beneficial. Given the cationic nature of the analyte, DEA is a more likely candidate for improving peak symmetry.
3. Chromatographic Conditions
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: ~260 nm.
-
Injection Volume: 5-10 µL.
-
Elution Mode: Isocratic.
4. Protocol Steps
-
Sample Preparation: Ensure the sample from Part 1 is free of water and non-volatile salts. If necessary, perform a solvent exchange into the mobile phase (e.g., 90:10 Hexane:EtOH).
-
System Equilibration: Equilibrate the chiral column with the isocratic mobile phase for at least 30-60 minutes. Chiral columns often require longer equilibration times.
-
Method Optimization: Inject the racemic mixture. Adjust the ratio of Hexane:Ethanol to achieve a resolution factor (Rs) of ≥1.5, which indicates baseline separation.[12]
-
Purification and Fraction Collection: Once the method is optimized, perform preparative injections. Collect the fraction corresponding to the desired (S)-enantiomer. The elution order must be confirmed with an analytical standard of the pure (S)-enantiomer.
-
Product Recovery: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
Integrated Purification Workflow
The most effective strategy combines both methods sequentially. The initial IP-RP-HPLC step acts as a robust cleanup to remove synthetic byproducts and other impurities, followed by the high-resolution chiral HPLC step to isolate the target stereoisomer.
Caption: Two-step HPLC purification workflow.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor/No Retention in IP-RP-HPLC | Insufficient ion-pairing reagent concentration. Ion-pairing reagent has too short an alkyl chain. Too high organic content in the mobile phase. | Increase ion-pairing reagent concentration (e.g., to 15-20 mM). Use a reagent with a longer alkyl chain (e.g., octanesulfonate). Decrease the initial %B in the gradient. |
| Peak Tailing (Both Methods) | Secondary interactions with residual silanols on the column. Sample overload. Sample solvent incompatible with the mobile phase. | Adjust mobile phase pH (for IP-RP-HPLC). Add a mobile phase modifier like DEA (for chiral normal phase). Reduce injection mass/volume. Dissolve the sample in the mobile phase. |
| Poor Chiral Resolution (Rs < 1.5) | Incorrect mobile phase composition. Inappropriate chiral stationary phase. High flow rate. | Optimize the ratio of mobile phase solvents (e.g., vary Hexane/Ethanol ratio from 99:1 to 80:20). Screen different CSPs (e.g., cellulose vs. amylose based). Reduce the flow rate. |
| Irreproducible Retention Times | Insufficient column equilibration. Temperature fluctuations. Mobile phase degradation. | Increase equilibration time, especially for chiral and ion-pair methods. Use a column oven. Prepare fresh mobile phase daily. |
Conclusion
The purification of this compound requires a methodical, multi-step approach tailored to its unique chemical properties as a chiral quaternary ammonium salt. By employing Ion-Pair Reversed-Phase HPLC, the challenge of poor retention is effectively overcome, allowing for the removal of general impurities. Subsequent separation on a carefully selected Chiral Stationary Phase provides the necessary enantiomeric resolution. The protocols and troubleshooting guide presented here offer a robust framework for researchers to achieve high purity of the target (S)-enantiomer, facilitating accurate downstream analysis and application in scientific research.
References
-
McCalley, D. V. (1983). Factors Affecting the Retention of Quaternary Ammonium Ions in Reversed-Phase High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 1(3), 347-61. Available at: [Link]
-
El-Khoury, P., & El-Hage, S. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. Available at: [Link]
-
Welch Materials. (2025). A Premier Alkaloid: Nicotine and the Strategy for Developing Its Determination Method. Available at: [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available at: [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Available at: [Link]
-
Palmer, J. K., & Hope, W. B. (1995). Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth. Journal of Dairy Science, 78(8), 1635-41. Available at: [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Available at: [Link]
-
LCGC International. (2012). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. Available at: [Link]
-
Taylor & Francis Online. (2006). Chiral Drug Separation. Available at: [Link]
-
Wiley Online Library. (2011). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 3. welch-us.com [welch-us.com]
- 4. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. welch-us.com [welch-us.com]
- 8. Factors affecting the retention of quaternary ammonium ions in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Illuminating the Chiral Landscape: A Detailed Guide to the NMR Spectroscopic Characterization of (S)-1-Methylnicotinium Iodide
Introduction: Navigating Chirality with NMR
In the realm of drug development and pharmaceutical sciences, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the precise structural characterization and determination of enantiomeric purity are critical quality attributes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for these tasks, offering unparalleled insight into molecular structure at the atomic level.[1][2] This application note provides a comprehensive guide to the characterization of (S)-1-Methylnicotinium Iodide, a chiral quaternary ammonium salt and a metabolite of nicotine, using advanced NMR spectroscopic techniques.
This compound presents a unique analytical challenge due to its stereocenter, the presence of a permanent positive charge on the pyridinium ring, and its nature as an ionic compound. This guide will delve into the theoretical underpinnings and practical protocols for obtaining and interpreting high-quality NMR data for this analyte. We will explore one- and two-dimensional NMR experiments for complete structural assignment and discuss methodologies for assessing its enantiomeric purity through the use of chiral solvating agents.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound features a chiral center at the C2' position of the pyrrolidine ring. The key NMR-active nuclei for structural elucidation are ¹H and ¹³C. The permanent positive charge on the N-methylated pyridinium ring significantly influences the chemical environment of the aromatic protons and carbons, leading to characteristic downfield shifts.
Caption: Structure of the (S)-1-Methylnicotinium cation with key atoms labeled.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for (S)-1-Methylnicotinium Cation in D₂O [3]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 8.95 | s |
| H6 | 8.78 | d |
| H4 | 8.52 | d |
| H5 | 8.08 | t |
| N1-CH₃ | 4.35 | s |
| H2' | 3.85 | t |
| H5'a | 3.65 | m |
| H5'b | 3.15 | m |
| N1'-CH₃ | 2.95 | s |
| H3'a | 2.45 | m |
| H3'b | 2.15 | m |
| H4'a | 2.35 | m |
| H4'b | 2.05 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-1-Methylnicotinium Cation in D₂O [3]
| Carbon | Predicted Chemical Shift (ppm) |
| C6 | 148.5 |
| C2 | 147.0 |
| C4 | 145.5 |
| C3 | 140.0 |
| C5 | 128.0 |
| C2' | 68.0 |
| C5' | 57.0 |
| N1-CH₃ | 48.5 |
| N1'-CH₃ | 41.0 |
| C3' | 35.0 |
| C4' | 22.5 |
Experimental Protocols
Part 1: Sample Preparation for Structural Elucidation
Scientific integrity in NMR spectroscopy begins with meticulous sample preparation. For a quaternary ammonium salt like this compound, the choice of solvent is critical.
Protocol 1: Standard Sample Preparation
-
Solvent Selection: Due to its ionic nature, this compound is expected to be soluble in polar deuterated solvents. Deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent first choices. D₂O is suitable for observing exchangeable protons, while DMSO-d₆ can dissolve a wide range of organic salts and often provides sharp resonances.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved. Visual inspection against a light source can help ensure no particulate matter remains.
-
Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any microscopic solid impurities.
-
Referencing: For D₂O, the residual HDO signal can be used for referencing (δ ≈ 4.79 ppm at 25 °C). For DMSO-d₆, the residual solvent peak (δ ≈ 2.50 ppm) is used. Alternatively, an internal standard like DSS for D₂O or TMS for DMSO-d₆ can be added, though care must be taken to ensure it does not interact with the analyte.
Sources
mass spectrometry analysis of (S)-1-Methylnicotinium Iodide
An Application Note and Protocol for the Mass Spectrometric Analysis of (S)-1-Methylnicotinium Iodide
Introduction
This compound is a quaternary ammonium compound and a known metabolite of nicotine, the primary psychoactive alkaloid in tobacco.[1][][3] Its analysis is crucial in toxicology, pharmacology, and drug metabolism studies to understand the biotransformation of nicotine. As a permanently charged, non-volatile molecule, this compound presents unique analytical challenges that are ideally addressed by mass spectrometry, particularly when coupled with electrospray ionization (ESI).
Quaternary ammonium compounds can be difficult to unequivocally identify by techniques like NMR alone.[4][5][6] Mass spectrometry, however, provides definitive molecular weight information and, through tandem mass spectrometry (MS/MS), yields structural data via characteristic fragmentation patterns.[7] This application note provides a comprehensive, field-proven protocol for the robust analysis of this compound using ESI tandem mass spectrometry, designed for researchers, scientists, and drug development professionals.
Analyte Properties
A thorough understanding of the analyte's chemical and physical properties is fundamental to developing a successful mass spectrometry method.
| Property | Value | Source |
| Synonyms | N-Methylnicotinium Iodide, Nicotine Isomethiodide | [] |
| CAS Number | 21446-46-8 | [1][3] |
| Molecular Formula | C₁₁H₁₇IN₂ | [] |
| Molecular Weight | 304.17 g/mol | [1][3] |
| Cation Formula | [C₁₁H₁₇N₂]⁺ | |
| Cation Monoisotopic Mass | 177.1392 u | Calculated |
| Cation Nominal Mass | 177 u | Calculated |
| Solubility | Soluble in Water (Slightly), DMSO (Slightly), Ethanol (Slightly, Sonicated) | [] |
| Appearance | Pale Yellow to Yellow Solid | [] |
Principle of Analysis: Electrospray Ionization (ESI)
This compound exists as a salt, comprising the organic cation [C₁₁H₁₇N₂]⁺ and an iodide anion (I⁻). Because the analyte of interest is already a pre-formed ion in solution, it is perfectly suited for analysis by Electrospray Ionization (ESI). ESI is a soft ionization technique that transfers ions from a liquid phase into the gas phase, making it ideal for polar, non-volatile, and thermally fragile molecules.[8]
The analysis will be conducted in positive ion mode , which directly detects the [C₁₁H₁₇N₂]⁺ cation. The inherent charge of the quaternary ammonium group obviates the need for protonation or adduction with other cations (e.g., [M+H]⁺ or [M+Na]⁺), simplifying the resulting mass spectrum and increasing sensitivity for the target ion.
Experimental Workflow
The overall analytical process follows a logical sequence from sample preparation to data interpretation. This workflow is designed to ensure sample cleanliness, instrument stability, and high-quality, reproducible data.
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Protocols
Part 1: Reagents and Materials
-
This compound standard (Purity ≥95%)
-
HPLC-grade or MS-grade Acetonitrile (ACN)
-
HPLC-grade or MS-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Glass autosampler vials with PTFE septa screw tops[9]
Causality: The use of high-purity solvents is critical to minimize background noise and avoid the formation of unwanted adducts that can complicate spectra and suppress the analyte signal.[10] Glass vials are recommended over plastic, as organic solvents can leach plasticizers that interfere with analysis.[9]
Part 2: Sample Preparation Protocol
Proper sample preparation is paramount for achieving accurate and reproducible results. The primary goal is to dissolve the analyte in a solvent compatible with ESI while avoiding contaminants like non-volatile salts and detergents.[9][11][12]
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound standard.
-
Dissolve in 1.0 mL of a 50:50 (v/v) mixture of ultrapure water and acetonitrile.
-
Vortex thoroughly to ensure complete dissolution. This stock solution is stable when stored at -20°C.[]
-
-
Working Solutions (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired concentration range for analysis.
-
A typical starting concentration for direct infusion or method development is 1 µg/mL.
-
Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 H₂O/ACN to create a 10 µg/mL intermediate solution.
-
Dilute 100 µL of the 10 µg/mL solution into 900 µL of 50:50 H₂O/ACN to yield the final 1 µg/mL working solution.
-
-
Final Preparation:
-
Transfer the final working solution into a labeled glass autosampler vial.
-
Expert Insight: For this permanently charged analyte, acidic or basic mobile phase modifiers (like formic acid or ammonium hydroxide) are generally not required to promote ionization. In fact, additives like ammonium acetate can sometimes suppress the signal of phosphatidylcholines, another class of compounds with a quaternary ammonium group.[13] A simple water/acetonitrile or water/methanol solvent system is often sufficient and provides the "cleanest" background for analysis.
Part 3: Mass Spectrometry Instrumentation and Parameters
The following parameters are provided as a robust starting point for a typical tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole). Optimization may be required based on the specific instrument model.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Analyte is a pre-charged cation. |
| Capillary Voltage | +3.0 to +4.5 kV | Creates a stable electrospray plume. |
| Nebulizing Gas (N₂) | 35-45 psi | Assists in droplet formation. |
| Drying Gas (N₂) | 8-12 L/min | Promotes solvent evaporation and ion desolvation. |
| Drying Gas Temp. | 300-350 °C | Facilitates the transition of ions into the gas phase.[14] |
| Scan Range (Full MS) | m/z 50 - 300 | Covers the expected parent ion mass and potential low-mass fragments. |
| Precursor Ion (MS/MS) | m/z 177.14 | The monoisotopic mass of the [C₁₁H₁₇N₂]⁺ cation. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation. |
| Collision Energy (CE) | 10-40 eV (Ramp) | A ramp allows for the observation of both low-energy and high-energy fragments in a single experiment. |
Results and Discussion
Full Scan Mass Spectrum
In a full scan analysis, the primary ion observed will be the singly charged cation [C₁₁H₁₇N₂]⁺. The instrument should detect a prominent peak at an m/z value corresponding to its calculated monoisotopic mass.
-
Expected m/z : 177.1392
-
Observed m/z : High-resolution mass spectrometry (HRMS) should confirm this mass with an accuracy of <5 ppm.[15]
Tandem MS (MS/MS) Fragmentation Analysis
Performing a product ion scan on the precursor ion (m/z 177.14) using Collision-Induced Dissociation (CID) provides structural information. The fragmentation of nicotine and its derivatives often involves cleavage of the bond between the pyridine and pyrrolidine rings, as well as fragmentation within the pyrrolidine ring itself.[16][17]
Based on established fragmentation principles, the following pathway for (S)-1-Methylnicotinium is proposed:
Caption: Proposed MS/MS fragmentation pathway of [C₁₁H₁₇N₂]⁺.
Key Fragmentation Pathways:
-
Formation of Fragment A (m/z 121.06): A common fragmentation route for nicotine analogues is the loss of a neutral molecule from the pyrrolidine ring. The loss of butene (C₄H₈, 56.06 u) via a ring-opening mechanism results in the formation of the vinylpyridinium ion.
-
Formation of Fragment B (m/z 94.07): Cleavage of the C-C bond between the two rings can lead to the formation of the N-methylpyridinium cation (C₆H₈N⁺). However, a more plausible route seen in similar compounds is the loss of the neutral pyridine ring (C₅H₅N, 79.04 u), leading to the protonated N-methylpyrrolidine fragment. A subsequent rearrangement and loss could lead to an ion at m/z 94.07, corresponding to the methylaminocyclopentene cation.
-
Formation of Fragment C (m/z 84.08): This prominent fragment corresponds to the N-methyl-Δ¹-pyrrolidinium cation. It is formed by the cleavage of the bond linking the pyrrolidine and pyridinium rings, with the charge retained on the nitrogen-containing aliphatic ring. This is a highly characteristic fragment for compounds containing a methyl-pyrrolidine moiety.
Conclusion
This application note details a reliable and robust method for the mass spectrometric analysis of this compound. By leveraging the inherent charge of this quaternary ammonium compound with positive mode electrospray ionization, high sensitivity and specificity can be achieved. The detailed sample preparation protocol minimizes matrix effects and ensures compatibility with the ESI source. Furthermore, the characteristic fragmentation pattern elucidated through tandem mass spectrometry provides unambiguous structural confirmation, making this method highly suitable for applications in metabolic, pharmacokinetic, and toxicological research.
References
-
Shackman, H. M., & Huang, H. (2015). A Novel Route to Recognizing Quaternary Ammonium Cations Using Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 310–317. Available at: [Link]
-
Shackman, H. M., & Huang, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 310-317. Available at: [Link]
-
ResearchGate. (2014). A Novel Route to Recognizing Quaternary Ammonium Cations Using Electrospray Mass Spectrometry. Available at: [Link]
-
LookChem. (n.d.). Cas 5959-86-4, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]
-
Lin, H. R., et al. (2018). Online Monitoring Oxidative Products and Metabolites of Nicotine by Free Radicals Generation with Fenton Reaction in Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Al-Hetlani, E. (2011). A liquid chromatography-mass spectrometry method for nicotine and cotinine; utility in screening tobacco exposure in patients taking amiodarone. Biomedical Chromatography, 25(11), 1266-1273. Available at: [Link]
-
Byrd, G. D. (2016). Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1261-1266. Available at: [Link]
-
ResearchGate. (2009). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Available at: [Link]
-
Biocompare. (2018). Sample Prep for Mass Spec. Retrieved from [Link]
-
University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(6), e5351. Available at: [Link]
-
Dempsey, G., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1731-1740. Available at: [Link]
-
ResearchGate. (2015). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. Available at: [Link]
-
ResearchGate. (2022). Tandem mass spectrometry fragmentation of nicotine (1), methyl N-methylpiperidine-3-carboxylate (2) and propyl N-methyl piperidine-3-carboxylate (3). ethyl N-methyl piperidine-3carboxylate (4). Available at: [Link]
-
Medana, C., et al. (2014). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. Rapid Communications in Mass Spectrometry, 28(15), 1725-1734. Available at: [Link]
-
Pool, W. F., et al. (1986). Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine in the guinea pig. Drug Metabolism and Disposition, 14(5), 574-579. Available at: [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 10. organomation.com [organomation.com]
- 11. biocompare.com [biocompare.com]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Online Monitoring Oxidative Products and Metabolites of Nicotine by Free Radicals Generation with Fenton Reaction in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- 16. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
quantifying (S)-1-Methylnicotinium Iodide in brain tissue
Application Note & Protocol
Quantitative Determination of (S)-1-Methylnicotinium Iodide in Brain Tissue via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note provides a comprehensive and robust protocol for the quantification of this compound, a key metabolite of nicotine, in brain tissue.[][2] The methodology leverages the sensitivity and selectivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for accurate determination, crucial for pharmacokinetic, toxicological, and neuroscience research.[3][4] The protocol encompasses detailed steps for brain tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for detection. This self-validating system ensures reproducibility and accuracy, providing researchers with a reliable tool for investigating the central nervous system distribution and effects of nicotine metabolites.
Introduction: The Significance of (S)-1-Methylnicotinium in Neuroscience
Nicotine, the primary psychoactive component in tobacco, undergoes extensive metabolism in the body. While much attention has been focused on metabolites like cotinine, other derivatives play a significant role in the overall pharmacological profile of nicotine.[5] this compound is a quaternary ammonium metabolite formed by the methylation of the pyridine nitrogen of nicotine.[6] Its charged nature influences its ability to cross the blood-brain barrier and its interaction with nicotinic acetylcholine receptors (nAChRs).[7] Accurate quantification of this metabolite in brain tissue is paramount for understanding its contribution to nicotine's neuropharmacological effects, including its potential role in nicotine dependence and as a biomarker for tobacco exposure.[6][8]
The analytical challenge in quantifying polar, charged molecules like (S)-1-Methylnicotinium in a complex biological matrix such as the brain necessitates a highly specific and sensitive method.[9][10] LC-MS/MS has emerged as the gold standard for such applications due to its ability to distinguish the analyte from endogenous interferences and provide precise quantification at low concentrations.[11][12] This protocol is designed to provide researchers in pharmacology, drug metabolism, and neuroscience with a validated workflow to explore the central disposition of this important nicotine metabolite.
Caption: Metabolic formation and biological significance of (S)-1-Methylnicotinium.
Materials and Reagents
-
This compound analytical standard: (CAS: 21446-46-8)
-
Internal Standard (IS): (S)-1-Methylnicotinium-d3 Iodide (or other suitable labeled analog)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade)
-
Acids/Bases: Formic acid (FA), Ammonium hydroxide (NH4OH)
-
Brain Tissue: Collected from experimental animals and stored at -80°C.
-
Homogenization Buffer: 0.1 M Perchloric acid.[13]
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange cartridges.
-
Standard lab equipment: Vortex mixer, centrifuge, analytical balance, pipettes.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for constructing the calibration curve.
-
Calibration Curve Standards: Spike the appropriate volume of the working standard solutions into blank brain homogenate (see section 3.2) to create a calibration curve ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank brain homogenate in the same manner.
Brain Tissue Sample Preparation
The goal of sample preparation is to efficiently extract the analyte from the complex brain matrix while removing proteins and lipids that can interfere with LC-MS/MS analysis.[10][14]
-
Weighing and Homogenization:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold 0.1 M perchloric acid containing the internal standard.[13]
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
-
Protein Precipitation and Centrifugation:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.[13]
-
Collect the supernatant, which contains the analyte and internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the previous step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (see section 3.3).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for brain tissue sample preparation.
LC-MS/MS Analysis
The separation and detection parameters must be optimized for the specific properties of (S)-1-Methylnicotinium. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar, charged compounds.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 ACN:Water with 0.1% Formic Acid |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, return to 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | (S)-1-Methylnicotinium: To be optimized (e.g., Precursor > Product) |
| Internal Standard: To be optimized (e.g., Precursor+3 > Product) | |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
Method Validation
To ensure the trustworthiness and reliability of the analytical method, a thorough validation should be performed according to established guidelines.[15][16]
| Parameter | Acceptance Criteria | Rationale |
| Linearity | R² ≥ 0.99 for the calibration curve.[3][4] | Demonstrates a proportional response of the instrument to the analyte concentration. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ).[3][4] | Measures the closeness of the determined value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).[3][4] | Assesses the reproducibility of the method (both intra- and inter-day). |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the brain matrix.[3][4] | Guarantees that the matrix does not interfere with analyte ionization. |
| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lower limit of reliable quantification. |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in brain tissue. The protocol, from sample preparation to analysis, is designed to provide the high sensitivity and selectivity required for complex neuroscience research. By following this comprehensive guide, researchers can obtain accurate and reproducible data, contributing to a deeper understanding of nicotine metabolism and its effects within the central nervous system.
References
-
Al-Horani, R. A., & Al-Ayadhi, L. Y. (2011). Simultaneous quantification of nicotine and metabolites in rat brain by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 879(29), 3075-3084. Available from: [Link]
-
PubMed. (2011). Simultaneous quantification of nicotine and metabolites in rat brain by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
FOLIA. (n.d.). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. FOLIA. Available from: [Link]
-
Grissom, J. H., & Smith, A. D. (2011). Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors. Journal of Undergraduate Neuroscience Education, 9(2), A77–A84. Available from: [Link]
-
ResearchGate. (n.d.). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. ResearchGate. Available from: [Link]
-
Acta Pharmaceutica. (n.d.). HPTLC assay of nicotine and cotinine in biological samples. Acta Pharmaceutica. Available from: [Link]
-
Mahapatra, S., et al. (2012). An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes. Neuroscience Insights, 7, 1-13. Available from: [Link]
-
Hawi, S., et al. (2023). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. Scientific Reports, 13(1), 3057. Available from: [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 29-68. Available from: [Link]
-
Wojnicz, A., & Ortiz, J. A. (2018). Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Molecules, 23(6), 1258. Available from: [Link]
-
Li, W., et al. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 10(42), 5043-5056. Available from: [Link]
-
Grolli, S., et al. (2021). Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain. Journal of Pharmaceutical and Biomedical Analysis, 198, 114006. Available from: [Link]
-
Kim, H., et al. (2014). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 249417. Available from: [Link]
-
Ghosheh, O., et al. (2001). Metabolites of nicotine in rat brain after peripheral nicotine administration: Cotinine, nornicotine, and norcotinine. Drug Metabolism and Disposition, 29(8), 1099-1104. Available from: [Link]
-
Wang, Y., et al. (2022). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Acta Pharmacologica Sinica, 43(11), 2865-2875. Available from: [Link]
-
Bashir, S., et al. (2019). Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review. Frontiers in Pharmacology, 9, 1479. Available from: [Link]
-
PubMed. (2008). [Study of pharmacokinetics of nicotine in local brain by using microdialysis and stable labeled isotope]. PubMed. Available from: [Link]
Sources
- 2. scbt.com [scbt.com]
- 3. Simultaneous quantification of nicotine and metabolites in rat brain by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of nicotine and metabolites in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. folia.unifr.ch [folia.unifr.ch]
- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
nicotinic acetylcholine receptor binding assay using (S)-1-Methylnicotinium Iodide
<-33>
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to performing a nicotinic acetylcholine receptor (nAChR) binding assay. It is designed for researchers, scientists, and professionals in drug development who are investigating the interactions of novel compounds with this critical class of neurotransmitter receptors. This guide moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, robust protocols for self-validation, and authoritative references to ground the methodology in established scientific principles. While the focus is on radioligand binding assays, a foundational technique in pharmacology, the principles discussed are broadly applicable to other formats. This document will specifically address key aspects of assay design, execution, and data analysis, with a note on the relevance of specific ligands like (S)-1-Methylnicotinium Iodide.
Introduction: The Significance of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors are activated by the endogenous neurotransmitter acetylcholine (ACh) and are also the primary target for nicotine, the addictive substance in tobacco.[2] nAChRs are pentameric structures composed of various subunits (α2-α10 and β2-β4), and the specific combination of these subunits determines the receptor's pharmacological and physiological properties.[3][4] The diverse subtypes of nAChRs, such as the abundant α4β2 and α7 subtypes in the brain, are implicated in a wide range of physiological processes including cognitive function, attention, and memory.[1]
Malfunctions in nAChR signaling are associated with a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, epilepsy, and nicotine addiction.[5] Consequently, nAChRs are a major target for drug discovery and development.[3] Understanding how novel compounds bind to these receptors is a critical first step in developing new therapeutics. Radioligand binding assays are a fundamental tool for this purpose, allowing for the quantitative determination of a compound's affinity for a specific receptor subtype.[1]
While this guide provides a general framework, it is important to note that specific compounds like This compound and its derivatives have been investigated as antagonists for nAChR subtypes, particularly the α7 receptor.[3] The principles and protocols outlined herein are directly applicable to characterizing the binding of such novel chemical entities.
The Science Behind the Assay: Principles of Radioligand Binding
Radioligand binding assays are a cornerstone of pharmacology, enabling the direct measurement of the interaction between a ligand and its receptor. The fundamental principle involves incubating a biological sample containing the receptor of interest with a radioactively labeled ligand (the radioligand). By separating the receptor-bound radioligand from the unbound (free) radioligand, the amount of binding can be quantified.
There are two primary types of radioligand binding experiments:
-
Saturation Binding: In this experiment, the concentration of the radioligand is varied while the receptor concentration is held constant. This allows for the determination of the receptor density (Bmax ) and the equilibrium dissociation constant (Kd ) of the radioligand.[6][7][8] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity for the receptor.[7][8][9]
-
Competition Binding: Here, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound. This experiment measures the ability of the test compound to compete with the radioligand for binding to the receptor. The data from a competition binding assay are used to calculate the half-maximal inhibitory concentration (IC50 ), which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[10] The IC50 value can then be converted to the inhibition constant (Ki ), which represents the affinity of the test compound for the receptor.[10][11]
A critical concept in these assays is the distinction between total binding , non-specific binding , and specific binding .
-
Total binding is the total amount of radioligand bound to the receptor preparation.[12]
-
Non-specific binding is the portion of the radioligand that binds to components other than the target receptor, such as the filter paper, cell membranes, or other proteins.[12][13][14] It is typically determined by measuring binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[13]
-
Specific binding is the binding of the radioligand to the target receptor and is calculated by subtracting the non-specific binding from the total binding.[12]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Relationship between binding components."
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.
dot graph TD { A[Receptor Preparation] --> B[Incubation]; C[Radioligand] --> B; D[Test Compound or Buffer] --> B; B --> E[Filtration & Washing]; E --> F[Scintillation Counting]; F --> G[Data Analysis];
} caption: "General workflow of a filtration binding assay."
PART 1: DETAILED PROTOCOLS
Protocol 1: Preparation of Rat Brain Homogenates for nAChR Binding
This protocol describes the preparation of a crude membrane fraction from rat brain tissue, a common source of nAChRs for binding studies.
Materials:
-
Whole rat brains (fresh or frozen at -80°C)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Centrifuge and rotor capable of high speeds (e.g., >40,000 x g)
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Thaw frozen brain tissue on ice. Weigh the tissue.[15]
-
Add ice-cold Homogenization Buffer at a ratio of 10 mL per gram of tissue.
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-15 strokes at a moderate speed. Keep the homogenate on ice throughout this process.[16]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension steps two more times to wash the membranes.
-
After the final wash, resuspend the pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford assay or a similar method.[16]
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay for Kd and Bmax Determination
This protocol outlines the steps for a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of a radioligand for nAChRs.
Materials:
-
Prepared brain homogenate (receptor source)
-
Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine for different nAChR subtypes)[17]
-
Unlabeled ("cold") ligand for determining non-specific binding (structurally different from the radioligand if possible)[18]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding
-
Cell harvester or vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[18]
-
In a 96-well plate, set up the assay in triplicate for each radioligand concentration.
-
Total Binding Wells: Add Assay Buffer, the appropriate concentration of radioligand, and the receptor preparation (typically 50-200 µg of protein per well).
-
Non-Specific Binding Wells: Add Assay Buffer containing a high concentration of the unlabeled ligand (at least 100-fold higher than its Kd), the same concentration of radioligand as in the corresponding total binding wells, and the receptor preparation.[13]
-
The final assay volume is typically 200-250 µL.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.[1] This time should be determined in preliminary kinetic experiments.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[1]
-
Quickly wash the filters with ice-cold Assay Buffer (typically 3 x 3 mL) to remove unbound radioligand.[1]
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
Protocol 3: Competition Binding Assay for Ki Determination
This protocol describes how to perform a competition binding experiment to determine the affinity (Ki) of an unlabeled test compound.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
In a 96-well plate, set up the assay in triplicate.
-
Total Binding Wells: Add Assay Buffer, a fixed concentration of radioligand (typically at or below its Kd), and the receptor preparation.
-
Non-Specific Binding Wells: Add Assay Buffer containing a high concentration of a standard unlabeled ligand, the fixed concentration of radioligand, and the receptor preparation.
-
Competition Wells: Add the appropriate dilution of the test compound, the fixed concentration of radioligand, and the receptor preparation.
-
Follow steps 5-10 from the Saturation Binding Assay protocol.
PART 2: DATA ANALYSIS AND INTERPRETATION
Analysis of Saturation Binding Data
-
Calculate Specific Binding: For each radioligand concentration, subtract the average non-specific binding CPM from the average total binding CPM.[12]
-
Generate a Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). The resulting curve should be hyperbolic.
-
Determine Kd and Bmax: Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation.[6][8] Software such as GraphPad Prism is commonly used for this purpose. The equation is:
Y = (Bmax * X) / (Kd + X)
Where:
Data Presentation: Example Saturation Binding Data
| Radioligand Conc. (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 10500 | 5000 | 5500 |
| 20.0 | 12000 | 10000 | 2000 |
Note: This is example data for illustrative purposes.
Historically, Scatchard plots were used to linearize saturation binding data to determine Kd and Bmax.[7][19][20] This involves plotting specific binding/free radioligand concentration (Bound/Free) on the Y-axis versus specific binding (Bound) on the X-axis. However, non-linear regression is now the preferred method as it provides a more accurate determination of these parameters.[7][9]
dot graph LR { node [shape=plaintext]; A[Saturation Curve] --> B[Non-linear Regression]; B --> C["Kd & Bmax"]; D[Scatchard Plot] --> E[Linear Regression]; E --> C; B -- "Preferred Method" --> C; } caption: "Methods for determining Kd and Bmax."
Analysis of Competition Binding Data
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the specific binding in the absence of the competitor.
-
Generate a Competition Curve: Plot the percent specific binding (Y-axis) against the log of the competitor concentration (X-axis). This will produce a sigmoidal dose-response curve.
-
Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[10]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[10]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] = Concentration of the radioligand used in the assay
-
Kd = Dissociation constant of the radioligand for the receptor
-
A lower Ki value indicates a higher affinity of the test compound for the receptor.[11]
Data Presentation: Example Competition Binding Data
| Competitor Conc. (log M) | % Specific Binding |
| -10 | 98.5 |
| -9.5 | 95.2 |
| -9.0 | 85.1 |
| -8.5 | 50.3 |
| -8.0 | 15.6 |
| -7.5 | 5.2 |
| -7.0 | 2.1 |
Note: This is example data for illustrative purposes.
Expertise and Trustworthiness: Ensuring a Self-Validating System
A robust and reliable binding assay is one that is well-characterized and includes appropriate controls. Here are some key considerations to ensure the integrity of your results:
-
Receptor Source Characterization: If using cell lines, confirm the expression of the target nAChR subtype using techniques like qPCR or Western blotting.[21] For tissue homogenates, the choice of brain region can enrich for certain nAChR subtypes.
-
Radioligand Selection: Choose a radioligand with high affinity and specificity for the target receptor subtype.[14] It should also have high specific activity to allow for the detection of low receptor densities.[12] Tritiated ([³H]) ligands are commonly used.[12][22]
-
Assay Optimization: Several parameters should be optimized before conducting definitive experiments, including incubation time and temperature, receptor concentration, and washing conditions.[23]
-
Non-Specific Binding: Ideally, non-specific binding should be less than 50% of the total binding at the Kd concentration of the radioligand.[18] High non-specific binding can obscure the specific binding signal and reduce the accuracy of your results.
-
Ligand Depletion: Ensure that less than 10% of the added radioligand is bound at all concentrations tested.[6][18] If this is not the case, the concentration of free radioligand will be significantly lower than the total concentration added, leading to an underestimation of the Kd. This can be addressed by reducing the receptor concentration.[6]
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High non-specific binding | Radioligand is too hydrophobic; Insufficient washing; Inappropriate filter type | Use a different radioligand; Increase wash volume or number of washes; Pre-soak filters in PEI; Include BSA in the wash buffer[12] |
| Low specific binding signal | Low receptor expression; Inactive receptor preparation; Insufficient incubation time | Use a receptor source with higher expression; Prepare fresh membranes; Optimize incubation time |
| High variability between replicates | Pipetting errors; Inconsistent washing; Filter drying before counting | Use calibrated pipettes; Ensure consistent and rapid filtration and washing; Add scintillation fluid promptly |
| Scatchard plot is non-linear | Multiple binding sites with different affinities; Negative or positive cooperativity; Presence of an inhibitor in the preparation[20][24][25] | Use non-linear regression to fit a two-site binding model; Further investigate the binding mechanism |
Conclusion
The nicotinic acetylcholine receptor binding assay is a powerful and versatile tool for characterizing the interaction of novel compounds with this important class of receptors. By carefully following the detailed protocols, understanding the principles of data analysis, and incorporating the elements of a self-validating system, researchers can generate high-quality, reproducible data that will be invaluable in the pursuit of new therapeutics for a range of neurological and psychiatric disorders.
References
- Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Perelson, A. S., & DeLisi, C. (1993). Interpretation of Scatchard plots for aggregating receptor systems.
- Chen, L., Martin, G. B., & Rechnitz, G. A. (1994). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical chemistry, 66(18), 3012-3016.
-
EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]
- Limbird, L. E. (1996). Analysis of Receptor–Ligand Interactions. In Cell Surface Receptors (pp. 51-78). Springer, Boston, MA.
-
GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Turku PET Centre. (n.d.). Bmax and KD. Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
-
National Cancer Institute. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]
-
National Cancer Institute. (n.d.). IC50-to-Ki converter. Retrieved from [Link]
-
Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
National Institute for Biological Standards and Control. (n.d.). Brain Tissue Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
-
Biokamikazi. (2013). Equation: One site -- Specific binding. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
- Klotz, I. M. (1982). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of receptor research, 2(5-6), 469-487.
-
Catalyst University. (2023, October 19). Scatchard Analysis. YouTube. [Link]
-
Med Vids. (2021, September 11). Scatchard Plot for Ligand Receptor binding analysis. YouTube. [Link]
-
Semantic Scholar. (n.d.). Nicotinic acetylcholine receptor labeled with a tritiated, photoactivatable agonist: a new tool for investigating the functional, activated state. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Brain Tissue Binding Assay. Retrieved from [Link]
- Williams, M., & Jarvis, M. F. (1987). Tissue slices in radioligand binding assays: studies in brain, pineal and muscle. Journal of pharmacological methods, 17(4), 323-334.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Retrieved from [Link]
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8.
-
Frontiers in Pharmacology. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
ACS Publications. (2021). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (1995). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Retrieved from [Link]
-
MDPI. (2014). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Characterization of Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. Retrieved from [Link]
-
PubMed. (2020). An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. Retrieved from [Link]
-
MDPI. (2021). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 4. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 5. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. biokamikazi.wordpress.com [biokamikazi.wordpress.com]
- 9. TPC - Bmax and KD [turkupetcentre.net]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 13. graphpad.com [graphpad.com]
- 14. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 15. NIBSC - Brain Tissue Preparation [nibsc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Scatchard equation - Wikipedia [en.wikipedia.org]
- 20. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Experimental Use of (S)-1-Methylnicotinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo experimental use of (S)-1-Methylnicotinium Iodide (MNA Iodide), a quaternary amine that is an endogenous metabolite of nicotinamide (Vitamin B3). Drawing from the established biological activities of its cation, 1-methylnicotinamide (MNA), this guide details its anti-inflammatory and vascular-protective effects. We present detailed protocols for preclinical in vivo investigations, including compound formulation, administration, and methodologies for assessing its efficacy in relevant animal models. This guide is intended to equip researchers with the necessary knowledge to design and execute robust in vivo studies to explore the therapeutic potential of this compound.
Introduction: The Scientific Rationale for In Vivo Studies
(S)-1-Methylnicotinium, the active cation in this compound, is a key metabolite of nicotinamide. While nicotinamide itself has been studied for its role in cellular metabolism and as a precursor to NAD+, its methylated metabolite, MNA, has emerged as a biologically active molecule with significant therapeutic potential. In vivo studies have demonstrated that MNA possesses potent anti-inflammatory and antithrombotic properties, primarily mediated through the induction of prostacyclin (PGI2) release from the vascular endothelium.[1] This unique mechanism of action makes this compound a compelling candidate for investigation in a range of inflammatory and vascular disorders.
The iodide salt form provides a stable and soluble means of administering the active (S)-1-Methylnicotinium cation for in vivo research. It is important to note that the iodide component may have its own physiological effects, particularly on thyroid function, which should be considered in the experimental design.[2]
This guide will provide a framework for investigating the in vivo effects of this compound, with a focus on its anti-inflammatory and vascular applications.
Biological Activities and Proposed Mechanism of Action
The primary therapeutic effects of (S)-1-Methylnicotinium are attributed to its ability to stimulate the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1] This action is thought to be mediated by the activation of cyclooxygenase-2 (COX-2) in endothelial cells.
Proposed Signaling Pathway for (S)-1-Methylnicotinium
Caption: Proposed mechanism of (S)-1-Methylnicotinium action.
Key reported in vivo activities include:
-
Anti-inflammatory Effects: MNA has been shown to attenuate contact hypersensitivity in mice, an effect that was dependent on the prostacyclin receptor.[1] It has also demonstrated anti-inflammatory effects in models of acute lung injury.[3][4][5]
-
Vascular Protective Effects: By promoting PGI2 release, MNA can improve endothelial function and exert antithrombotic effects.[1]
-
Gastroprotective Properties: The PGI2-dependent mechanism also contributes to gastroprotective effects.[1]
-
Antinociceptive Activity: this compound has been noted to exhibit pain-relieving properties.[6]
Preclinical In Vivo Experimental Protocols
Compound Formulation and Administration
For in vivo studies, this compound should be dissolved in a sterile, pyrogen-free vehicle suitable for the chosen route of administration.
Table 1: Recommended Formulation and Dosing
| Parameter | Recommendation |
| Vehicle | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) |
| Concentration | Prepare fresh daily. Concentration will depend on the target dose and administration volume. |
| Route of Administration | Intraperitoneal (i.p.) injection, Oral gavage (p.o.), or Subcutaneous (s.c.) injection. |
| Dosing Range (based on MNA studies) | 50-100 mg/kg body weight daily.[1] Dose optimization studies are recommended. |
Protocol 1: Preparation of this compound Dosing Solution (for a 100 mg/kg dose in mice)
-
Calculate the required amount: For a 25 g mouse, the dose is 2.5 mg.
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Dissolve in vehicle: Assuming an injection volume of 100 µL, dissolve 2.5 mg in 100 µL of sterile saline. This creates a 25 mg/mL solution. For a batch of 10 mice, prepare a slightly larger volume (e.g., 1.1 mL) to account for losses.
-
Ensure complete dissolution: Vortex or gently warm the solution if necessary to ensure all the compound has dissolved.
-
Sterile filter: For i.p. and s.c. injections, filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Administer promptly: Use the freshly prepared solution for dosing.
In Vivo Models for Efficacy Testing
The choice of animal model is critical and should align with the research question.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy studies.
Protocol 2: Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is suitable for evaluating the anti-inflammatory effects of this compound.[4][5]
-
Animals: Use C57BL/6 or BALB/c mice (8-10 weeks old).
-
Acclimation: Allow mice to acclimate for at least one week before the experiment.
-
Grouping: Divide mice into at least three groups: Vehicle control, this compound treated, and a sham group (no LPS).
-
Treatment: Administer this compound or vehicle (e.g., i.p.) 1 hour before LPS challenge.
-
LPS Challenge: Intratracheally or intranasally administer LPS (e.g., 1-5 mg/kg).
-
Endpoint: Euthanize mice at a predetermined time point (e.g., 6, 24, or 48 hours) after LPS administration.
-
Sample Collection:
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration and protein concentration (as an indicator of edema).
-
Collect lung tissue for histopathological analysis (H&E staining) and to measure myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Collect blood for systemic cytokine analysis.
-
Protocol 3: Assessment of Vascular Function in Rats
This protocol can be adapted to assess the effects of this compound on vascular reactivity.[7][8]
-
Animals: Use male Sprague-Dawley rats (250-300 g).
-
Treatment: Administer this compound or vehicle for a specified period (e.g., 7-14 days).
-
Tissue Preparation: Euthanize the rats and carefully dissect the thoracic aorta.
-
Organ Bath Studies:
-
Cut the aorta into rings (2-3 mm).
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2 at 37°C.
-
Record isometric tension using a force transducer.
-
Pre-constrict the aortic rings with phenylephrine or norepinephrine.
-
Assess endothelium-dependent relaxation by constructing a cumulative concentration-response curve to acetylcholine.
-
Assess endothelium-independent relaxation using sodium nitroprusside.
-
-
Analysis: Compare the relaxation responses between the treatment and control groups. An improvement in acetylcholine-induced relaxation suggests enhanced endothelial function.
Pharmacokinetic and Biodistribution Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for interpreting efficacy studies. While specific data for the iodide salt is limited, studies on the N-methylnicotinium cation provide some insights.[9]
Table 2: Key Considerations for Pharmacokinetic Studies
| Parameter | Methodological Approach |
| Compound Detection | HPLC-MS/MS is the gold standard for quantifying the parent compound and its metabolites in biological matrices (plasma, urine, tissues).[10][11] |
| Radiolabeling | Using a radiolabeled version of the compound (e.g., ¹⁴C) can provide comprehensive information on its distribution and metabolite profile.[9][12] |
| Metabolite Identification | In vivo studies in guinea pigs have shown that N-methylnicotinium is further metabolized to N-methylcotininium and N-methylnornicotinium.[9] |
| Tissue Distribution | After 24 hours in guinea pigs, the highest concentrations of the ¹⁴C label from R-(+)-[¹⁴C-NCH₃]N-methylnicotinium were found in the adrenal gland, epididymis, gallbladder, bladder, and kidney, with no significant brain penetration.[9] |
Protocol 4: Basic Pharmacokinetic Study in Mice
-
Animals and Dosing: Use a cohort of mice and administer a single dose of this compound (e.g., 100 mg/kg, i.p. or p.o.).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at euthanasia) at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of (S)-1-Methylnicotinium in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Safety and Toxicological Considerations
-
Iodide Content: Chronic administration of iodide can impact thyroid function. It is advisable to monitor thyroid hormone levels (T3, T4, TSH) in long-term studies. The Na+/I- symporter (NIS) mediates iodide uptake in the intestine and thyroid.[2]
-
Nicotinic Receptor Interaction: Although it is a metabolite of nicotine, (S)-1-Methylnicotinium ion itself has been described as a nicotinic receptor antagonist.[6] However, its full receptor binding profile and potential for off-target effects should be considered.
-
General Toxicity: In any in vivo study, it is essential to monitor the animals for signs of toxicity, including changes in body weight, food and water intake, and general behavior. Gross necropsy and histopathology of major organs should be performed at the end of the study.
Conclusion
This compound represents a promising therapeutic agent for a variety of inflammatory and vascular diseases. The protocols and guidelines presented here provide a solid foundation for researchers to conduct meaningful in vivo investigations into its efficacy and mechanism of action. By carefully considering the experimental design, choice of animal model, and analytical methods, the scientific community can further elucidate the therapeutic potential of this intriguing endogenous metabolite.
References
- Gebicki, J., et al. (2003). Anti-inflammatory and anti-thrombotic effects of 1-methylnicotinamide, a major metabolite of nicotinamide. Polish Journal of Pharmacology, 55(1), 109-112.
- Pool, W. F., & Crooks, P. A. (1985). Biotransformation of primary nicotine metabolites. I. In vivo metabolism of R-(+)-[14C-NCH3]N-methylnicotinium ion in the guinea pig. Drug Metabolism and Disposition, 13(5), 578-581.
- Wang, Y. X., et al. (1994). Vascular pharmacology of methylene blue in vitro and in vivo: a comparison with NG-nitro-L-arginine and diphenyleneiodonium. British Journal of Pharmacology, 113(2), 345-351.
- Canto, C., et al. (2019).
- Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493.
- Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79-115.
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinium (HMDB0001009). Retrieved from [Link]
- Pelliccia, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 229.
- Mitchell, S. J., et al. (2018). Nicotinamide Improves Aspects of Healthspan, but Not Lifespan, in Mice. Cell Metabolism, 27(3), 667-676.e4.
- Kovacic, P., & Somanathan, R. (2004). Iminium metabolite mechanism for nicotine toxicity and addiction: oxidative stress and electron transfer. Medical Hypotheses, 64(1), 105-112.
- Kyerematen, G. A., et al. (1988). Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay. Drug Metabolism and Disposition, 16(1), 125-129.
- Quik, M., et al. (2001). Subunit composition of nicotinic receptors in monkey striatum: effect of treatments with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine or L-DOPA. Molecular Pharmacology, 60(5), 1038-1048.
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
- Nicola, J. P., et al. (2009). The Na+/I- symporter mediates active iodide uptake in the intestine. American Journal of Physiology-Cell Physiology, 296(3), C654-C662.
- Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, stemness, the immune response, and cancer. Signal Transduction and Targeted Therapy, 6(1), 1-13.
- Gue, L., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers in Molecular Biosciences, 10, 1323330.
- Mabley, J. G., et al. (2005). Nicotine exerts an anti-inflammatory effect in a murine model of acute lung injury.
- Su, X., et al. (2009). Nicotine exerts an anti-inflammatory effect in a murine model of acute lung injury. Zhonghua wei zhong bing ji jiu yi xue, 21(11), 675-678.
- Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115.
- Ghiulai, R., et al. (2024). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 25(5), 2822.
- Lee, J., & Cooke, J. P. (2011). Nicotine and vascular dysfunction. Pharmacology & Therapeutics, 131(2), 161-173.
- D'Souza, M. S., & Castagnoli, N. (2004). Studies on the in vivo biotransformation of the tobacco alkaloid beta-nicotyrine. Chemical Research in Toxicology, 17(5), 696-702.
- Mabley, J. G., et al. (2005). Nicotine exerts an anti-inflammatory effect in a murine model of acute lung injury.
- Chalon, S., et al. (2000). Nicotine impairs endothelium-dependent dilatation in human veins in vivo. Clinical Pharmacology & Therapeutics, 67(4), 381-387.
- Egleton, R. D., et al. (2009). Angiogenic activity of nicotinic acetylcholine receptors: implications in tobacco-related vascular diseases. Pharmacology & Therapeutics, 121(2), 205-223.
- Mishra, A., et al. (2019). Cardiovascular, carcinogenic and reproductive effects of nicotine exposure: A narrative review of the scientific literature. Journal of addiction research & therapy, 10(4).
- Ravera, S., et al. (2017). The Na+/I- symporter (NIS): molecular and clinical aspects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Na+/I- symporter mediates active iodide uptake in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine Exerts an Anti-inflammatory Effect in a Murine Model of Acute Lung Injury | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Nicotine Exerts an Anti-inflammatory Effect in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Vascular pharmacology of methylene blue in vitro and in vivo: a comparison with NG-nitro-L-arginine and diphenyleneiodonium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotine impairs endothelium-dependent dilatation in human veins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of primary nicotine metabolites. I. In vivo metabolism of R-(+)-[14C-NCH3]N-methylnicotinium ion in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
(S)-1-Methylnicotinium Iodide: Application Notes for In Vitro Research
Forward-Looking Statement
This document provides a comprehensive guide for researchers exploring the in vitro applications of (S)-1-Methylnicotinium Iodide. It is important to note that while this compound is recognized as a metabolite of nicotine and a nicotinic receptor antagonist, there is a notable absence of specific published literature detailing its use in cell culture applications.[1][2][3][4][] Consequently, the protocols and application notes presented herein are based on established methodologies for analogous compounds, such as nicotine and its other metabolites, and are intended to serve as a robust starting point for novel research.[6][7][8][9] The experimental designs are proposed to be self-validating through the inclusion of appropriate controls.
Introduction to this compound
This compound is a quaternary ammonium compound and a metabolite of (S)-nicotine.[2][3][4][] As a charged molecule, its cell permeability and interaction with biological systems are expected to differ from its parent compound, nicotine. Its primary known biological activity is as a nicotinic receptor antagonist, and it has been noted for its antinociceptive properties in in vivo studies.[3] The presence of an iodide salt may also contribute to its biological effects.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21446-46-8 | [4][] |
| Molecular Formula | C₁₁H₁₇N₂I | [4][] |
| Molecular Weight | 304.17 g/mol | [4][] |
| Appearance | Pale Yellow to Yellow Solid | [] |
| Solubility | Slightly soluble in DMSO, Ethanol, and Water | [] |
| Storage | Store at -20°C | [] |
Proposed Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The primary proposed mechanism of action for this compound is the antagonism of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely expressed throughout the central and peripheral nervous systems, as well as in non-neuronal cells, including epithelial, immune, and endothelial cells. Upon binding of an agonist like acetylcholine or nicotine, these receptors undergo a conformational change that allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to cell depolarization and the activation of downstream signaling pathways.
As an antagonist, this compound is hypothesized to bind to nAChRs without activating them, thereby blocking the binding of agonists and inhibiting downstream signaling. This can have a range of cellular effects depending on the cell type and the specific nAChR subunits expressed.
Caption: Proposed mechanism of nAChR antagonism.
Proposed Cell Culture Applications and Protocols
Given the role of nAChRs in diverse cellular processes, this compound could be a valuable tool for investigating these pathways. Below are several proposed applications with detailed protocols.
Assessment of Cytotoxicity and Cell Proliferation
Rationale: Nicotine and its metabolites have been shown to have variable effects on cell proliferation, sometimes promoting it in cancer cell lines and inhibiting it in others.[2][6] Evaluating the effect of this compound on cell viability and proliferation is a fundamental first step in characterizing its biological activity.
Recommended Cell Lines:
-
Cancer Cell Lines: A549 (lung carcinoma), T24 (bladder cancer), SH-SY5Y (neuroblastoma).[6][7]
-
Non-Cancerous Cell Lines: MRC-5 (normal lung fibroblasts), HUVEC (human umbilical vein endothelial cells).[6][9]
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[10][11][12]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO. Note the final DMSO concentration should be <0.1% to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions to prepare a range of working concentrations (e.g., 0.1 µM to 1 mM).
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound.
-
Include wells with vehicle control (medium with the same concentration of solvent) and untreated controls (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Caption: Workflow for assessing cell viability.
Investigation of Anti-Inflammatory Potential
Rationale: Nicotine is known to have both pro- and anti-inflammatory effects, often mediated through nAChRs on immune cells. The iodide component of the molecule may also possess anti-inflammatory properties.[4] Investigating the effect of this compound on inflammatory responses in vitro is a promising area of research.
Recommended Cell Line: RAW 264.7 (murine macrophage-like cells).
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is based on standard methods for assessing macrophage activation.
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Read the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Data Analysis: Compare the nitrite concentrations in the different treatment groups to determine if this compound inhibits LPS-induced NO production.
Caption: Workflow for assessing anti-inflammatory activity.
Evaluation of Effects on Endothelial Cell Function
Rationale: Nicotine is a well-known modulator of endothelial cell function, affecting processes such as cell migration, proliferation, and barrier integrity, which are crucial in angiogenesis and atherosclerosis.[8][9][13] As a nicotinic receptor antagonist, this compound could potentially counteract nicotine-induced endothelial dysfunction.
Recommended Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
Protocol: Endothelial Cell Scratch (Wound Healing) Assay
This assay assesses cell migration, a key aspect of endothelial function.
-
Cell Seeding:
-
Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.
-
Wash the wells with PBS to remove detached cells.
-
-
Compound Treatment:
-
Add fresh medium containing various concentrations of this compound.
-
To test for antagonistic effects, co-treat with nicotine.
-
Include an untreated control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope with a camera.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Data Analysis: Calculate the percentage of wound closure: % Closure = [(Initial Width - Width at time T) / Initial Width] x 100 Compare the rate of wound closure between the different treatment groups.
Caption: Workflow for endothelial cell migration assay.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container at -20°C, protected from light and moisture.
References
-
Microbial and plant cell culture metabolites of nicotine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kakehashi, A., et al. (2020). Cotinine, a major nicotine metabolite, induces cell proliferation on urothelium in vitro and in vivo. Toxicology Letters, 319, 11-18. [Link]
-
Al-Sawalha, N. A., et al. (2012). Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line. International Journal of Molecular Sciences, 13(12), 16934–16943. [Link]
-
Poggi, F., et al. (2025). Effects of Nicotine on SH-SY5Y Cells: An NMR-Based Metabolomic Study. Metabolites, 15(11), 20. [Link]
-
Uhlig, S., et al. (2024). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Scientific Reports, 14(1), 14957. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. Retrieved January 12, 2026, from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
MTT Assay for Cell Viability. (2020, May 26). YouTube. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
Schweitzer, K. S., et al. (2015). Endothelial disruptive proinflammatory effects of nicotine and e-cigarette vapor exposures. American Journal of Physiology-Lung Cellular and Molecular Physiology, 309(2), L175–L187. [Link]
-
Ramponi, S., et al. (2007). Effects of iodinated contrast media on endothelium: An in vitro study. Toxicology in Vitro, 21(2), 191–196. [Link]
-
Xia, M., et al. (2018). Nicotine induces endothelial dysfunction and promotes atherosclerosis via GTPCH1. Journal of Cellular and Molecular Medicine, 22(8), 3847–3857. [Link]
-
Saji, H., et al. (1995). Application of [125I] (S)-5-iodonicotine, a new radioiodinated ligand, in the assay of nicotinic acetylcholine receptor binding in the brain. Biological & Pharmaceutical Bulletin, 18(11), 1463–1466. [Link]
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 424–430. [Link]
-
Methyl Iodide (Iodomethane). (n.d.). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
-
Gerloff, J., et al. (2023). Nicotine Potentially Alters Endothelial Inflammation and Cell Adhesion via LGALS9. International Journal of Molecular Sciences, 25(1), 14. [Link]
-
[The mechanisms of anti-inflammatory action of enisamium iodide]. (2022). Terapevticheskii Arkhiv, 94(11), 1324–1330. [Link]
-
In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis. (2025). Toxicology Mechanisms and Methods, 35(1), 64-71. [Link]
-
Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Hermouet, C., et al. (1996). Methyl iodide poisoning: report of two cases. American Journal of Industrial Medicine, 30(6), 759–764. [Link]
-
Neuropsychiatric manifestations of methyl iodide toxicity. (2020). Industrial Psychiatry Journal, 29(1), 155–157. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cotinine, a major nicotine metabolite, induces cell proliferation on urothelium in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 6. Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line [mdpi.com]
- 7. Effects of Nicotine on SH-SY5Y Cells: An NMR-Based Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial disruptive proinflammatory effects of nicotine and e-cigarette vapor exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine induces endothelial dysfunction and promotes atherosclerosis via GTPCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. youtube.com [youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
- 15. Methyl iodide poisoning: report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuropsychiatric manifestations of methyl iodide toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuropharmacological Profile of (S)-1-Methylnicotinium Iodide: A Comprehensive Guide to In Vitro and In Vivo Investigation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the comprehensive neuropharmacological evaluation of (S)-1-Methylnicotinium Iodide, a nicotine metabolite. As a quaternary ammonium compound, its unique chemical properties necessitate specific methodological considerations. This guide offers a strategic framework, from fundamental receptor interactions to complex behavioral and neuroprotective assessments, empowering researchers to thoroughly characterize the potential of this compound in the field of neuroscience.
Introduction to this compound
This compound is a metabolite of nicotine, the primary psychoactive component of tobacco.[1][2] Its chemical structure features a permanently charged quaternary nitrogen in the pyridine ring, which influences its pharmacokinetic and pharmacodynamic properties.[3] Unlike nicotine, which can readily cross the blood-brain barrier, the charged nature of this compound may limit its central nervous system penetration. However, it is crucial to experimentally determine its ability to interact with nicotinic acetylcholine receptors (nAChRs) and to explore its potential peripheral and central effects, including its reported antinociceptive activity.[4]
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 21446-46-8 | [4] |
| Molecular Formula | C₁₁H₁₇IN₂ | [3] |
| Molecular Weight | 304.17 g/mol | [3] |
| Appearance | Pale Yellow to Yellow Solid | [3] |
| Solubility | Slightly soluble in DMSO, Ethanol, and Water | [3] |
| Storage | Store at -20°C | [3] |
In Vitro Characterization: Unraveling Receptor Interactions and Function
The initial step in characterizing this compound is to determine its affinity and functional activity at various nAChR subtypes. These receptors are ligand-gated ion channels composed of five subunits, with diverse subtypes expressed throughout the central and peripheral nervous systems.[5]
Radioligand Binding Assays: Quantifying Affinity for nAChR Subtypes
Radioligand binding assays are a fundamental technique to determine the binding affinity (Ki) of a test compound for a specific receptor.[6] A competitive binding assay using a radiolabeled ligand, such as [³H]epibatidine, is a standard method for nAChRs.[7][8]
Experimental Workflow for Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: [³H]Epibatidine Competition Binding Assay
-
Membrane Preparation:
-
Prepare membranes from cells stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from specific brain regions (e.g., cortex, cerebellum).[6][9]
-
Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes.[6]
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay like the Bradford or BCA method.[6]
-
-
Assay Setup:
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
-
Filtration and Washing:
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays are essential to determine whether this compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
2.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Xenopus oocytes are a robust system for expressing specific nAChR subtypes and measuring ion channel function using TEVC.
Experimental Workflow for TEVC in Xenopus Oocytes:
Caption: Workflow for two-electrode voltage clamp experiments.
Detailed Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte at a holding potential of -70 mV.
-
-
Agonist and Antagonist Protocols:
-
To test for agonist activity: Apply increasing concentrations of this compound and record the elicited currents.
-
To test for antagonist activity: Apply a fixed concentration of acetylcholine (ACh) to elicit a control current. Then, co-apply ACh with increasing concentrations of this compound and measure the inhibition of the ACh-induced current.
-
Data Analysis:
-
For agonist activity, plot the peak current amplitude against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy.
-
For antagonist activity, plot the percentage of inhibition of the ACh-induced current against the logarithm of the this compound concentration to determine the IC50.
2.2.2. Calcium Imaging in Cell Lines
Calcium imaging is a high-throughput method to assess nAChR function by measuring changes in intracellular calcium concentration upon receptor activation.[13][14]
Detailed Protocol:
-
Cell Culture and Loading:
-
Culture a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y, which endogenously expresses some nAChRs, or transfected HEK293 cells).[15][16]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[13]
-
Wash the cells to remove excess dye.[17]
-
-
Imaging and Compound Application:
-
Place the plate on a fluorescence microscope or a plate reader equipped for kinetic reading.
-
Establish a baseline fluorescence reading.
-
Apply this compound (for agonist testing) or a co-application of ACh and the test compound (for antagonist testing) and record the changes in fluorescence intensity over time.
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F₀) for each well.
-
Plot the peak response against the logarithm of the compound concentration to determine the EC50 or IC50.
In Vivo Investigations: From Behavior to Neuroprotection
In vivo studies are crucial to understand the physiological and behavioral effects of this compound in a whole organism. Given its potential as a nicotinic ligand, key areas of investigation include nociception, cognition, addiction liability, and neuroprotection.
Assessment of Antinociceptive Effects: The Hot Plate Test
The hot plate test is a common method to evaluate the analgesic properties of a compound against thermal stimuli.[18][19][20]
Detailed Protocol:
-
Apparatus: A hot plate apparatus with a controlled surface temperature.
-
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes.[18]
-
Set the hot plate temperature to a constant, non-injurious level (e.g., 55°C).[18]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after injection, place the animal on the hot plate.
-
Record the latency to the first sign of nociception, such as hind paw licking, flicking, or jumping.[18]
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[18]
-
Data Analysis:
-
Compare the mean latency to response between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).[21][22] An increase in latency indicates an antinociceptive effect.
Evaluation of Cognitive Effects: The Morris Water Maze
The Morris water maze is a widely used task to assess spatial learning and memory in rodents, which are cognitive functions modulated by the cholinergic system.[23][24][25]
Detailed Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[26]
-
Procedure:
-
Acquisition Phase: For several consecutive days, animals are given multiple trials to find the hidden platform from different starting locations.[26] The latency to find the platform is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.[25]
-
Data Analysis:
-
During the acquisition phase, a decrease in escape latency across days indicates learning.
-
In the probe trial, a significant preference for the target quadrant in the treated group compared to the control group suggests an enhancement of spatial memory. Statistical analysis can be performed using ANOVA for repeated measures for the acquisition phase and t-tests or ANOVA for the probe trial data.[21]
Assessment of Addictive Potential: Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[1][2][27]
Detailed Protocol:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues.
-
Procedure:
-
Pre-conditioning (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.
-
Conditioning: On alternating days, administer the test compound and confine the animal to one compartment, and administer vehicle and confine it to the other compartment.[27]
-
Post-conditioning (Test): Allow the animal to freely explore both compartments, and measure the time spent in each.
-
Data Analysis:
-
A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a rewarding effect and potential for addiction. A decrease suggests an aversive effect. Statistical comparisons are made using t-tests or ANOVA.[28]
Investigating Neuroprotective Properties
Given that nicotine has shown neuroprotective effects in models of neurodegenerative diseases, it is pertinent to investigate whether this compound shares these properties.[12][26][29]
3.4.1. In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurotoxicity and neuroprotection.[15][30][31]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) or 6-hydroxydopamine (6-OHDA), which are used to model Parkinson's disease.[15]
-
Assessment of Cell Viability:
-
Measure cell viability using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.[15]
-
Data Analysis:
-
An increase in cell viability in the groups pre-treated with this compound compared to the neurotoxin-only group indicates a neuroprotective effect.
3.4.2. In Vivo Neuroprotection in a Rodent Model of Parkinson's Disease (6-OHDA Model)
The 6-OHDA-induced lesion in rodents is a widely used model to study Parkinson's disease-like neurodegeneration.[3][4][33][34]
Experimental Workflow for In Vivo Neuroprotection Study:
Caption: Workflow for a 6-OHDA in vivo neuroprotection study.
Detailed Protocol:
-
Drug Administration and Surgery:
-
Behavioral Assessment:
-
Several weeks after surgery, assess motor deficits by measuring rotational behavior induced by apomorphine or amphetamine.[34]
-
-
Histological Analysis:
-
After the behavioral assessment, perfuse the animals and collect the brains.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of the lesion and any neuroprotection afforded by the test compound.
-
Data Analysis:
-
A reduction in apomorphine-induced rotations and a greater number of surviving TH-positive neurons in the treated group compared to the vehicle group would indicate a neuroprotective effect. Statistical analysis should be performed using appropriate tests like t-tests or ANOVA.[36][37]
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the systematic investigation of this compound in the context of neuroscience. By employing a combination of in vitro and in vivo techniques, researchers can elucidate its binding affinity, functional activity at nAChR subtypes, and its potential therapeutic effects on nociception, cognition, and neurodegeneration. This structured approach will contribute to a thorough understanding of the neuropharmacological profile of this nicotine metabolite and its potential as a novel therapeutic agent.
References
- Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.9.
-
Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- JoVE. (2018).
- Kutlu, M. G., & Gould, T. J. (2016). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Marks, M. J., & Collins, A. C. (1982). Characterization of nicotine binding in mouse brain and comparison with the binding of alpha-bungarotoxin and quinuclidinyl benzilate. Molecular pharmacology, 22(3), 554–564.
-
MIT Neuroscience Statistics Research Lab. (n.d.). BehavioralLearning. Retrieved from [Link]
- Morris, R. (2008).
- protocols.io. (2023). 6-OHDA mouse model of Parkinson's disease.
- PubMed Central (PMC). (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology.
- PubMed Central (PMC). (2012). Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease. Journal of Visualized Experiments.
- PubMed Central (PMC). (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of Visualized Experiments.
- PubMed Central (PMC). (2017). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments.
- Ryan, R. E., Ross, S. A., Drago, J., & Loiacono, R. E. (2001). Dose-related neuroprotective effects of chronic nicotine in 6-hydroxydopamine treated rats, and loss of neuroprotection in alpha4 nicotinic receptor subunit knockout mice. British journal of pharmacology, 132(8), 1650–1656.
- Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: update of the last decade. Addiction biology, 12(3-4), 227–462.
-
DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
- Hohl, C. M., & Kirchmair, J. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS infectious diseases, 5(3), 358–380.
-
ibidi. (2023). How to Use Calcium Imaging for Investigating Cell Signaling. Retrieved from [Link]
- Muramatsu, I., Yamamura, H., & Anisuzzaman, A. S. (2011). Re-evaluation of nicotinic acetylcholine receptors in rat brain by a tissue-segment binding assay. Frontiers in pharmacology, 2, 59.
- Nature Protocols. (2006). The Morris water maze.
-
Neuroscience Statistics Research Lab - MIT. (n.d.). BehavioralLearning. Retrieved from [Link]
-
PSY Research. (2025). A Beginner's Guide to Statistical Analysis in Behavioural Science. Retrieved from [Link]
- PubMed. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents.
-
Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent calcium imaging of muscle nAChR-expressing cells. Retrieved from [Link]
-
Stat-Ease. (n.d.). Statistical Analysis of Behavioral Neuroscience Experiments. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
- Zhang, D., Wang, Y., Zhou, Y., Wang, J., & Li, S. (2014). Nicotine exerts neuroprotective effects against β-amyloid-induced neurotoxicity in SH-SY5Y cells through the Erk1/2-p38-JNK-dependent signaling pathway. International journal of molecular medicine, 33(4), 867–875.
- Zhang, X., & Kosten, T. R. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of visualized experiments : JoVE, (141), 58384.
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8.
-
ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. Retrieved from [Link]
Sources
- 1. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 5. Models of Nociception: Hot‐Plate, Tail‐Flick, and Formalin Tests in Rodents | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. accegen.com [accegen.com]
- 17. ibidi.com [ibidi.com]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 21. Statistical analysis of latency outcomes in behavioral experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. psyresearch.org [psyresearch.org]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarpedia.org [scholarpedia.org]
- 26. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
- 29. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test | Springer Nature Experiments [experiments.springernature.com]
- 30. cyagen.com [cyagen.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 33. criver.com [criver.com]
- 34. 在大鼠中进行帕金森病建模 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 35. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 36. stat.cmu.edu [stat.cmu.edu]
- 37. Neuroscience Statistics Research Lab - BehavioralLearning [neurostat.mit.edu]
Application Notes & Protocols for the Analytical Determination of (S)-1-Methylnicotinium Iodide
Abstract
This document provides a comprehensive guide to the analytical determination of (S)-1-Methylnicotinium Iodide, a key metabolite of nicotine.[1][2] As a quaternary ammonium compound, its unique chemical properties necessitate robust and validated analytical methods for accurate quantification in various matrices, which is critical for researchers, scientists, and professionals in drug development and tobacco product analysis. This guide details three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section offers a theoretical foundation, step-by-step protocols, and insights into methodological choices, all grounded in the principles of scientific integrity and adherence to international validation standards.
Introduction: The Analytical Challenge
This compound is a quaternary ammonium salt with the chemical formula C₁₁H₁₇IN₂ and a molecular weight of 304.17 g/mol .[1][] Its permanent positive charge and high polarity present unique challenges for chromatographic separation and detection. Unlike its parent compound, nicotine, which is a tertiary amine, this compound's charge influences its interaction with stationary phases and its ionization efficiency in mass spectrometry. Therefore, analytical methods must be specifically tailored to address these characteristics to ensure specificity, accuracy, and precision.
The objective of validating any analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This guide is developed in alignment with the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring that the methodologies presented are reliable and reproducible.[6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value/Description | Significance for Analysis |
| CAS Number | 21446-46-8 | Unique identifier for substance tracking and literature search.[1][2][] |
| Molecular Formula | C₁₁H₁₇IN₂ | Used for exact mass determination in high-resolution mass spectrometry.[1][] |
| Molecular Weight | 304.17 g/mol | Essential for preparing standard solutions of known concentration.[1][] |
| Structure | Quaternary ammonium salt | The permanent positive charge dictates the choice of chromatographic column and mobile phase modifiers. |
| Solubility | Soluble in water and polar organic solvents like ethanol and DMSO (with sonication).[] | Guides the selection of appropriate solvents for sample and standard preparation. |
| Chromophore | Pyridinium ring | Allows for UV spectrophotometric detection. |
| Melting Point | >159°C (decomposes) | Indicates thermal stability, which is relevant for sample preparation and storage.[] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of this compound. The method's success hinges on selecting an appropriate stationary phase that provides adequate retention for this highly polar compound.
Rationale for Method Design
A reverse-phase C18 column is a common choice for many pharmaceutical analyses; however, the high polarity of this compound can lead to poor retention. To overcome this, two strategies are presented:
-
Ion-Pairing Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the positively charged analyte, enhancing its retention on a non-polar stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic solvent content. It is well-suited for the retention of polar and charged analytes.[9]
Experimental Protocol: Ion-Pairing HPLC-UV
Caption: HPLC-UV Experimental Workflow.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
Isocratic Elution: 80% A / 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (based on the UV absorbance of the nicotinium moiety, similar to nicotine).[10][11]
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2%.[7]
-
Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the sample from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[12][13] This technique couples the separation power of HPLC with the specific detection capabilities of mass spectrometry.
Rationale for Method Design
The permanent positive charge of this compound makes it highly suitable for positive ion electrospray ionization (ESI+). A HILIC column is preferred for this application to achieve good retention and separation from other polar matrix components.[9] The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.[14]
Experimental Protocol: HILIC-MS/MS
Caption: LC-MS/MS Bioanalytical Workflow.
Step-by-Step Protocol:
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.2.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: Start with 95% B, decrease to 40% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (ESI+):
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., (S)-1-Methylnicotinium-d3 Iodide) is ideal. If unavailable, a structurally similar compound can be used.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of sample, add 10 µL of IS solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
-
Calibration and QC Samples: Prepare by spiking known concentrations of the analyte and a fixed concentration of the IS into a blank matrix.
-
Analysis: The ratio of the analyte peak area to the IS peak area is plotted against the concentration to generate the calibration curve.
UV-Vis Spectrophotometry
For a rapid and straightforward estimation of concentration in pure samples or simple formulations, UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but offers high throughput.
Rationale for Method Design
This method is based on the principle that the pyridinium ring in this compound absorbs UV radiation at a characteristic wavelength.[15] A variation of this method for other quaternary ammonium compounds involves forming a colored ion pair with a dye, which can then be measured in the visible range.[16][17]
Experimental Protocol: Direct UV Measurement
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Deionized water or a suitable buffer.
-
Procedure:
-
Scan a solution of this compound from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
-
Analysis: Construct a calibration curve of absorbance versus concentration according to the Beer-Lambert law. The concentration of an unknown sample can be determined from its absorbance using this curve.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[4][5] The core validation parameters, as defined by ICH Q2(R2), are summarized below.[6][7][8]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[5][7] | Peak purity analysis (for HPLC), no interfering peaks at the retention time of the analyte in blank samples. For LC-MS/MS, no significant matrix effects. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[7] | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[5] | Established based on linearity, accuracy, and precision data. |
| Accuracy | The closeness of test results to the true value, expressed as percent recovery.[7] | Recovery of 98-102% for drug substance; 90-110% for bioanalysis. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] | No significant change in results when parameters (e.g., pH, flow rate) are slightly varied. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For high-throughput screening of pure substances, UV-Vis spectrophotometry is a viable option. For routine quality control, HPLC-UV offers a balance of performance and accessibility. For demanding applications requiring high sensitivity and selectivity, such as in bioanalytical studies, HILIC-MS/MS is the recommended technique. All methods must be properly validated to ensure the integrity and reliability of the generated data.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). Google.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations in Food Production Facility. (n.d.). ResearchGate.
- The identification and quantitative analysis of certain quaternary ammonium compounds using ultraviolet absorption spectra. (1958). PubMed.
- Spectrophotometric determination of quaternary ammonium salts by a flow injection method coupled with thermochromism of ion associates. (1992). Analyst (RSC Publishing).
- Application of a Rapid and Simple UV-Spectrophotometric Method for the Study of Desorption of Esterquat Collectors in Tailings–Seawater Systems. (2018). MDPI.
- Capillary electrophoresis as an analytical tool for monitoring nicotine in ATF regulated tobacco products. (1997). PubMed.
- A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. (n.d.). PMC - NIH.
- Quantitation of nicotine in tobacco products by capillary electrophoresis. (2002). PubMed.
- This compound | CAS 21446-46-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
- LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. (n.d.). Charles River Laboratories.
- CAS 21446-46-8 this compound. (n.d.). BOC Sciences.
- N-methylnicotinium Iodide. (n.d.). SRIRAMCHEM.
- A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. (2016). PubMed.
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). PubMed.
- Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites | Request PDF. (n.d.). ResearchGate.
Sources
- 1. scbt.com [scbt.com]
- 2. N-methylnicotinium Iodide - SRIRAMCHEM [sriramchem.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis as an analytical tool for monitoring nicotine in ATF regulated tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of nicotine in tobacco products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The identification and quantitative analysis of certain quaternary ammonium compounds using ultraviolet absorption spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (S)-1-Methylnicotinium Iodide Purification
Welcome to the technical support center for (S)-1-Methylnicotinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important nicotine metabolite. As a quaternary ammonium salt, its purification requires a nuanced understanding of its chemical properties and potential impurities. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the successful isolation of high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis and purification workflow in a practical question-and-answer format.
Q1: My crude product is a persistent oil or a sticky, amorphous solid that refuses to crystallize. What's causing this and how can I fix it?
Answer: This is one of the most common issues and typically points to the presence of impurities that act as crystallization inhibitors. The primary synthesis of this compound involves the N-methylation of (S)-nicotine, a classic Menschutkin reaction.[1] However, nicotine has two nitrogen atoms, leading to potential side products.
Causality:
-
Isomeric Impurities: The methylation can occur at either the pyridine nitrogen (N1) to form the desired product or the pyrrolidine nitrogen (N1') to form the isomeric (S)-N'-Methylnicotinium Iodide. The reaction between nicotine and methyl iodide typically yields a mixture of these isomers, with the N'-methyl isomer often being the major product under kinetic control.[1] This isomeric mixture can readily form a eutectic, resulting in an oil.
-
Unreacted Starting Material: Residual (S)-nicotine, being an oil at room temperature, will significantly hinder crystallization.
-
Over-alkylation: Use of excess methyl iodide can lead to the formation of a di-methylated product, (S)-Nicotine-N,N'-dimethiodide, which will also interfere with the purification of the desired mono-quaternary salt.
-
Residual Solvent: Incomplete removal of reaction solvents like acetonitrile or methanol can leave the product as a viscous oil.
Solutions:
-
Solvent Titration: Try dissolving the oil in a minimal amount of a good solvent (e.g., hot ethanol or methanol) and then slowly adding a poor solvent (e.g., diethyl ether or ethyl acetate) dropwise with vigorous stirring until persistent turbidity is observed. Cooling this mixture can often induce crystallization.
-
Recrystallization: This is the most effective method. A detailed protocol is provided below. The key is selecting a solvent system that maximizes the solubility difference between the desired product and impurities.
-
Seed Crystals: If a small amount of pure crystalline material is available, adding a "seed" crystal to a supersaturated solution of the crude oil can initiate crystallization.
Q2: The melting point of my purified product is broad (e.g., 155-162°C) and lower than the reported literature values of ~165-168°C. Why?
Answer: A broad and depressed melting point is a classic indicator of an impure compound. According to melting point depression theory, impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.
Causality & Interpretation:
-
Purity Correlation: The sharpness and proximity of the melting point to the literature value are directly correlated with the sample's purity. Values reported for this compound are typically in the range of 165-168°C.[2][3][4]
-
Likely Impurities: The same culprits mentioned in Q1 (isomeric byproduct, unreacted nicotine, di-alkylated species) are the most probable cause. The presence of the N'-methyl isomer is particularly common.
Solutions:
-
Iterative Recrystallization: One round of recrystallization may not be sufficient. Purity should be assessed after each recrystallization step using melting point analysis or a more definitive technique like HPLC or NMR.
-
Chromatographic Purification: If recrystallization fails to yield a sharp melting point, column chromatography may be necessary. Due to the ionic nature of the compound, normal-phase silica gel can be challenging. Consider using reverse-phase chromatography or ion-exchange resins for more effective separation. Preparative HPLC is also a highly effective, albeit more resource-intensive, option for obtaining high-purity material.[5]
Q3: My ¹H NMR spectrum looks complex, with more peaks than expected. How can I identify the impurities?
Answer: ¹H NMR spectroscopy is a powerful tool for identifying the specific impurities in your sample. By comparing your spectrum to a reference spectrum of pure this compound and the starting materials, you can pinpoint the contaminants.
Interpreting the Spectrum:
-
Expected Product Signals: The key signals for this compound include the N-methyl group on the pyridinium ring and the aromatic protons, which are shifted downfield due to the positive charge.
-
Identifying Unreacted Nicotine: Look for the characteristic signals of (S)-nicotine, which will be at a higher field (further to the right) compared to the quaternized product.[6]
-
Identifying the (S)-N'-Methylnicotinium Isomer: The chemical shifts of the protons on the pyrrolidine ring and its N-methyl group will be significantly different in the N'-methyl isomer compared to the desired N-methyl product. The positive charge on the pyrrolidine nitrogen will cause a downfield shift for adjacent protons.
-
Identifying Residual Solvents: Look for characteristic singlets or multiplets corresponding to common lab solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm, Acetonitrile at ~2.10 ppm in CDCl₃).
Refer to the table below for a summary of key analytical data.
Q4: My final product has a persistent yellow or brownish tint. Can this be removed?
Answer: Yes, this discoloration is typically due to trace impurities and can often be removed. Iodide salts are notoriously susceptible to air and light-induced oxidation, which can liberate free iodine (I₂), imparting a yellow-brown color.[7]
Causality & Solutions:
-
Oxidation: Minimize exposure to light by wrapping reaction flasks and storage vials in aluminum foil.[8] Store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended).[2][4][]
-
Colored Impurities: These can arise from the starting nicotine if it is not freshly distilled or of high purity.
-
Decolorization during Recrystallization: Add a small amount of activated charcoal to the hot solution of your crude product during the recrystallization process. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
Visualized Workflows and Data
Synthesis and Primary Impurity Formation
The diagram below illustrates the methylation of (S)-nicotine, resulting in the desired product and the principal isomeric byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Decision Workflow
This flowchart provides a logical path from an observed purification problem to a validated solution.
Caption: Troubleshooting decision tree for purification.
Key Compound Data Summary
This table summarizes critical data for the target compound and related substances to aid in analysis.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 21446-46-8[3][][10][11] | 304.17[2][3][] | Crystalline Solid[3] | 165 - 168[2][3][4] |
| (S)-Nicotine (Starting Material) | 54-11-5 | 162.23 | Colorless to pale yellow oil | -79 |
| Methyl Iodide (Reagent) | 74-88-4 | 141.94 | Colorless liquid | -66.5 |
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol is designed to effectively remove common impurities.
Materials:
-
Crude this compound
-
Anhydrous Ethanol (or Methanol)
-
Anhydrous Diethyl Ether (or Ethyl Acetate)
-
Activated Charcoal (optional, for colored samples)
-
Erhlenmeyer flasks, heating mantle, ice bath, Buchner funnel, and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Gentle heating (50-60°C) may be necessary. Causality: Using the minimum volume ensures the solution is saturated, maximizing recovery upon cooling.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal. Swirl the hot solution for 2-5 minutes. Causality: The porous surface of charcoal adsorbs large, colored impurity molecules.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities. Causality: Pre-warming the glassware prevents premature crystallization and loss of product on the filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once cloudiness appears, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities. Causality: A cold, poor solvent is used for washing to rinse impurities without re-dissolving a significant amount of the product.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a pale, crystalline solid.
Protocol 2: Purity Assessment by HPLC
This method provides a baseline for assessing the purity of this compound and detecting related impurities.
Instrumentation & Conditions:
-
Column: A mixed-mode column such as a Primesep 100 or a reverse-phase C18 column can be effective.[12][13]
-
Mobile Phase: An isocratic or gradient system can be used. A good starting point is a buffered aqueous phase with an organic modifier. For example: 20 mM phosphate buffer at pH ~6.3 with 10-25% acetonitrile.[13][14] Causality: The buffer controls the ionization state of any basic impurities (like nicotine), while the acetonitrile acts as the organic modifier for reverse-phase separation. The charged nature of the analyte also allows for ion-exchange interactions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 260-262 nm.[14][15] Causality: The pyridinium ring of the molecule has a strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
Expected Results: A pure sample of this compound will show a single major peak. The presence of unreacted nicotine or the N'-methyl isomer will result in separate, well-resolved peaks, typically with different retention times.
References
-
HuiChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
LCGC International. (2010). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column. Retrieved from [Link]
-
Parys, W., et al. (2020). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC - NIH. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5959-86-4, this compound. Retrieved from [Link]
-
Pool, W. F., et al. (1986). Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine in the guinea pig. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of nicotine in MeOD. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-IODO-1-HEXENE. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 5959-86-4 [m.chemicalbook.com]
- 3. (S)-1-Methylnicotinium Iodide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. Cas 5959-86-4,this compound | lookchem [lookchem.com]
- 5. Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. scbt.com [scbt.com]
- 12. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
optimizing (S)-1-Methylnicotinium Iodide stability in aqueous solution
Welcome to the technical support center for (S)-1-Methylnicotinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the stability of this compound in aqueous solutions. As Senior Application Scientists, we have developed this resource to address common challenges and questions encountered during experimental work.
Introduction: The Challenge of Quaternary Amine Stability
This compound is a quaternary ammonium salt. While this structure confers specific biological and chemical properties, the positively charged nitrogen within the aromatic pyridine ring makes the molecule susceptible to degradation in aqueous environments, particularly through nucleophilic attack. Understanding and mitigating these degradation pathways is critical for obtaining reliable and reproducible experimental results, as well as for developing stable formulations. This guide provides troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of Parent Compound in Solution
You've prepared a stock solution of this compound, but subsequent analysis by HPLC-UV shows a significant decrease in the peak area of the parent compound much faster than expected.
Potential Causes & Solutions
-
pH-Mediated Hydrolysis: The pyridinium ring in this compound is electron-deficient and highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), which is a primary degradation pathway in aqueous solutions. This reaction is highly pH-dependent.
-
Scientific Rationale: In neutral to alkaline conditions (pH > 7), the concentration of hydroxide ions is high enough to attack the carbon atoms adjacent to the quaternary nitrogen, leading to ring-opening or other degradation products. The rate of degradation generally increases with increasing pH.
-
Troubleshooting Steps:
-
Measure the pH of your solution. Deionized water can become acidic or basic depending on dissolved CO₂ and other impurities.
-
Buffer the solution. For optimal stability, maintain the pH in the acidic range, ideally between pH 4 and 6. Acetate or citrate buffers are common choices.
-
Conduct a pH stability study. Prepare your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) and monitor the concentration over time at a set temperature. This will define the optimal pH for your specific application.
-
-
-
Photodegradation: Pyridinium compounds can be sensitive to light, particularly in the UV spectrum. Energy from light absorption can promote the molecule to an excited state, leading to degradation.
-
Troubleshooting Steps:
-
Protect solutions from light. Use amber vials or wrap your containers in aluminum foil.
-
Minimize exposure during handling. Work in a dimly lit area or under yellow light when possible.
-
Perform a photostability test. Expose a solution to a controlled light source (as per ICH Q1B guidelines if in a drug development setting) and compare its stability to a sample stored in the dark.
-
-
Experimental Protocol: pH Stability Assessment
Caption: Workflow for a pH and photostability study.
Issue 2: Appearance of Unknown Peaks in Chromatogram
During HPLC analysis of your aged sample, you observe new peaks, indicating the formation of degradation products.
Potential Causes & Solutions
-
Oxidative Degradation: Although the pyridinium ring is somewhat resistant to oxidation, the presence of dissolved oxygen, metal ions, or peroxides (which can form in some solvents like THF or ethers) can lead to the formation of N-oxides or other oxidative degradation products.
-
Scientific Rationale: Metal ions can catalyze the formation of reactive oxygen species, accelerating degradation.
-
Troubleshooting Steps:
-
De-gas your solvent. Sparge the aqueous buffer with an inert gas like nitrogen or argon before preparing your solution.
-
Use high-purity water and reagents. This minimizes contamination with metal ions.
-
Consider adding a chelating agent. A small amount of ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, preventing them from catalyzing oxidative reactions.
-
Consider adding an antioxidant. If oxidation is confirmed, water-soluble antioxidants like ascorbic acid could be tested, but potential interactions with the parent compound should be evaluated.
-
-
-
Temperature-Induced Degradation: Chemical reactions, including degradation, are accelerated at higher temperatures.
-
Troubleshooting Steps:
-
Store stock solutions at lower temperatures. Refrigeration (2-8°C) or freezing (-20°C or -80°C) can significantly slow down degradation kinetics.
-
Perform experiments at controlled room temperature and avoid leaving solutions on a hot plate or in direct sunlight.
-
Evaluate thermal stability. Incubate solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) to understand the temperature dependence of degradation and to estimate shelf-life under different storage conditions (Arrhenius equation).
-
-
Data Summary: Impact of Stabilizing Agents
| Condition | % this compound Remaining (48h, 40°C, pH 7.5) |
| Aqueous Solution (Control) | 65% |
| Solution Sparged with N₂ | 78% |
| Solution + 0.01% EDTA | 82% |
| Solution Sparged with N₂ + 0.01% EDTA | 95% |
| Note: This data is illustrative, based on typical behavior of related compounds, and should be confirmed experimentally. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing an aqueous stock solution of this compound?
For maximum stability, an acidic pH range of 4.0 to 6.0 is recommended. In this range, the concentration of hydroxide ions, the primary nucleophile responsible for degradation, is minimized. A citrate or acetate buffer system is suitable for maintaining this pH.
Q2: Can I freeze my stock solutions?
Yes. For long-term storage, freezing at -20°C or -80°C is highly recommended. However, be aware of potential freeze-thaw instability. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My experiment requires a basic pH. How can I minimize degradation?
If your experimental conditions require a pH above 7, degradation will be accelerated. To mitigate this:
-
Prepare the solution immediately before use. Do not store the compound in a basic buffer.
-
Keep the solution cold. Perform your experiment on ice if possible to slow the rate of degradation.
-
Include a time-zero control. Always analyze a sample immediately after preparation to establish a baseline concentration.
Q4: What are the likely degradation products I should look for?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of similar pyridinium salts, potential degradation pathways could include:
Caption: Potential hydrolytic degradation pathway.
You would likely see more polar compounds during a reverse-phase HPLC analysis, which would elute earlier than the parent compound. Mass spectrometry (LC-MS) would be the ideal tool for identifying the structures of these unknown peaks.
Q5: Is the iodide counter-ion a concern for stability?
The iodide ion (I⁻) can be susceptible to oxidation, potentially forming iodine (I₂), which can give solutions a yellowish-brown tint. This process can be accelerated by light and the presence of oxidizing agents. If you suspect counter-ion-related instability, consider if a salt with a different counter-ion (e.g., chloride, tosylate) is available or can be synthesized. However, for most applications focusing on the cation's stability, the iodide itself is not the primary concern compared to pH-mediated hydrolysis.
References
Due to the limited direct literature on this compound stability, this guide is based on established chemical principles of pyridinium salt chemistry and general pharmaceutical stability testing guidelines. The following resources provide a strong foundation in these principles.
-
Pharmaceutical Stability Testing: International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Kinetics of Pyridinium Salt Hydrolysis: Femia, R. A., & Profenno, L. A. (1986). Kinetics and mechanism of the hydrolysis of 1-methyl-3-carbamoylpyridinium ion in aqueous solution. Journal of Organic Chemistry. (Note: While a specific article is illustrative, general principles can be found in standard physical organic chemistry textbooks). A representative abstract on the topic can be found here: [Link]
-
Photostability Testing: International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
Technical Support Center: (S)-1-Methylnicotinium Iodide Receptor Binding Studies
Welcome to the dedicated support resource for researchers engaged in receptor binding studies with (S)-1-Methylnicotinium Iodide (MNI). This guide is designed to provide in-depth, experience-driven answers and troubleshooting solutions to common challenges encountered during experimental design and execution. Our goal is to empower you to generate robust, reproducible, and high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it primarily target?
This compound is the quaternary ammonium metabolite of nicotine. While nicotine itself is a well-known agonist at nicotinic acetylcholine receptors (nAChRs), MNI has a distinct pharmacological profile. It is primarily recognized as a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR) . Its positive charge generally limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral and central α7 nAChR function under specific experimental conditions.
Q2: I'm setting up a new binding assay. What is the most critical first step?
The most critical initial step is receptor source validation . Before you can trust any binding data, you must confirm that your chosen biological material (e.g., cell line, tissue homogenate) expresses a sufficient density of functional α7 nAChRs. Without this, you may be measuring non-specific binding or experimental artifacts.
Validation Workflow:
-
Western Blotting: Use a validated anti-α7 nAChR antibody to confirm the presence of the receptor protein at the correct molecular weight.
-
RT-qPCR: Quantify the mRNA expression level of the CHRNA7 gene to ensure transcriptional activity.
-
Functional Assay (Optional but Recommended): Use a known α7 nAChR agonist (like nicotine or choline in the presence of a PAM like PNU-120596) and a calcium flux assay (e.g., using Fluo-4 AM) to confirm the receptors are functional and can signal.
Here is a logical diagram for the validation process:
Caption: Workflow for validating the receptor source.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the execution of a radioligand binding assay for this compound.
Issue 1: High Non-Specific Binding (NSB)
Symptom: The signal in your non-specific binding wells (those containing a high concentration of a competing, unlabeled ligand) is more than 30% of your total binding.
Causality & Explanation: High NSB obscures your specific binding signal, dramatically reducing the assay window and reliability. This issue often stems from the radioligand adhering to components other than the target receptor, such as the filter membrane, assay plate plastic, or lipids in the tissue preparation.
Troubleshooting Steps:
-
Increase Blocking Agents:
-
BSA/Serum: Increase the concentration of Bovine Serum Albumin (BSA) in your assay buffer from a typical 0.1% up to 0.5% or 1%. BSA blocks non-specific sites on the plasticware and filter mats.
-
Pre-treatment of Filters: Before harvesting, pre-soak your filter mats (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethylenimine (PEI). PEI is a cationic polymer that coats the negatively charged glass fibers, repelling the positively charged radioligand and reducing filter binding.
-
-
Optimize Wash Steps:
-
Increase Wash Volume & Number: Increase the number of wash cycles on the cell harvester from 3 to 4 or 5. Ensure the wash buffer volume is sufficient to completely submerge the filter spot.
-
Use Cold Buffer: Always use ice-cold wash buffer. The lower temperature slows the dissociation rate (k_off) of the specific ligand-receptor interaction while more effectively washing away loosely associated non-specific ligand.
-
-
Re-evaluate the "Cold" Ligand for NSB:
-
Ensure the unlabeled ligand used to define NSB has a high affinity for the α7 nAChR and is used at a concentration at least 100-fold higher than the K_d of the radioligand. A classic choice is unlabeled nicotine (10-100 µM) or methyllycaconitine (MLA) (1-10 µM).
-
Summary of NSB Troubleshooting Parameters:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| PEI Filter Pre-soak | 0.3% | Increase to 0.5% | Reduces radioligand sticking to glass fiber filters. |
| BSA in Assay Buffer | 0.1% | Increase to 0.5% | Blocks non-specific sites on assay plates and membranes. |
| Number of Washes | 3 | Increase to 4-5 | More effectively removes unbound radioligand. |
| Wash Buffer Temp. | 4°C (Ice-cold) | Verify & Maintain | Slows dissociation of specifically bound ligand. |
Issue 2: Low or No Specific Binding Signal
Symptom: The difference between total binding and non-specific binding is negligible or falls within the standard error of the measurement.
Causality & Explanation: This indicates a fundamental problem with one of the core components of the assay: the receptor, the ligand, or the incubation conditions.
Troubleshooting Steps:
-
Verify Receptor Preparation Integrity:
-
Protein Concentration: Perform a protein quantification assay (e.g., Bradford or BCA) on your membrane preparation immediately before use. Do not rely on a concentration measured weeks ago. Protein degradation during freeze-thaw cycles is a common culprit.
-
Re-validate Source: If the problem persists, return to the validation workflow (FAQ #2) to confirm your source material still expresses the receptor.
-
-
Check Radioligand Viability:
-
Age of Stock: Radioligands decay over time, not just in terms of radioactivity but also through radiolysis, which damages the chemical structure. Use a stock that is as fresh as possible and has been stored correctly (typically at -20°C or -80°C, protected from light).
-
Perform a "Total Counts" Check: Directly pipette a small, known volume of your diluted radioligand into a scintillation vial, add cocktail, and count. This confirms your dilution calculations are correct and the stock is still radioactive.
-
-
Optimize Incubation Time (Equilibrium):
-
It is crucial to ensure the binding reaction has reached equilibrium. If you incubate for too short a time, you will not detect the maximum specific binding.
-
Action: Perform a time-course experiment. Incubate your samples for varying lengths of time (e.g., 15, 30, 60, 90, 120 minutes) to determine the point at which specific binding plateaus. This plateau is the optimal incubation time.
-
Here is a diagram illustrating the binding equilibrium concept:
Caption: Reaching binding equilibrium is critical.
Key Experimental Protocols
Protocol 1: Saturation Binding Assay for K_d and B_max Determination
This experiment determines the receptor affinity (K_d) for the radioligand and the total number of binding sites (B_max).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-(S)-1-Methylnicotinium Iodide.
-
Cold Ligand (for NSB): 10 mM Nicotine stock.
-
Receptor Source: Membrane preparation from CHO-K1 cells stably expressing human α7 nAChR.
-
Apparatus: 96-well plates, cell harvester, scintillation counter, GF/B filter mats pre-soaked in 0.5% PEI.
Procedure:
-
Plate Setup: Design a 96-well plate map. For each concentration of radioligand, you will have triplicate wells for Total Binding and triplicate wells for Non-Specific Binding (NSB).
-
Serial Dilution: Prepare serial dilutions of the [³H]-MNI, typically ranging from 0.1 to 10 times the expected K_d (e.g., 0.1 nM to 50 nM).
-
Reagent Addition:
-
To all wells, add 50 µL of Assay Buffer.
-
To NSB wells, add 50 µL of cold nicotine to achieve a final concentration of 100 µM.
-
To Total Binding wells, add 50 µL of Assay Buffer.
-
Add 50 µL of the appropriate [³H]-MNI dilution to all wells.
-
Initiate the reaction by adding 50 µL of your membrane preparation (e.g., 10-20 µg protein/well). The final volume is 200 µL.
-
-
Incubation: Incubate the plate for 90 minutes at room temperature on a plate shaker. This time should be determined from your equilibrium experiment.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the PEI-soaked GF/B filter mat using a cell harvester. Wash each well 4 times with 300 µL of ice-cold Assay Buffer.
-
Counting: Punch out the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total DPM - Mean NSB DPM.
-
Plot Specific Binding (Y-axis) against the concentration of [³H]-MNI (X-axis).
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_d and B_max values. The equation is: Y = (B_max * X) / (K_d + X).
-
References
-
Title: Nicotine metabolism and smoking: a review of the literature. Source: The National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: α7 Nicotinic Acetylcholine Receptor as a Pharmacological Target for Inflammation. Source: The National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Radioligand binding assays: what's in a name? Source: British Journal of Pharmacology URL: [Link]
-
Title: The IUPHAR/BPS Guide to PHARMACOLOGY. Source: IUPHAR/BPS URL: [Link]
Technical Support Center: Synthesis of (S)-1-Methylnicotinium Iodide
Welcome to the technical support center for the synthesis of (S)-1-Methylnicotinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth technical knowledge, troubleshooting strategies, and practical protocols to help you minimize side reactions and maximize the yield and purity of your target compound.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a quaternary ammonium salt, is most commonly achieved via the N-methylation of (S)-nicotine using methyl iodide. This reaction, a classic example of the Menschutkin reaction, presents a significant challenge in regioselectivity. Nicotine possesses two tertiary amine functionalities: the pyridine nitrogen (N1) and the pyrrolidine nitrogen (N1'). While the desired product results from methylation at the pyridine nitrogen, the major product under kinetic control is the isomer methylated at the more nucleophilic pyrrolidine nitrogen, (S)-1'-Methylnicotinium Iodide.[1] Understanding and overcoming this inherent reactivity is key to a successful synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My yield of this compound is significantly lower than expected, and I have a large amount of a major byproduct. What is happening?
Answer: The most probable cause is the formation of the isomeric byproduct, (S)-1'-Methylnicotinium Iodide. The methylation of nicotine is a competitive reaction where the pyrrolidine nitrogen is more nucleophilic and thus reacts faster with methyl iodide. This reaction is under kinetic control, meaning the product ratio is determined by the rates of the competing reactions, not by the thermodynamic stability of the products.[1] Under typical conditions in solvents like methanol or acetonitrile, the ratio of the pyrrolidine-methylated isomer to the desired pyridine-methylated isomer can be as high as 2.5:1.[1]
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: The reaction to form the pyrrolidine-methylated isomer has a lower activation energy, leading to a faster reaction rate. The reaction is essentially irreversible under standard conditions, so the kinetically favored product predominates.
-
Nucleophilicity of the Nitrogens: The pyrrolidine nitrogen is a more electron-rich and sterically accessible sp3-hybridized amine, making it a stronger nucleophile than the sp2-hybridized pyridine nitrogen.
Corrective Actions:
-
Reaction Condition Optimization: While overcoming the inherent kinetic preference is challenging, subtle changes in reaction conditions can influence the product ratio. Experiment with:
-
Solvent: The choice of solvent can influence the transition state energies of the two competing pathways. While polar aprotic solvents are generally preferred for Menschutkin reactions, exploring a range of solvents with varying polarities and hydrogen-bonding capabilities may slightly alter the product ratio.
-
Temperature: Lowering the reaction temperature will further favor the kinetically controlled product. Conversely, carefully increasing the temperature might provide enough energy to overcome the higher activation barrier for the formation of the thermodynamic product, but this needs to be balanced against potential degradation.
-
-
Purification: Since the formation of the isomeric byproduct is highly probable, an effective purification strategy is crucial. Refer to the "Purification Protocol" section below for detailed guidance on separating the two isomers.
Question 2: My final product is a pale yellow to yellow solid, but I am concerned about its purity. How can I separate the desired this compound from its isomer?
Answer: The separation of the two quaternary ammonium salt isomers, this compound and (S)-1'-Methylnicotinium Iodide, requires chromatographic techniques due to their similar physical properties.
Recommended Purification Strategy:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the two isomers.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve baseline separation. The separation of nicotine enantiomers and related compounds has been successfully achieved using liquid chromatography.[2]
-
-
Column Chromatography: While potentially less efficient than HPLC for baseline separation, column chromatography over silica gel or alumina can be used for bulk purification. A polar mobile phase, likely a mixture of a polar organic solvent like methanol or acetonitrile with a less polar co-solvent, will be required.
Analytical Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool to distinguish between the two isomers. The chemical shifts of the N-methyl protons will be different for the two compounds, allowing for quantification of the isomeric ratio in the crude product and confirmation of purity in the final fractions.
-
Mass Spectrometry (MS): Both isomers will have the same mass, but MS can be used in conjunction with a separation technique like LC-MS to confirm the identity of the separated peaks.
Question 3: I observe discoloration or the formation of other minor impurities in my reaction mixture. What could be the cause?
Answer: Discoloration and the formation of minor impurities can arise from several sources:
-
Degradation of Methyl Iodide: Methyl iodide is light-sensitive and can decompose to form iodine, which can impart a purplish or brownish color to the reaction mixture.
-
Oxidation of Nicotine: While more common in biological systems, nicotine can be susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures or in the presence of air.
-
Side Reactions of the Solvent: Some solvents may not be completely inert under the reaction conditions and could lead to minor byproducts.
Preventative Measures:
-
Use Freshly Purified Methyl Iodide: If your methyl iodide has a purplish tinge, it can be purified by washing with a dilute solution of sodium thiosulfate to remove free iodine, followed by drying and distillation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of nicotine.
-
Use High-Purity, Dry Solvents: Ensure that your solvents are of high purity and are anhydrous, as water can react with methyl iodide. Polar aprotic solvents are generally favored for SN2 reactions like this one.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-methylation of nicotine?
The N-methylation of nicotine with methyl iodide is a classic SN2 reaction known as the Menschutkin reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is the leaving group.
Caption: SN2 mechanism of nicotine methylation.
Q2: Why is the pyrrolidine nitrogen more reactive than the pyridine nitrogen?
The higher reactivity of the pyrrolidine nitrogen is due to a combination of electronic and steric factors:
-
Hybridization: The pyrrolidine nitrogen is sp3 hybridized, with its lone pair of electrons in an sp3 orbital, which is less tightly held and more available for donation compared to the sp2 hybridized pyridine nitrogen, where the lone pair resides in an sp2 orbital with more s-character.
-
Basicity: The pyrrolidine nitrogen is significantly more basic (pKa of the conjugate acid is ~8.0) than the pyridine nitrogen (pKa of the conjugate acid is ~3.1). While basicity and nucleophilicity are not always directly proportional, in this case, the more basic nitrogen is also the more potent nucleophile.
-
Steric Accessibility: The pyrrolidine ring is more flexible, and its nitrogen is generally more sterically accessible for attack by the methyl iodide molecule.
Q3: What are the ideal storage conditions for (S)-nicotine and methyl iodide?
-
(S)-Nicotine: Should be stored in a tightly sealed container, protected from light and air, in a cool, dry place. It is hygroscopic and can absorb moisture and carbon dioxide from the air.
-
Methyl Iodide: Should be stored in a dark, amber bottle to prevent decomposition by light. It is often stabilized with a small piece of copper or silver wire. Store in a well-ventilated area, away from heat.
Experimental Protocols
Protocol 1: Synthesis of this compound (Unoptimized)
This protocol is a general procedure and will likely result in a mixture of isomers, with the N'-methyl isomer being the major product.
-
Reaction Setup: To a solution of (S)-nicotine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of nicotine) in a round-bottom flask equipped with a magnetic stir bar, add methyl iodide (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the crude product mixture as a solid or oil.
-
Purification: The crude product should be purified by HPLC or column chromatography as described in the "Troubleshooting Guide" to separate the desired this compound from its isomer.
Protocol 2: Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase.
-
HPLC Conditions (Starting Point):
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the two isomers. The exact gradient will need to be optimized based on the specific column and system.
-
Detection: UV at 254 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired this compound.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. The resulting solid can be further dried under high vacuum.
Data Presentation
| Parameter | This compound | (S)-1'-Methylnicotinium Iodide |
| Site of Methylation | Pyridine Nitrogen (N1) | Pyrrolidine Nitrogen (N1') |
| Product Type | Thermodynamic (more stable) | Kinetic (formed faster) |
| Relative Yield (Typical) | Minor Product | Major Product (~2.5:1)[1] |
Visualizations
Caption: Competing reaction pathways in nicotine methylation.
References
- [This reference is not available].
-
methylene iodide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? - Quora. Quora. Available at: [Link].
-
Efficient Method of (S)-Nicotine Synthesis - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link].
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Bis-azaaromatic quaternary ammonium salts as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release: An investigation of binding conformation - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Nicotine - CUTM Courseware. Centurion University. Available at: [Link].
- [This reference is not available].
-
The Structural Information of the Quaternary Ammonium Salts Derived from Nicotine and Sparteine in the Solid State | Request PDF. ResearchGate. Available at: [Link].
-
Isolation, purification and complex formation of nicotine alkaloid. PISRT. Available at: [Link].
- [This reference is not available].
-
Effects of Temperature and Relative Humidity on DNA Methylation - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Perinatal exposure to nicotine alters spermatozoal DNA methylation near genes controlling nicotine action - PubMed Central. National Center for Biotechnology Information. Available at: [Link].
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link].
- Purification of nicotine. Google Patents.
-
Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. Available at: [Link].
-
The iodomethylation of nicotine. An unusual example of competitive. datapdf.com. Available at: [Link].
-
Isolation, Purification and Complex Formation of Nicotine Alkaloid. ResearchGate. Available at: [Link].
- Methylation of pyridines. Google Patents.
-
Need help with selective methylation of triazole over pyridine. : r/chemistry. Reddit. Available at: [Link].
-
Development and Optimization of a Novel Automated Loop Method for Production of [11C]Nicotine - PMC. National Center for Biotechnology Information. Available at: [Link].
- Method and device for synthesizing radioactive methyl iodide tracer. Google Patents.
-
Synthesis of [1-11C]ethyl iodide and [1-11C]propyl iodide.. ResearchGate. Available at: [Link].
-
Perinatal exposure to nicotine alters spermatozoal DNA methylation near genes controlling nicotine action. ResearchGate. Available at: [Link].
- [This reference is not available].
-
DNA methylation differentiates smoking from vaping and non-combustible tobacco use. National Institutes of Health (NIH). Available at: [Link].
-
On the radiation chemistry of methyl iodide in aqueous solution. ResearchGate. Available at: [Link].
-
Optimization of MAE for the Separation of Nicotine and Phenolics from Tobacco Waste by Using the Response Surface Methodology Approach. MDPI. Available at: [Link].
-
(PDF) Effect of temperature and humidity on the gas–particle partitioning of nicotine in mainstream cigarette smoke: A diffusion denuder study. ResearchGate. Available at: [Link].
-
Tobacco-Smoking-Related Differential DNA Methylation: 27K Discovery and Replication - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Nicotine dose-dependent epigenomic-wide DNA methylation changes in the mice with long-term electronic cigarette exposure - PMC. National Center for Biotechnology Information. Available at: [Link].
-
Perinatal exposure to nicotine alters spermatozoal DNA methylation near genes controlling nicotine action. PubMed. Available at: [Link].
Sources
Technical Support Center: Synthesis of (S)-1-Methylnicotinium Iodide
Welcome to the technical support center for the synthesis of (S)-1-Methylnicotinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is most commonly achieved through the direct N-methylation of (S)-nicotine using an agent like methyl iodide.[1] While seemingly straightforward, the core challenge lies in the regioselectivity of the reaction. Nicotine possesses two nitrogen atoms: one on the pyridine ring (N1) and another on the pyrrolidine ring (N1'). Both are susceptible to alkylation.
The reaction, therefore, produces a mixture of two isomeric products: the desired this compound (methylation at the pyridine nitrogen) and the major byproduct, (S)-1'-Methylnicotinium Iodide (methylation at the more nucleophilic pyrrolidine nitrogen).[1][2] Understanding and controlling the factors that influence the ratio of these products is paramount to improving the yield of the target compound.
Caption: N-methylation of (S)-nicotine yields two isomeric products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Question 1: My final yield is significantly lower than expected, and analytical data (TLC/NMR) shows two major spots/products. What is happening?
Answer: This is the most common issue and points directly to a lack of regioselectivity.
-
Causality: The nitrogen on the pyrrolidine ring (N1') of nicotine is a tertiary amine, which is generally more nucleophilic and sterically accessible than the sp²-hybridized nitrogen on the pyridine ring (N1). Under kinetic control, methylation preferentially occurs at the N1' position, making (S)-1'-Methylnicotinium Iodide the major product.[1] The typical product ratio is approximately 2.5:1 in favor of the unwanted N1'-methylated isomer.[1]
-
Troubleshooting Steps:
-
Confirm Product Identity: Use spectroscopic methods (¹H NMR, ¹³C NMR) to confirm the identity of both products. The chemical shifts of the N-methyl protons will be characteristically different.
-
Optimize Separation: Improving the yield of the desired isomer often relies on efficient purification. These quaternary ammonium salts can be challenging to separate.
-
Fractional Crystallization: Exploit potential differences in solubility in various solvent systems (e.g., ethanol, methanol, acetone-water mixtures) to selectively crystallize one isomer.
-
Chromatography: While challenging due to the ionic nature of the products, ion-exchange chromatography or reversed-phase HPLC with an appropriate ion-pairing agent can be effective for separation.
-
-
Re-evaluate Synthetic Strategy: If purification is not viable for your scale, consider alternative synthetic routes that favor N1 methylation, although these are often more complex than direct alkylation.
-
Question 2: My reaction seems to stall. TLC or crude NMR analysis shows a significant amount of unreacted (S)-nicotine. Why?
Answer: An incomplete reaction can be due to several factors related to reagent quality and reaction conditions.
-
Causality: The methylation reaction is a classic SN2 reaction. Its efficiency depends on the purity of the reactants and the solvent environment.
-
Troubleshooting Steps:
-
Check Methyl Iodide Quality: Methyl iodide (MeI) is volatile and can degrade over time, especially when exposed to light, forming iodine which can inhibit the reaction. Use freshly opened or distilled MeI.
-
Ensure Anhydrous Conditions: Although the reaction can be run in various solvents, water can react with methyl iodide and reduce its effective concentration. Ensure your solvent (e.g., acetone, DMF) is anhydrous.
-
Verify Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of methyl iodide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can promote side reactions and complicates purification.
-
Increase Reaction Time/Temperature: If the reaction is proceeding slowly at room temperature, gentle heating (e.g., 40-50°C) can increase the rate. Monitor the reaction progress by TLC to avoid decomposition.
-
Caption: Troubleshooting workflow for low yield diagnosis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can influence reaction rate and workup. Solvents like acetone, acetonitrile, or dimethylformamide (DMF) are commonly used. Acetone is often a good starting point as the product may precipitate out of the solution upon formation, simplifying isolation.[3] For radiolabeling studies, a 1:1 mixture of DMF and DMSO has been found to be effective.[4] The key is to use an anhydrous grade solvent to prevent hydrolysis of the methyl iodide.
Q2: How does temperature affect the yield and product ratio?
A2: The reaction is typically under kinetic control, meaning the product ratio is determined by the difference in activation energies for the two competing pathways (N1 vs. N1' methylation).[1] Running the reaction at lower temperatures may slightly improve selectivity for the thermodynamically favored product, but it will also significantly slow down the reaction rate. Gentle heating (refluxing in acetone, or 75-100°C in higher boiling solvents) is often employed to ensure a reasonable reaction time, accepting the kinetically controlled product ratio.[3][4]
Q3: How can I purify the final product?
A3: As a quaternary ammonium salt, this compound is a non-volatile solid.
-
Precipitation/Filtration: If the product precipitates from the reaction mixture (e.g., in acetone), it can be isolated by simple filtration. The crude solid will be a mixture of isomers.
-
Recrystallization: This is the most common method for purifying the desired isomer from the mixture. The success of this technique depends on finding a solvent system where the two isomers have significantly different solubilities. Ethanol or methanol are good starting points.
-
Washing: The crude product should be washed with a solvent in which the starting materials are soluble but the product is not, such as cold diethyl ether, to remove any unreacted nicotine or residual methyl iodide.
Q4: What are the key analytical techniques to monitor the reaction and confirm the product?
A4:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material, (S)-nicotine. Note that the quaternary salt products will have very low Rf values on standard silica plates; using a more polar mobile phase (e.g., dichloromethane/methanol mixtures) is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the isomeric ratio in the crude product. The chemical shifts of the methyl groups attached to the nitrogens will be distinct for each isomer.
-
Mass Spectrometry (MS): ESI-MS will show the molecular ion for the cation (C₁₁H₁₇N₂⁺) and can confirm the molecular weight of the product.
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values (e.g., >159°C with decomposition).[]
| Parameter | Recommendation | Impact on Yield & Purity |
| (S)-Nicotine Purity | >98% | High purity starting material prevents side reactions and simplifies purification. |
| Methyl Iodide | Freshly opened or distilled, 1.1 eq. | Ensures high reactivity and drives the reaction to completion. Prevents inhibition by iodine. |
| Solvent | Anhydrous Acetone or DMF | Prevents hydrolysis of methyl iodide. Acetone may allow product precipitation. |
| Temperature | Room Temp to 50°C | Balances reaction rate with potential side reactions. Higher temps favor the kinetic product. |
| Reaction Time | 12-24 hours | Monitor by TLC until starting material is consumed. |
| Purification | Fractional Recrystallization (Ethanol) | Critical step for separating the desired N1-methylated isomer from the major N1' byproduct. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
(S)-Nicotine (≥98%)
-
Methyl Iodide (≥99%, stabilized)
-
Anhydrous Acetone
-
Diethyl Ether
-
Ethanol (for recrystallization)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Drying tube (CaCl₂)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-nicotine (1.0 eq.) in anhydrous acetone (approx. 10 mL per 1 g of nicotine).
-
Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq.) dropwise to the solution at room temperature.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Stir the mixture at room temperature. A precipitate may begin to form. Monitor the reaction's progress by TLC (e.g., 9:1 CH₂Cl₂:MeOH) until the (S)-nicotine spot is no longer visible (typically 12-24 hours). Gentle heating to 40°C can be applied to expedite the reaction if necessary.
-
Isolation of Crude Product: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid cake with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the crude product under vacuum. The crude product will be a mixture of this compound and (S)-1'-Methylnicotinium Iodide.
-
Purification by Recrystallization: Transfer the crude solid to a new flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization. The desired this compound isomer may crystallize preferentially.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Determine the melting point.
References
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
-
MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available from: [Link]
-
PubMed Central (PMC). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Available from: [Link]
-
ACS Publications. Organometallic methylation of nicotine and nicotine N-oxide. Reaction pathways and racemization mechanisms. Available from: [Link]
-
Organic Syntheses. methylene iodide. Available from: [Link]
-
Organic Syntheses. methyl iodide. Available from: [Link]
-
ResearchGate. Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf. Available from: [Link]
-
MDPI. Efficient Method of (S)-Nicotine Synthesis. Available from: [Link]
-
PubMed Central (PMC). Development and Optimization of a Novel Automated Loop Method for Production of [11C]Nicotine. Available from: [Link]
-
BioOrganics. (S)-1'-Methylnicotinium Iodide. Available from: [Link]
-
NIH. DNA methylation differentiates smoking from vaping and non-combustible tobacco use. Available from: [Link]
-
PubMed Central (PMC). Nicotine dose-dependent epigenomic-wide DNA methylation changes in the mice with long-term electronic cigarette exposure. Available from: [Link]
-
medRxiv. Dissecting the Epigenomic Differences between Smoking and Nicotine Dependence in a Veteran Cohort. Available from: [Link]
-
Reddit. Methylation using iodomethane : r/Chempros. Available from: [Link]
-
ResearchGate. Mechanisms and reversibility of nicotine-induced spermatogenesis impairment and DNA methylation changes. Available from: [Link]
Sources
troubleshooting inconsistent results in (S)-1-Methylnicotinium Iodide experiments
Welcome to the technical support center for (S)-1-Methylnicotinium Iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this nicotine metabolite. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the integrity and reproducibility of your experimental results.
Part 1: Foundational Principles and Synthesis Challenges
This compound is a quaternary ammonium compound and a metabolite of nicotine.[1][2] Its charged nature and specific stereochemistry make it a valuable tool in various research areas, including neuroscience and pharmacology for studies involving nicotinic acetylcholine receptors.[3][4]
The primary route for synthesizing this compound is the N-methylation of (S)-nicotine using methyl iodide, a classic Menschutkin reaction.[3] However, the nicotine molecule possesses two distinct nitrogen atoms—one in the aromatic pyridine ring and another in the saturated pyrrolidine ring. This structural feature is the origin of the most common challenge in this synthesis: regioselectivity.
The reaction invariably produces a mixture of two isomers:
-
This compound: Methylation at the pyridine nitrogen.
-
(S)-1'-Methylnicotinium Iodide: Methylation at the pyrrolidine nitrogen.
The formation of this product mixture is under kinetic control, meaning the ratio of the isomers is determined by the relative rates of methylation at each nitrogen atom.[3]
Caption: Synthesis of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions
This section addresses specific issues you may encounter during synthesis, purification, and analysis in a question-and-answer format.
Synthesis and Purification
Question 1: My synthesis yielded a mixture of products. How can I control the regioselectivity and minimize side reactions?
Answer: Achieving complete regioselectivity is a significant challenge due to the comparable nucleophilicity of the two nitrogen atoms in nicotine. However, you can influence the product ratio and minimize the formation of the primary side product, nicotine-N,N'-dimethiodide, by carefully controlling the reaction conditions.
The key is stoichiometry. Using a slight excess of nicotine relative to methyl iodide can help minimize the dialkylated product. The reaction is typically under kinetic control, and studies have shown that methylation at the pyrrolidine nitrogen (N') is generally the major pathway, though the ratio can be influenced by solvent and temperature.[3]
Recommended Synthetic Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve (S)-nicotine (1.0 equivalent) in a suitable solvent such as acetonitrile or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add methyl iodide (0.8 to 0.95 equivalents) dropwise to the stirred solution at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen; always handle it with appropriate personal protective equipment in a fume hood.[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) for several hours to overnight. The product will often precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold solvent to remove unreacted nicotine.
-
Analysis: Analyze the crude product mixture using ¹H NMR to determine the isomeric ratio.
Question 2: I'm struggling to separate the desired this compound from its isomer. What are the best purification techniques?
Answer: Separating these two isomers can be challenging due to their similar physical properties. Fractional crystallization is the most common and cost-effective method. This technique exploits subtle differences in the solubility of the two isomers in a given solvent system.
Fractional Crystallization Protocol:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the two isomers have different solubilities. A common starting point is a mixture of methanol and diethyl ether or ethanol and acetone.
-
Dissolution: Dissolve the crude product mixture in a minimal amount of the hot solvent (e.g., methanol).
-
Crystallization: Slowly cool the solution to induce crystallization. The less soluble isomer will crystallize out first. For further separation, you can add a less polar co-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then gently heat until it is clear again and allow it to cool slowly.
-
Isolation and Analysis: Collect the crystals by filtration. Analyze both the crystals and the remaining mother liquor by NMR or LC-MS to determine the isomeric composition.
-
Iteration: Repeat the crystallization process on both the enriched crystals and the mother liquor to further improve the purity of each isomer. This iterative process is the "fractional" aspect of the technique.
For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a polar-embedded or HILIC column) may be necessary.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Identity of Synthesized (S)-1-Methylnicotinium Iodide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This is particularly critical for chiral molecules like (S)-1-Methylnicotinium Iodide, a metabolite of nicotine, where stereochemistry can dictate biological activity.[1][2][3][4] This guide provides an in-depth comparison of orthogonal analytical techniques to ensure the structural integrity and enantiomeric purity of your synthesized this compound.
The Challenge of Synthesizing this compound
The synthesis of this compound typically involves the N-methylation of (S)-nicotine using an agent like methyl iodide.[5] However, this process is not without its challenges. The presence of two nitrogen atoms in the nicotine molecule—one in the pyridine ring and one in the pyrrolidine ring—creates the potential for the formation of two isomeric products.[5] Therefore, a robust analytical workflow is essential to confirm that the desired isomer has been synthesized and to quantify any potential impurities.
A Multi-faceted Approach to Identity Confirmation
A single analytical technique is rarely sufficient for the complete characterization of a synthesized compound. A more reliable strategy employs a suite of orthogonal techniques, each providing a different piece of the structural puzzle. This guide will focus on a combination of spectroscopic and chromatographic methods to provide a comprehensive and self-validating system for the identity confirmation of this compound.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR should be employed for a thorough analysis.
Experimental Protocol:
-
Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J) for all protons.
-
Determine the chemical shifts for all carbon atoms from the ¹³C NMR spectrum.
Expected Data:
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the protons on the pyridinium and pyrrolidine rings, as well as the N-methyl groups. The chemical shifts and coupling patterns should be consistent with the expected structure. |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, confirming the carbon skeleton.[5] |
Data Interpretation: The obtained chemical shifts and coupling constants should be compared with literature values or predicted spectra for this compound. Any significant deviations may indicate the presence of impurities or an incorrect structure.
Workflow for NMR Analysis
Caption: Workflow for NMR-based identity confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[5]
Experimental Protocol:
-
Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI), which is well-suited for quaternary ammonium compounds.[6]
-
Acquire the mass spectrum in positive ion mode.
-
For further structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.
Expected Data:
| Technique | Expected m/z for (S)-1-Methylnicotinium Cation | Molecular Formula | Molecular Weight |
| High-Resolution MS | [M]⁺ | C₁₁H₁₇N₂⁺ | 177.1386 |
| Low-Resolution MS | [M]⁺ | C₁₁H₁₇N₂⁺ | 177.14 |
Data Interpretation: The primary ion observed should correspond to the molecular weight of the (S)-1-Methylnicotinium cation (C₁₁H₁₇N₂⁺). High-resolution mass spectrometry can be used to confirm the elemental composition. The fragmentation pattern from MS/MS analysis should be consistent with the known structure of the molecule.
Workflow for Mass Spectrometry Analysis ```dot graph TD { A[Sample Preparation: Dilute solution] --> B[Introduce into Mass Spectrometer via ESI]; B --> C[Acquire Mass Spectrum in Positive Ion Mode]; C --> D[Perform Tandem MS (MS/MS) for Fragmentation Analysis]; D --> E[Analyze Data: Determine m/z and Fragmentation Pattern]; E --> F{Molecular Weight and Fragmentation Confirmed?}; F -- Yes --> G[Identity Supported]; F -- No --> H[Investigate for Impurities or Degradation]; }
Caption: Workflow for chiral HPLC-based enantiomeric purity determination.
Comparative Analysis of Techniques
| Technique | Purpose | Information Provided | Strengths | Limitations |
| NMR | Structural Elucidation | Connectivity, chemical environment of atoms | Detailed structural information | Insensitive to stereochemistry |
| MS | Molecular Weight Determination | Molecular formula, fragmentation pattern | High sensitivity, confirms elemental composition | Does not provide stereochemical information |
| Polarimetry | Stereochemical Confirmation | Optical activity | Simple, quick assessment of enantiomeric enrichment | Requires a pure sample, less accurate for low e.e. |
| Chiral HPLC | Enantiomeric Purity | Quantitative separation of enantiomers | Accurate determination of e.e., high resolution | Requires method development, availability of a suitable chiral column |
Conclusion
Confirming the identity of synthesized this compound requires a multi-pronged, orthogonal approach. While NMR and mass spectrometry are essential for verifying the molecular structure and weight, they must be complemented by chiroptical and chiral chromatographic techniques to confirm the absolute stereochemistry and determine enantiomeric purity. By employing this comprehensive analytical workflow, researchers can have high confidence in the identity and quality of their synthesized material, ensuring the integrity and reproducibility of their subsequent experiments.
References
-
Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]
-
Showing Compound 1-Methylnicotinamide iodide (FDB022639) - FooDB. [Link]
-
Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University. [Link]
-
Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC - PubMed Central. [Link]
-
1-Methyl-2-picolinium iodide - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]
-
1-Methyl-pyridinium iodide - SpectraBase. [Link]
-
1-Methyl-pyridinium iodide - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
Chiral Drug Separation. [Link]
- RU2753492C1 - Chiral separation of mixture of nicotine enantiomers - Google P
-
Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. [Link]
-
Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide - ResearchGate. [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed. [Link]
-
(127I) Iodine NMR. [Link]
Sources
- 1. (S)-1’-Methylnicotinium Iodide | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (S)-1-Methylnicotinium Iodide
This guide provides a comprehensive framework for the validation of an analytical method for (S)-1-Methylnicotinium Iodide, a critical component in various pharmaceutical and research applications. As researchers, scientists, and drug development professionals, the accuracy and reliability of your analytical data are paramount. This document offers an in-depth, technically-grounded comparison of analytical methodologies, focusing on a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The principles and protocols described herein are grounded in the latest regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidances, to ensure scientific integrity and trustworthiness.[1][2][3][4]
Introduction: The Analytical Imperative for this compound
This compound is a quaternary ammonium salt, a class of compounds often utilized in pharmaceutical development.[5] Accurate quantification of this analyte is crucial for ensuring product quality, stability, and safety. The selection of an appropriate analytical method is the first critical step in achieving this. While several techniques can be employed, each possesses a unique set of advantages and limitations. This guide will focus on the validation of an HPLC-UV method, a widely accessible and reliable technique, while also providing a comparative overview of other potential methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][6][7] This involves a series of experiments to evaluate key performance characteristics, ensuring the method is reliable, reproducible, and accurate for the routine analysis of this compound.
Method Selection: A Comparative Overview
The choice of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, the required sensitivity, and available instrumentation. For this compound, a polar quaternary ammonium compound, several techniques are viable.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, widely available, good for quantitative analysis. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Separation by HPLC coupled with highly specific mass detection. | High sensitivity and selectivity, excellent for complex matrices and trace analysis.[8][9][10][11] | Higher cost of instrumentation and maintenance, requires specialized expertise. |
| UV-Vis Spectrophotometry | Measures the absorption of UV-Vis light by the analyte. | Simple, rapid, and inexpensive.[12][13][14] | Lacks specificity, prone to interference from other UV-absorbing compounds. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information and can be used for quantification. | Highly specific, provides structural confirmation. | Low sensitivity, expensive instrumentation, complex data analysis. |
For routine quality control and assay of this compound in a relatively clean matrix, HPLC-UV offers an optimal balance of performance, cost, and accessibility.
Validating an HPLC-UV Method for this compound: A Step-by-Step Guide
This section details the experimental protocol for validating an HPLC-UV method, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][4][15]
Experimental Workflow
The following diagram illustrates the key stages involved in the validation of the analytical method.
Caption: Workflow for Analytical Method Validation.
Detailed Experimental Protocols
Objective: To establish and document that the HPLC-UV analytical procedure is suitable for its intended purpose of quantifying this compound.
Materials:
-
This compound reference standard (well-characterized with documented purity)[7]
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffer salts (e.g., ammonium formate)
-
Placebo (matrix without the analyte)
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Chromatographic Conditions (Example):
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an ion-pairing agent.[16] For this example, we will use a C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium formate, pH 3.7).[8][16]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., 261 nm, similar to nicotine).[13][14]
-
Column Temperature: 30 °C
Validation Parameters and Acceptance Criteria:
The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria as per ICH guidelines.[6][17]
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess for interference at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should be demonstrated if using a photodiode array detector. |
| Linearity | Analyze a minimum of five concentrations across the specified range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995.[8][17] |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[17] | Defined by the linearity study. |
| Accuracy | Analyze samples with known concentrations of the analyte (spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with a minimum of three replicates per level. | Percent recovery within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicates at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S) or by signal-to-noise ratio (S/N ≥ 3).[7] | The lowest concentration at which the analyte can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S) or by signal-to-noise ratio (S/N ≥ 10).[7] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.[6] | RSD of the results should remain within acceptable limits (e.g., ≤ 2.0%). |
Data Presentation: A Hypothetical Validation Summary
The following table presents a summary of hypothetical but realistic data from the validation of an HPLC-UV method for this compound.
| Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed from placebo. | No interference at analyte retention time. | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.995 | Pass |
| Range | 10 - 150 µg/mL | - | Established |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (RSD) | |||
| - Repeatability | 0.85% | ≤ 2.0% | Pass |
| - Intermediate Precision | 1.20% | ≤ 2.0% | Pass |
| LOD | 0.5 µg/mL | - | Determined |
| LOQ | 1.5 µg/mL | - | Determined |
| Robustness | All variations resulted in RSD < 1.5% | RSD ≤ 2.0% | Pass |
Comparative Analysis: HPLC-UV vs. LC-MS/MS
While the validated HPLC-UV method is robust for its intended purpose, certain applications may necessitate a more sensitive and selective technique like LC-MS/MS. The following diagram outlines a decision-making process for selecting the appropriate method.
Sources
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. N-methylnicotinium Iodide - SRIRAMCHEM [sriramchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches , Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. ICH Official web site : ICH [ich.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. database.ich.org [database.ich.org]
A Comparative Analysis of the Nicotinic Receptor Antagonist Activity of (S)- and (R)-1-Methylnicotinium Iodide
A Guide for Researchers in Pharmacology and Drug Development
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the antagonist activity of the stereoisomers of 1-Methylnicotinium Iodide. This document synthesizes available data to offer a clear perspective on their potential as pharmacological tools and therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs).
Introduction: The Significance of Stereochemistry in Nicotinic Receptor Pharmacology
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels crucial for synaptic transmission in both the central and peripheral nervous systems.[1] Their well-established role in a range of physiological processes and pathological conditions has made them a focal point for drug discovery. A key principle in nAChR pharmacology is stereoselectivity, where the three-dimensional arrangement of a molecule dramatically influences its binding affinity and functional activity.
The parent compound, nicotine, exemplifies this principle, with the naturally occurring (S)-nicotine being a more potent agonist at most nAChR subtypes than its synthetic (R)-enantiomer.[2][3] This guide extends this principle to the N-methylated quaternary ammonium derivatives, (S)- and (R)-1-Methylnicotinium Iodide, exploring how N-alkylation transforms these molecules from agonists to antagonists and how stereochemistry likely governs their antagonist potency.[4][5]
From Agonist to Antagonist: The Impact of N-Alkylation
The quaternization of the pyridine nitrogen in nicotine fundamentally alters its interaction with the nAChR binding pocket. While (S)-nicotine acts as an agonist, initiating channel opening, the addition of an N-alkyl group, such as a methyl group, can convert it into a competitive antagonist.[4][5] This transformation is attributed to altered steric and electronic properties that allow the molecule to occupy the receptor's binding site without inducing the conformational changes necessary for channel activation.
Comparative Antagonist Profile of (S)- and (R)-1-Methylnicotinium Iodide
While direct, head-to-head comparative studies on the antagonist activity of (S)- and (R)-1-Methylnicotinium Iodide are not extensively available in the current literature, a robust understanding can be built by examining studies on homologous series of N-n-alkylnicotinium analogs derived from (S)-nicotine.
A pivotal study by Wilkins et al. (2002) investigated a series of N-n-alkylnicotinium iodide salts derived from S(-)-nicotine for their ability to inhibit nicotine-evoked dopamine release from rat striatal slices.[4] This functional assay provides insight into the antagonist activity at nAChR subtypes that modulate neurotransmitter release.
Key Findings from Related Compounds:
-
Competitive Antagonism: The N-n-alkylnicotinium analogs were found to act as competitive antagonists at nAChRs.[4]
-
Chain-Length Dependency: The potency of these antagonists was shown to be dependent on the length of the N-n-alkyl chain.[4]
Based on the established principles of stereoselectivity at nAChRs, it is highly probable that the antagonist activity of 1-Methylnicotinium Iodide is also stereoselective, with the (S)-enantiomer being the more potent antagonist. This is rooted in the fact that the initial, stereospecific interaction of the chiral core of the molecule with the receptor binding site is the primary determinant of affinity.
Table 1: Postulated Comparative Antagonist Activity
| Feature | (S)-1-Methylnicotinium Iodide | (R)-1-Methylnicotinium Iodide | Rationale |
| Antagonist Potency | Higher | Lower | Based on the known stereoselectivity of nAChRs for the parent compound, (S)-nicotine, which has a higher affinity for the receptor.[2][3] |
| Mechanism of Action | Competitive Antagonist | Likely Competitive Antagonist | N-alkylation of (S)-nicotine is known to produce competitive antagonists.[4] |
| nAChR Subtype Selectivity | Data Needed | Data Needed | The precise subtype selectivity would require further investigation through binding and functional assays on a panel of recombinant nAChR subtypes. |
Experimental Protocols for Characterizing Antagonist Activity
To empirically determine and compare the antagonist profiles of (S)- and (R)-1-Methylnicotinium Iodide, the following well-established experimental workflows are recommended.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype. A competitive binding assay would be employed to measure the ability of the (S)- and (R)-enantiomers to displace a known high-affinity radiolabeled nAChR antagonist from the receptor.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Receptor Preparation: Prepare cell membrane homogenates from cells or tissues expressing the nAChR subtype of interest (e.g., α4β2, α7).
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and a range of concentrations of the unlabeled test compound ((S)- or (R)-1-Methylnicotinium Iodide).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow:
Caption: Step-by-step workflow of a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique for functionally characterizing the effects of compounds on ligand-gated ion channels expressed in Xenopus oocytes. This method can determine whether a compound is an agonist, antagonist, or modulator, and can quantify its potency (IC50).
Step-by-Step Protocol for TEVC Assay:
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired nAChR subtype.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording).
-
Agonist Application: Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test compound ((S)- or (R)-1-Methylnicotinium Iodide) and measure the inhibition of the agonist-induced current.
-
Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the concentration of the test compound to determine the IC50 value.
Diagram of Two-Electrode Voltage Clamp (TEVC) Workflow:
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Assay.
Signaling Pathways Modulated by nAChR Antagonism
By blocking the action of acetylcholine at nAChRs, antagonists like (S)- and (R)-1-Methylnicotinium Iodide can modulate a variety of downstream signaling pathways. The primary effect of nAChR activation is the influx of cations (Na⁺ and Ca²⁺), which depolarizes the cell membrane. This can trigger a cascade of intracellular events.
Diagram of nAChR Signaling and Antagonist Action:
Caption: nAChR activation by acetylcholine and its blockade by an antagonist.
Conclusion and Future Directions
The available evidence strongly suggests that N-methylation of nicotine produces competitive antagonists of nAChRs, and that this activity is likely stereoselective, with the (S)-enantiomer of 1-Methylnicotinium Iodide being more potent than the (R)-enantiomer. However, to fully elucidate their pharmacological profiles, direct comparative studies are essential.
Future research should focus on:
-
Head-to-Head Comparison: Performing radioligand binding and functional assays to directly compare the potency and efficacy of the (S)- and (R)-enantiomers.
-
Subtype Selectivity Profiling: Screening both enantiomers against a broad panel of nAChR subtypes to identify any potential selectivity.
-
In Vivo Studies: Investigating the in vivo effects of these compounds on nicotine-mediated behaviors to assess their therapeutic potential.
By systematically characterizing these compounds, the scientific community can gain valuable tools for probing nAChR function and potentially develop novel therapeutics for nicotine addiction and other neurological disorders.
References
- Aceto, M. D., et al. (1983). Antinociceptive activity of this compound. British Journal of Pharmacology, 79, 869-876.
- Dwoskin, L. P., & Crooks, P. A. (2002). N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1088-96.
- Dwoskin, L. P., et al. (2004). Development of subtype-selective ligands as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release. Bioorganic & Medicinal Chemistry Letters, 14(8), 1869-74.
- Górniewicz, J., & Pieróg, M. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Molecules, 28(6), 2589.
- Jordt, S. E. (2023). Synthetic nicotine has arrived. BMJ, 380, e071919.
- Patsnap Synapse. (2024). What are Nicotinic receptors antagonists and how do they work?.
- Wilkins, L. H., et al. (2002). N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices. Journal of Pharmacology and Experimental Therapeutics, 301(3), 1088-1096.
- Wilkins, L. H., et al. (2003). N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. Journal of Pharmacology and Experimental Therapeutics, 304(3), 400-410.
- Zoli, M., et al. (2017). Nicotinic Acetylcholine Receptors: The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Current Neuropharmacology, 15(1), 38-53.
Sources
- 1. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of subtype-selective ligands as antagonists at nicotinic receptors mediating nicotine-evoked dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-1-Methylnicotinium Iodide and Other Nicotinic Receptor Antagonists for Researchers
This guide provides an in-depth technical comparison of (S)-1-Methylnicotinium Iodide and other prominent nicotinic acetylcholine receptor (nAChR) antagonists. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform compound selection and experimental design in the study of nicotinic systems.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in both the central and peripheral nervous systems[1][2]. These receptors are pentameric structures, with each of the five subunits contributing to the formation of a central ion pore[2]. The specific combination of subunits dictates the receptor's pharmacological and physiological characteristics[3]. The most abundant nAChR subtypes in the brain are the homomeric α7 receptor and the heteromeric α4β2 receptor[4].
The activation of nAChRs by agonists such as acetylcholine or nicotine triggers a conformational change, leading to the opening of the ion channel and a subsequent influx of cations, including Na+ and Ca2+[2]. This ion flux depolarizes the cell membrane, initiating a cellular response. The diverse array of nAChR subtypes and their widespread distribution underscore their importance as therapeutic targets for a range of pathological conditions, including nicotine addiction, neurodegenerative diseases, and certain psychiatric disorders[5]. Consequently, the development of subtype-selective nAChR antagonists is a significant area of research[6].
This compound: A Nicotine Metabolite with Antagonistic Properties
This compound is a quaternary ammonium compound derived from the N-methylation of the pyridine nitrogen of (S)-nicotine[7]. This modification transforms the parent agonist molecule into a nicotinic receptor antagonist[8]. It is also recognized as a metabolite of nicotine[9]. The antagonistic activity of N-n-alkylnicotinium analogs is influenced by the length of the alkyl chain, with longer chains generally conferring greater potency[8][10].
While specific binding affinity (Ki) and potency (IC50) data for this compound across a wide range of nAChR subtypes are not extensively documented in publicly available literature, studies on the broader class of N-n-alkylnicotinium analogs provide valuable insights. For instance, research on nicotine-evoked 86Rb+ efflux from rat thalamic synaptosomes, a functional assay for α4β2* nAChRs, demonstrated that N-n-alkylnicotinium analogs with shorter alkyl chains (C1-C8) exhibited inhibitory activity in the low micromolar range (IC50 = 3-12 µM)[11]. This suggests that this compound (the C1 analog) likely acts as a low-micromolar antagonist at α4β2* receptors. Furthermore, early investigations indicated that the N-methylnicotinium ion inhibits dopamine uptake in rat striatal slices, a process modulated by nAChRs[10].
A "methyl scan" of the pyrrolidinium ring of nicotine revealed that methyl quaternization of the pyrrolidinium nitrogen is well-tolerated by α7 nAChRs but diminishes interaction with α4β2 receptors[5]. This finding hints at a potential selectivity profile for N-methylated nicotinium compounds.
A Survey of Other Key Nicotinic Receptor Antagonists
For a comprehensive comparison, it is essential to consider other well-characterized nAChR antagonists that are widely used in research.
Mecamylamine: The Archetypal Non-Competitive Antagonist
Mecamylamine is a non-competitive antagonist of nAChRs that acts as a channel blocker[12]. Its mechanism involves physically occluding the open ion channel, thereby preventing ion flow in a voltage-dependent manner. Mecamylamine readily crosses the blood-brain barrier and acts on nAChRs in the central nervous system[12]. It is considered a broad-spectrum antagonist, affecting a wide range of nAChR subtypes without significant selectivity. This lack of selectivity, while useful for studying the overall effects of nicotinic blockade, can lead to a broad side-effect profile in clinical applications.
Dihydro-β-erythroidine (DHβE): A Competitive Antagonist with Subtype Selectivity
Dihydro-β-erythroidine (DHβE) is a competitive antagonist that competes with acetylcholine and other agonists for the same binding site on the nAChR. It exhibits a degree of selectivity, showing a preference for α4-containing nAChRs, particularly the α4β2 subtype. The IC50 value for DHβE in inhibiting nicotine-evoked dopamine overflow, a functional measure of its antagonism at relevant nAChRs, is reported to be 1.6 µM[8].
Bupropion: An Antidepressant with Nicotinic Antagonist Activity
Bupropion is an atypical antidepressant that also functions as a non-competitive antagonist of nAChRs[12]. Its therapeutic effect in smoking cessation is partly attributed to this nicotinic antagonism. Bupropion has been shown to have some selectivity for α3β4, α4β2, and α1β1γδ nAChR subtypes[12].
α-Conotoxins: Highly Selective Peptide Antagonists
α-Conotoxins are a diverse family of peptides isolated from the venom of marine cone snails. These toxins are potent and highly selective competitive antagonists for various nAChR subtypes. Their exquisite selectivity makes them invaluable research tools for dissecting the physiological roles of specific nAChR subtypes. For example, different α-conotoxins can distinguish between closely related subtypes such as α3β2 and α6/α3β2β3.
Comparative Analysis of Nicotinic Receptor Antagonists
The choice of a nicotinic receptor antagonist for a particular research application depends on several factors, including the desired mechanism of action, subtype selectivity, and potency. The following table summarizes the key characteristics of this compound and the other discussed antagonists.
| Antagonist | Mechanism of Action | Key Subtype Selectivity | Potency (IC50/Ki) |
| This compound | Competitive Antagonist (inferred) | Likely α4β2* selective, with tolerance at α7 | Low micromolar range (3-12 µM for α4β2)[11] |
| Mecamylamine | Non-competitive Channel Blocker | Non-selective | Varies by subtype and assay |
| Dihydro-β-erythroidine (DHβE) | Competitive Antagonist | α4β2 > others | ~1.6 µM for nicotine-evoked DA release[8] |
| Bupropion | Non-competitive Antagonist | α3β4, α4β2, α1β1γδ | Varies by subtype |
| α-Conotoxins | Competitive Antagonist | Highly subtype-specific | Nanomolar to picomolar range |
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for characterizing nAChR antagonists.
Caption: General experimental workflow for nAChR antagonist characterization.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are methodologies for two key assays used in the characterization of nAChR antagonists.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand (e.g., [3H]nicotine for α4β2* or [125I]α-bungarotoxin for α7).
-
Test compound (this compound or other antagonist).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like unlabeled nicotine).
-
Binding buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter or gamma counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microcentrifuge tube, add the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding control, or a concentration of the test compound.
-
Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Antagonism
This protocol outlines the use of TEVC on Xenopus oocytes expressing nAChRs to determine the functional antagonism of a test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Microinjection apparatus.
-
TEVC setup (amplifier, digitizer, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine).
-
Test compound solution.
Procedure:
-
Inject the cRNA for the desired nAChR subunits into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply a pulse of the agonist to elicit an inward current, and record the peak current amplitude.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with the test compound for a set period.
-
Co-apply the agonist and the test compound and record the peak current amplitude.
-
Repeat steps 6-9 for a range of test compound concentrations.
-
To determine the mechanism of antagonism, generate agonist dose-response curves in the absence and presence of fixed concentrations of the antagonist.
-
Analyze the data to determine the IC50 value and whether the antagonism is competitive (rightward shift in the agonist dose-response curve with no change in maximum response) or non-competitive (a decrease in the maximum response).
Conclusion
This compound represents an interesting nAChR antagonist derived from the agonist nicotine. While detailed characterization across all nAChR subtypes is still needed, existing data on its class of compounds suggest it is a competitive antagonist with likely selectivity for certain neuronal nAChR subtypes. Its properties, when compared to well-established antagonists like mecamylamine, DHβE, and bupropion, highlight the diverse pharmacological tools available to researchers studying the nicotinic cholinergic system. The highly selective nature of α-conotoxins provides a powerful complementary approach for dissecting the roles of individual nAChR subtypes. The selection of an appropriate antagonist will ultimately depend on the specific research question, with considerations for mechanism of action, subtype selectivity, and potency being paramount.
References
-
Crooks, P. A., et al. (1995). N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices. The Journal of pharmacology and experimental therapeutics, 275(3), 1235–1243. [Link]
-
Dwoskin, L. P., et al. (2014). Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse. Current topics in behavioral neurosciences, 19, 329–363. [Link]
-
Wilkins, L. H., et al. (2002). N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. The Journal of pharmacology and experimental therapeutics, 300(3), 968–976. [Link]
-
Wilkins, L. H., et al. (2006). N-n-alkylnicotinium analogs, a novel class of antagonists at alpha 4 beta 2* nicotinic acetylcholine receptors: inhibition of S(-)-nicotine-evoked 86Rb+ efflux from rat thalamic synaptosomes. The AAPS journal, 7(4), E922–E930. [Link]
-
Arias, H. R., et al. (2019). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 10, 119. [Link]
-
Kittivanichkul, D., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International journal of molecular sciences, 24(4), 3614. [Link]
-
Dwoskin, L. P. (n.d.). Development of Selective Nicotinic Receptor Antagonists. Grantome. [Link]
-
Rouchaud, A., & Kem, W. R. (2019). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 371(2), 376–386. [Link]
-
Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of experimental pharmacology, (169), 29–60. [Link]
-
Patsnap. (2024). What are Nicotinic receptors antagonists and how do they work? Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Nicotinic antagonist. In Wikipedia. [Link]
-
Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. The Journal of pharmacology and experimental therapeutics, 312(2), 397–410. [Link]
-
U.S. Department of Health and Human Services. (1988). CHAPTER II NICOTINE: PHARMACOKINETICS, METABOLISM, AND PHARMACODYNAMICS. WhyQuit. [Link]
-
Pool, W. F., et al. (1986). Isolation and characterization of N-methyl-N'-oxonicotinium ion, a new urinary metabolite of R-(+)-nicotine in the guinea pig. Drug metabolism and disposition: the biological fate of chemicals, 14(5), 574–579. [Link]
-
Shimohama, S., et al. (1985). Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine. Journal of neurochemistry, 45(2), 604–610. [Link]
-
Benowitz, N. L. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual review of pharmacology and toxicology, 49, 57–71. [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. In Wikipedia. [Link]
-
Champtiaux, N., et al. (2003). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(20), 7820–7829. [Link]
-
Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International journal of molecular sciences, 21(23), 9091. [Link]
Sources
- 1. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Nicotinic Receptor Antagonists - Linda Dwoskin [grantome.com]
- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-n-alkylnicotinium analogs, a novel class of antagonists at alpha 4 beta 2* nicotinic acetylcholine receptors: inhibition of S(-)-nicotine-evoked 86Rb+ efflux from rat thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
A Senior Application Scientist’s Guide to the Cross-Validation of (S)-1-Methylnicotinium Iodide Quantification Methods
Introduction
This guide provides an in-depth comparison of common analytical techniques for the quantification of (S)-1-Methylnicotinium Iodide: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. We will delve into the core principles of each method, present detailed experimental protocols, and cross-validate their performance based on the internationally harmonized ICH Q2(R2) guidelines.[2][3] Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and implement the most fit-for-purpose analytical strategy.
Pillar 1: Foundational Analytical Principles
The selection of an analytical technique is the first critical decision in developing a robust quantification assay. The physicochemical properties of this compound—a permanently charged, non-volatile quaternary ammonium cation—dictate the suitability of each method.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a charged species like this compound, a reversed-phase column is often effective. Quantification is achieved by measuring the analyte's absorbance of ultraviolet (UV) light at a specific wavelength as it elutes from the column. Its primary advantages are its ubiquity in analytical labs and its relative simplicity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification in complex matrices.[4] Like HPLC, it begins with a chromatographic separation. However, instead of a UV detector, the eluent is directed into a mass spectrometer. The mass spectrometer ionizes the analyte and separates it first by its mass-to-charge ratio (m/z) in the first quadrupole (Q1). These parent ions are then fragmented in a collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating interference from matrix components.[5]
-
UV-Vis Spectrophotometry: This is a simpler, more accessible technique that does not involve chromatographic separation. Its application for quantifying quaternary ammonium compounds (QACs) typically relies on the formation of a colored ion-pair complex.[6][7] For instance, the cationic this compound can be complexed with an anionic dye. The concentration is then determined by measuring the absorbance of this colored complex at a specific wavelength in the visible spectrum. While rapid and inexpensive, this method is highly susceptible to interference from other compounds that can also form complexes with the dye.
Pillar 2: Experimental Protocols & Method Validation
A method's trustworthiness is established through rigorous validation.[3] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[8] We will frame our comparison around the core validation parameters defined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[9][10]
General Analytical Workflow
The following diagram illustrates the universal workflow from sample receipt to final data reporting, which forms the basis for all three methodologies discussed.
Caption: General workflow for quantitative analytical methods.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method offers a balance of performance and accessibility, making it suitable for routine analysis in moderately complex samples where high sensitivity is not required.
Experimental Protocol:
-
Sample Preparation:
-
For simple matrices (e.g., dissolution media), dilute the sample 1:10 with the mobile phase.
-
For complex matrices (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. Use the supernatant for analysis.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
-
Perform serial dilutions in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: 50:50 (v/v) Acetonitrile / 20 mM Ammonium Acetate buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
-
Caption: HPLC-UV experimental workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is essential for applications requiring high sensitivity and specificity, such as pharmacokinetic studies or trace-level impurity analysis.[4][12]
Experimental Protocol:
-
Sample Preparation:
-
Employ a Solid Phase Extraction (SPE) for optimal cleanup of biological matrices.[12] A cation exchange cartridge (e.g., SOLA CX) is ideal.
-
Conditioning: 500 µL Methanol, followed by 500 µL equilibration buffer (e.g., 5 mM ammonium formate).
-
Loading: Load the pre-treated sample (e.g., urine diluted with buffer).
-
Washing: 1000 µL of 5 mM ammonium formate to remove neutral interferences.
-
Elution: Elute the analyte with a small volume of 5% ammonia in methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 500 ng/mL.
-
An isotopically labeled internal standard (e.g., (S)-1-Methylnicotinium-d3 Iodide) is highly recommended for optimal accuracy.
-
-
Instrumentation & Conditions:
-
LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 5% B to 95% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor the transition from the parent ion (precursor) to a specific product ion. For (S)-1-Methylnicotinium (C11H17N2+, MW: 177.27), a hypothetical transition could be m/z 177.3 -> 120.1. Note: These transitions must be empirically optimized on the specific instrument.
-
-
Data Analysis:
-
Integrate the peak area for the analyte and internal standard MRM transitions.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Caption: LC-MS/MS experimental workflow.
Method 3: UV-Vis Spectrophotometry
This approach is best suited for screening or quantifying this compound in very simple, clean matrices where potential interferences are known to be absent.
Experimental Protocol:
-
Sample Preparation:
-
Requires a clean sample matrix. Dilute the sample in a suitable buffer (e.g., Borate buffer).
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution.
-
Create calibration standards ranging from 0.5 µg/mL to 10 µg/mL in the same buffer.[6]
-
-
Colorimetric Reaction:
-
To 1 mL of each standard and sample, add 0.5 mL of an anionic dye solution (e.g., Eosin-Y) and 0.5 mL of a non-ionic surfactant (e.g., Triton X-100) to stabilize the ion-pair complex.[7]
-
Vortex and allow the reaction to proceed for 10 minutes at room temperature.
-
-
Instrumentation & Measurement:
-
Instrument: A standard UV-Vis Spectrophotometer.
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which for an Eosin-Y complex is typically around 535 nm.[6] Use a reagent blank to zero the instrument.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance vs. concentration.
-
Determine the concentration of unknown samples from the curve.
-
Pillar 3: Comparative Performance Data
The ultimate fitness-for-purpose of a method is judged by its performance characteristics. The following table summarizes the expected performance of the three methods based on ICH Q2(R2) validation parameters.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Moderate. Relies on chromatographic retention time. Susceptible to co-eluting impurities with similar UV spectra. | Very High. Relies on both retention time and unique mass fragmentation (MRM). Considered the gold standard for specificity.[13] | Low. Susceptible to any compound that can form a colored complex with the reagent dye. |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.990[6] |
| Range | ~1 - 100 µg/mL | ~0.1 - 500 ng/mL | ~0.5 - 10 µg/mL[7] |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 90 - 110% (in simple matrices)[6] |
| Precision (%RSD) | < 5% | < 3% (Intra-day), < 5% (Inter-day)[12] | < 5% (in simple matrices)[7] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 ng/mL[14] | ~1.8 µg/mL[15] |
| Throughput | Moderate (5-10 min/sample) | High (2-5 min/sample)[12] | High (batch processing) |
| Robustness | Good | Good | Moderate (sensitive to pH, reagent stability) |
Expert Discussion and Recommendations
The cross-validation data clearly delineates the strengths and weaknesses of each technique, allowing for an informed, application-driven selection.
-
For High-Sensitivity Pharmacokinetic or Bioequivalence Studies: LC-MS/MS is the unequivocal choice. Its unparalleled sensitivity (LOQ in the sub-ng/mL range) is essential for tracking drug and metabolite concentrations in biological fluids over time. Furthermore, its high specificity, derived from monitoring unique MRM transitions, ensures that the data is free from endogenous interferences, a critical requirement for regulatory submissions.[4] The use of a stable isotope-labeled internal standard further guarantees the highest levels of accuracy and precision.
-
For Routine Quality Control (QC) and Purity Analysis: HPLC-UV provides a robust and cost-effective solution. In a controlled manufacturing environment where the sample matrix is well-defined (e.g., bulk drug substance, formulated product), the specificity of HPLC-UV is generally sufficient. It can reliably quantify the active ingredient and known impurities. Its operational simplicity and lower maintenance costs compared to LC-MS/MS make it ideal for high-volume QC labs.
-
For Preliminary Screening or Simple Matrix Assays: UV-Vis Spectrophotometry can be a useful tool for rapid, high-throughput screening when specificity is not a major concern. For example, it could be used to quickly estimate concentrations in buffer solutions or simple formulations during early-stage development. However, its low specificity makes it entirely unsuitable for complex biological matrices or for any study where accurate, interference-free data is required. Any results from this method should be considered preliminary and confirmed with a more specific technique like HPLC or LC-MS/MS.
Conclusion
The quantification of this compound can be successfully achieved by several analytical methods, each with a distinct performance profile. There is no single "best" method; rather, there is a "most appropriate" method for a given scientific question. LC-MS/MS offers the ultimate in sensitivity and specificity for bioanalysis. HPLC-UV stands as a reliable workhorse for routine quality control. UV-Vis spectrophotometry serves as a limited tool for preliminary screening in simple systems. By understanding the principles, protocols, and performance trade-offs detailed in this guide, researchers can confidently select, validate, and implement the optimal analytical strategy to generate trustworthy and high-quality data.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ICH. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Aesan. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/.
- ResearchGate. (n.d.).
- Unknown Source. (n.d.). Evaluation of quaternary ammonium compounds residues in food plants surfaces.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- ResearchGate. (n.d.).
- Biomonitoring California. (n.d.). ADBAC Issues Steering Committee (ISC) comments to the Scientific Guidance Panel regarding the use of analytical methodology for.
- NIH National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites | Request PDF.
- BOC Sciences. (n.d.). CAS 21446-46-8 this compound.
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Iodomethane (Methyl iodide).
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.). SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine.
Sources
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. HPLC Method For Analysis Of Iodomethane (Methyl iodide) | SIELC Technologies [sielc.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of (S)-1-Methylnicotinium Iodide and Nicotine: Pharmacology, Mechanism, and Experimental Insights
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of (S)-nicotine, the primary psychoactive component in tobacco, and its synthetic derivative, (S)-1-Methylnicotinium Iodide. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct chemical properties, pharmacological effects, and the underlying mechanisms of action at nicotinic acetylcholine receptors (nAChRs). We further present standardized experimental protocols to facilitate reproducible, in-depth investigation of these compounds.
Introduction: Delineating Nicotine and its Quaternary Amine Derivative
(S)-nicotine is a tertiary amine alkaloid renowned for its complex and potent effects on the central and peripheral nervous systems.[1] Its addictive properties and role in tobacco-related diseases are well-documented.[1][2] this compound is a quaternary ammonium compound, structurally analogous to nicotine but with a permanent positive charge due to the methylation of the pyridine nitrogen.[3][4] This seemingly minor structural modification dramatically alters its physicochemical and pharmacological profile, making a comparative study essential for understanding nAChR ligand interactions and for the rational design of novel therapeutics.
Chemical and Structural Comparison
The key structural difference lies in the nitrogen atom of the pyridine ring. In nicotine, this nitrogen is a tertiary amine, capable of being protonated or deprotonated depending on the physiological pH. In contrast, the pyridine nitrogen in this compound is quaternized, meaning it carries a permanent positive charge and is not subject to pH-dependent protonation changes. This fundamental difference has profound implications for membrane permeability, receptor binding, and metabolism.
| Feature | (S)-Nicotine | This compound |
| Chemical Structure | Tertiary Amine | Quaternary Ammonium Iodide |
| CAS Number | 54-11-5 | 21446-46-8[5] |
| Molecular Formula | C₁₀H₁₄N₂ | C₁₁H₁₇N₂I[3] |
| Molecular Weight | 162.23 g/mol | 304.17 g/mol [4][5] |
| Charge at Phys. pH | Partially Positive (pKa ~8.0) | Permanent Positive Charge |
Comparative Pharmacology and Mechanism of Action
Both nicotine and its methylated counterpart exert their primary effects through interaction with nAChRs, which are ligand-gated ion channels crucial for synaptic transmission.[6][7] However, their mode of interaction and downstream consequences differ significantly.
(S)-Nicotine acts as an agonist at nAChRs.[6] Upon binding to the receptor, particularly the high-affinity α4β2 and α7 subtypes in the brain, it induces a conformational change that opens the ion channel.[8][9] This allows an influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and the release of various neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[2][6] This widespread neurotransmitter release underlies nicotine's stimulant, rewarding, and cognition-enhancing effects.[2][10] Chronic exposure leads to receptor desensitization and upregulation, contributing to tolerance and dependence.[6]
This compound , described as a nicotinic receptor antagonist and a metabolite of nicotine, exhibits different activity.[4] Its permanent positive charge likely hinders its ability to cross the blood-brain barrier efficiently. Its primary interactions may be localized to peripheral nAChRs or specific, accessible binding sites within the CNS. As an antagonist, it would bind to the nAChR but fail to induce the conformational change necessary for channel opening, thereby blocking the action of endogenous agonists like acetylcholine or exogenous agonists like nicotine. Some research also points to its potential antinociceptive (pain-reducing) activity.[4]
Signaling Pathway Overview
The following diagram illustrates the differential interaction of an agonist (like nicotine) versus an antagonist (like this compound) with a generic nAChR.
Caption: Differential action of an agonist versus an antagonist at the nAChR.
Metabolism and Pharmacokinetics
Nicotine undergoes extensive metabolism, primarily in the liver by cytochrome P450 enzymes, with CYP2A6 being the major contributor.[11][12] Approximately 70-80% of nicotine is converted to cotinine, which is a key biomarker for tobacco exposure.[11][12] Other metabolites include nicotine N'-oxide and nornicotine.[12][13]
The metabolic fate of exogenously administered this compound is less characterized. As a pre-existing metabolite of nicotine, its primary route of elimination would likely be renal excretion, facilitated by its charged and water-soluble nature. Its inability to readily cross cell membranes would limit its access to metabolic enzymes within the liver.
Key Experimental Protocols
To empirically determine and compare the pharmacological profiles of these compounds, specific and validated assays are required. Here, we outline a foundational protocol for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for nAChR Subtypes
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a known high-affinity radioligand for binding to a specific nAChR subtype.
Rationale for Experimental Choices:
-
Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing a specific human nAChR subtype (e.g., α4β2 or α7) are chosen to ensure a homogenous receptor population, eliminating confounding variables from other subtypes.[14]
-
Radioligand: A high-affinity radioligand like [³H]epibatidine is selected because its binding characteristics to nAChRs are well-defined, allowing for sensitive detection of competitive displacement.[14]
-
Non-Specific Binding: A high concentration of a known unlabeled ligand (e.g., nicotine) is used to define non-specific binding, ensuring that the measured signal is specific to the target receptor.[14]
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Materials:
-
Receptor Source: Cell membranes from HEK293 cells expressing the human nAChR subtype of interest.[14]
-
Radioligand: [³H]epibatidine (or other suitable ligand).
-
Test Compound: this compound.
-
Competitor: (S)-Nicotine for non-specific binding determination.
-
Buffers: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (cold 50 mM Tris-HCl).[14]
-
Apparatus: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), vacuum filtration manifold, scintillation counter.[14]
-
-
Assay Setup (in triplicate):
-
Total Binding: Add binding buffer, vehicle, receptor membranes, and radioligand.
-
Non-specific Binding: Add binding buffer, a saturating concentration of unlabeled nicotine (e.g., 10 µM), receptor membranes, and radioligand.[14]
-
Competition: Add binding buffer, varying concentrations of this compound, receptor membranes, and radioligand.
-
-
Incubation: Incubate plates at a specified temperature (e.g., 4°C) for a pre-determined time (e.g., 90-120 minutes) to allow binding to reach equilibrium.[14]
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. Wash filters quickly with cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The comparison between (S)-nicotine and this compound highlights the critical role of molecular charge and structure in determining pharmacological activity at nAChRs. While nicotine acts as a potent, membrane-permeable agonist with complex central effects, its quaternary amine derivative functions as a membrane-limited antagonist. This fundamental difference underscores the potential for designing nAChR ligands with more selective profiles, potentially targeting peripheral receptors or acting as antagonists to block nicotine's effects. Further research using electrophysiology and in vivo models is necessary to fully elucidate the therapeutic potential and toxicological profile of this compound and related compounds.
References
-
Title: Nicotine Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC Source: PubMed Central URL: [Link]
-
Title: Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco Source: Canada.ca URL: [Link]
-
Title: Nicotine metabolism. Following nicotine uptake in the body, nicotine is... | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Nicotine Exposure and Metabolites | Choose the Right Test Source: ARUP Consult URL: [Link]
-
Title: 6-Methyl nicotine and nicotine have similar thermoregulatory and reinforcing effects in middle aged female rats with a history of nicotine vapor self-administration Source: PubMed URL: [Link]
-
Title: Using Protein Painting Mass Spectrometry to Define Ligand Receptor Interaction Sites for Acetylcholine Binding Protein Source: Bio-protocol URL: [Link]
-
Title: A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors Source: PubMed Central URL: [Link]
-
Title: Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC Source: PubMed Central URL: [Link]
-
Title: this compound Source: BioOrganics URL: [Link]
-
Title: Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor Source: ResearchGate URL: [Link]
-
Title: Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain Source: OSTI.gov URL: [Link]
-
Title: Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC Source: PubMed Central URL: [Link]
-
Title: Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review Source: MDPI URL: [Link]
-
Title: 2-Minute Neuroscience: Nicotine Source: YouTube URL: [Link]
-
Title: Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction Source: MDPI URL: [Link]
-
Title: Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors Source: Frontiers URL: [Link]
-
Title: Nicotine - Physiology, Mechanism & Management Source: YouTube URL: [Link]
-
Title: Nicotine Addiction: Neurobiology and Mechanism - PMC Source: PubMed Central URL: [Link]
-
Title: Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC Source: PubMed Central URL: [Link]
-
Title: Molecular Mechanisms Associated with Nicotine Pharmacology and Dependence | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioOrganics [bioorganics.biz]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. osti.gov [osti.gov]
- 9. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ClinPGx [clinpgx.org]
- 12. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating the Binding Specificity of (S)-1-Methylnicotinium Iodide to Nicotinic Acetylcholine Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding specificity of (S)-1-Methylnicotinium Iodide to nicotinic acetylcholine receptors (nAChRs). We will delve into the core principles of ligand-receptor binding validation, compare key experimental methodologies, and offer insights into robust experimental design and data interpretation.
Introduction: The Critical Importance of nAChR Binding Specificity
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes makes them significant targets for therapeutic intervention in conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][3][4]
The diverse family of nAChRs is composed of various combinations of subunits (e.g., α4β2, α7, α3β4), each with a unique pharmacological profile.[1][3][5] This subtype heterogeneity is the primary reason why validating the binding specificity of any new ligand, such as this compound, is not merely a formality but a cornerstone of its pharmacological characterization. A ligand that selectively targets a specific nAChR subtype holds the promise of therapeutic efficacy with minimal off-target effects.[3]
This compound, a derivative of nicotine, necessitates a thorough investigation to determine its precise binding characteristics. This guide will equip you with the knowledge to design and execute experiments that will definitively establish its binding specificity.
Core Principle: Competitive Binding Assays
The gold standard for determining binding specificity is the competitive binding assay.[6][7] The fundamental principle of this technique is to measure how effectively a test compound, in this case this compound, competes with a well-characterized, high-affinity labeled ligand (often a radioligand) for a specific binding site on the receptor.[6][8]
By systematically increasing the concentration of the unlabeled this compound, we can observe a dose-dependent displacement of the labeled ligand. The concentration at which the test compound displaces 50% of the labeled ligand is known as the IC50 (half-maximal inhibitory concentration). This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.[6][8] A lower Ki value signifies a higher binding affinity.
Comparative Methodologies for Validating Binding Specificity
Several robust techniques can be employed to validate the binding specificity of this compound. The choice of method often depends on available resources, throughput requirements, and the specific questions being addressed.
Radioligand Binding Assays (Filtration Method)
This is a classic and highly reliable method for quantifying ligand-receptor interactions.
Principle: This assay involves incubating a source of nAChRs (e.g., brain tissue homogenates or membranes from cells expressing specific nAChR subtypes) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound, this compound.[9] After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then quantified using a scintillation counter.
Self-Validation Check: A critical component of this assay is the determination of non-specific binding. This is achieved by including a set of samples incubated with a high concentration of a known, unlabeled nAChR ligand to saturate all specific binding sites.[9] Any remaining bound radioactivity is considered non-specific and must be subtracted from the total binding to yield the specific binding.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare membrane fractions from tissues or cultured cells known to express the nAChR subtype of interest.[9]
-
Assay Setup: In a multi-well plate, add the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine or [³H]-Nicotine), and a range of concentrations of this compound.[4][9]
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous alternative to filtration-based radioligand binding assays, offering higher throughput and eliminating the need for a separation step.
Principle: In this assay, the receptor preparation is immobilized onto SPA beads.[10] When a radiolabeled ligand binds to the receptor, it comes into close proximity with the scintillant embedded in the bead, triggering the emission of light that can be detected.[10] Unbound radioligand in the solution is too far away to excite the bead, and thus, no separation step is required.[10]
Advantages over Filtration:
-
Homogeneous format: No washing or filtration steps are needed.
-
Higher throughput: Amenable to automation and screening of large compound libraries.
-
Reduced radioactive waste.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of ligand-receptor interactions.
Principle: One of the binding partners (either the receptor or a molecule that captures the receptor) is immobilized on a sensor chip.[11] A solution containing the other binding partner, this compound, is then flowed over the surface. The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[11]
Key Data Generated:
-
Association rate constant (ka): The rate at which the ligand binds to the receptor.
-
Dissociation rate constant (kd): The rate at which the ligand dissociates from the receptor.
-
Equilibrium dissociation constant (KD): Calculated as kd/ka, representing the binding affinity.
Experimental Design: A Strategic Approach
A well-designed experiment is crucial for obtaining unambiguous results. Here are key considerations for validating the binding of this compound.
Selection of nAChR Subtypes
To establish a comprehensive specificity profile, this compound should be tested against a panel of relevant nAChR subtypes. This is often achieved using stably transfected cell lines, each expressing a specific combination of nAChR subunits (e.g., α4β2, α7, α3β4).[5][9]
Choice of Competitor Ligands
To confirm that this compound binds to the orthosteric site (the same site as acetylcholine), competition assays should be performed with known nAChR agonists and antagonists.
Recommended Competitor Ligands:
| Ligand | Type | Primary Target Subtype(s) |
| Nicotine | Agonist | Broad spectrum, high affinity for α4β2[12] |
| Varenicline | Partial Agonist | α4β2[13][14] |
| PNU-282987 | Agonist | α7[14][15] |
| Dihydro-β-erythroidine | Antagonist | α4β2[12] |
| Methyllycaconitine | Antagonist | α7[15] |
| Mecamylamine | Antagonist | Non-selective channel blocker[4][15] |
The ability of these compounds to compete with this compound (in a labeled format) or vice versa provides strong evidence for binding to the same or overlapping sites.
Data Presentation and Interpretation
For clear and concise communication of your findings, quantitative data should be summarized in a well-structured table.
Table 1: Hypothetical Binding Affinity Profile of this compound
| nAChR Subtype | Radioligand | Ki (nM) ± SEM |
| α4β2 | [³H]-Epibatidine | 15.2 ± 1.8 |
| α7 | [¹²⁵I]-α-Bungarotoxin | >10,000 |
| α3β4 | [³H]-Epibatidine | 875.6 ± 55.3 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data in Table 1 suggest that this compound exhibits high affinity and selectivity for the α4β2 nAChR subtype compared to the α7 and α3β4 subtypes. The high Ki value for the α7 receptor indicates very weak or no binding.
Visualizing the Experimental Workflow
Diagrams can effectively illustrate complex experimental processes. Below is a Graphviz diagram outlining the workflow for a competitive binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
Validating the binding specificity of this compound to nAChRs is a multi-faceted process that requires careful experimental design and a comparative approach. By employing techniques such as radioligand binding assays, SPA, or SPR, and testing against a panel of nAChR subtypes with a selection of known agonists and antagonists, researchers can build a comprehensive and robust binding profile. This rigorous validation is an indispensable step in elucidating the pharmacological mechanism of this compound and assessing its potential as a selective modulator of nicotinic acetylcholine receptors.
References
-
Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491. [Link]
-
Mtoz Biolabs. Competitive Ligand Binding Assay. [Link]
-
Kröger, D., Hucho, F., & Vogel, H. (1999). Ligand Binding to Nicotinic Acetylcholine Receptor Investigated by Surface Plasmon Resonance. Analytical Chemistry, 71(15), 3149-3155. [Link]
-
Zall, J. W. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 728-732. [Link]
-
Fabgennix International. Competition Assay Protocol. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Gallezot, J. D., et al. (2016). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 3(5). [Link]
-
Meuwissen, J. A. T. P. M., & Heirwegh, K. P. M. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 583-591. [Link]
-
Abreo, M. A., et al. (2000). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of medicinal chemistry, 43(5), 847-855. [Link]
-
Lever, J. R., et al. (2016). Tactics for preclinical validation of receptor-binding radiotracers. Nuclear medicine and biology, 43(12), 763-775. [Link]
-
ResearchGate. A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]
-
Head, R. D., et al. (1996). VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society, 118(16), 3959-3969. [Link]
-
Whiteaker, P., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Journal of neurochemistry, 102(4), 1206-1215. [Link]
-
Tuesta, L. M., et al. (2017). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. ACS omega, 2(7), 3845-3853. [Link]
-
Head, R. D., et al. (1996). VALIDATE: A New Method for the Receptor-Based Prediction of Binding Affinities of Novel Ligands. Journal of the American Chemical Society, 118(16), 3959-3969. [Link]
-
Sine, S. M. (2002). The nicotinic receptor ligand binding domain. Journal of neurobiology, 53(4), 431-446. [Link]
-
Kudryavtsev, D. S., et al. (2015). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors. Molecules (Basel, Switzerland), 20(8), 14007-14036. [Link]
-
Green, W. N., & Wanamaker, C. P. (1997). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 17(15), 5635-5644. [Link]
-
Kuntal, A., et al. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
-
ResearchGate. Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. BMC structural biology, 2, 1. [Link]
-
Meiler Lab. Nicotinic Acetylcholine Receptors (nAChR). [Link]
-
Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International journal of molecular sciences, 21(18), 6667. [Link]
-
Sullivan, D. A., & Cohen, J. B. (2000). Mapping the Agonist Binding Site of the Nicotinic Acetylcholine Receptor. Orientation Requirements for Activation by Covalent Agonist. The Journal of biological chemistry, 275(17), 12651-12660. [Link]
Sources
- 1. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nicotinic (α4β2) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of (S)-1-Methylnicotinium Iodide's Cellular Effects Across Diverse Cell Lines
This guide provides an in-depth comparative analysis of the cellular effects of (S)-1-Methylnicotinium Iodide, a compound of interest due to its structural similarity to endogenous molecules and its presence in certain natural products. Our investigation focuses on elucidating its impact on cell viability, oxidative stress, and mitochondrial function across a panel of distinct human cell lines: HeLa (cervical cancer), A549 (lung carcinoma), and HEK293 (human embryonic kidney). By presenting detailed experimental protocols and interpreting the resulting data, this document serves as a crucial resource for researchers in cell biology, pharmacology, and drug discovery.
Introduction: The Scientific Rationale
This compound is a quaternary amine that, due to its positive charge and structural resemblance to nicotinamide adenine dinucleotide (NAD+), is hypothesized to interact with cellular metabolic pathways, particularly those centered around the mitochondria. Understanding its differential effects on cancerous versus non-cancerous cell lines is paramount for evaluating its therapeutic potential and toxicological profile. This guide is structured to walk the reader through the experimental design, execution, and data interpretation necessary to build a comprehensive cellular-level understanding of this compound.
Experimental Design & Methodology
Our comparative analysis hinges on a trio of robust, well-established cell-based assays. The selection of these particular assays is deliberate: they provide a multi-faceted view of cellular health, moving from a general assessment of viability to more specific indicators of mitochondrial stress.
Experimental Workflow
The overall experimental workflow is designed for efficiency and reproducibility.
Figure 1: A schematic of the experimental workflow.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed HeLa, A549, and HEK293 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells and calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Oxidative Stress Evaluation: The DCFH-DA Assay
This assay quantifies intracellular reactive oxygen species (ROS) production. The cell-permeable 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
DCFH-DA Loading: After the 48-hour treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to untreated control cells.
Mitochondrial Membrane Potential Assessment: The JC-1 Assay
The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 spontaneously forms aggregates with intense red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and shows only green fluorescence.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
JC-1 Staining: After the 48-hour treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µg/mL JC-1 staining solution to each well and incubate for 20 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells twice with PBS. Measure the red fluorescence (excitation 560 nm, emission 595 nm) and green fluorescence (excitation 485 nm, emission 535 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial membrane depolarization.
Results: A Comparative Overview
The following tables summarize the hypothetical data obtained from the described assays. This data is intended to be illustrative of the types of results generated in such a comparative study.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)
| Cell Line | This compound IC50 (µM) |
| HeLa | 25.8 |
| A549 | 42.1 |
| HEK293 | > 100 |
Table 2: Reactive Oxygen Species (ROS) Production (DCFH-DA Assay) - Fold Change at 25 µM
| Cell Line | Fold Change in ROS vs. Control |
| HeLa | 3.2 |
| A549 | 2.5 |
| HEK293 | 1.1 |
Table 3: Mitochondrial Membrane Potential (JC-1 Assay) - Red/Green Fluorescence Ratio at 25 µM
| Cell Line | Red/Green Fluorescence Ratio (Normalized to Control) |
| HeLa | 0.4 |
| A549 | 0.6 |
| HEK293 | 0.9 |
Discussion and Mechanistic Insights
The illustrative data suggests that this compound exhibits a differential cytotoxic effect, with a more pronounced impact on the cancerous cell lines (HeLa and A549) compared to the non-cancerous HEK293 cells. This selectivity is a desirable characteristic for potential anti-cancer agents.
The increase in ROS production and the concurrent decrease in mitochondrial membrane potential in HeLa and A549 cells point towards a mitochondrion-centric mechanism of action. It is plausible that this compound disrupts the electron transport chain, leading to an increase in electron leakage and the formation of superoxide radicals. This oxidative stress can, in turn, trigger the opening of the mitochondrial permeability transition pore, leading to the collapse of the mitochondrial membrane potential and the initiation of the intrinsic apoptotic pathway.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade initiated by this compound in cancer cells.
Figure 2: A hypothesized signaling pathway for this compound-induced apoptosis.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound's effects on different cell lines. The presented methodologies are robust and widely applicable for the in vitro characterization of novel compounds. The illustrative data highlights the importance of a multi-parametric approach to understanding cellular responses, revealing a potential mechanism of action involving mitochondrial dysfunction and oxidative stress. This work underscores the necessity of comparative studies across diverse cell line models to accurately profile the biological activity of investigational molecules.
References
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available (S)-1-Methylnicotinium Iodide
For Researchers, Scientists, and Drug Development Professionals
The Critical Need for Purity Assessment
(S)-1-Methylnicotinium iodide is synthesized by the methylation of (S)-nicotine. This process can lead to several potential impurities:
-
Residual (S)-Nicotine: Incomplete reaction can leave unreacted starting material.
-
(R)-1-Methylnicotinium Iodide: The presence of the (R)-enantiomer of nicotine in the starting material will result in the formation of the corresponding (R)-enantiomer of the product.
-
(S)-1'-Methylnicotinium Iodide: Methylation can also occur at the pyrrolidine nitrogen, leading to a positional isomer.
-
Other Nicotine-Related Alkaloids: Impurities present in the initial nicotine source, such as cotinine, nornicotine, and anabasine, may carry through the synthesis.[1][2]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process, like methyl iodide, may also be present in the final product.[3]
The presence of these impurities can interfere with analytical assays, leading to inaccurate quantification and misinterpretation of metabolic pathways. Therefore, a multi-pronged analytical approach is essential to thoroughly characterize the purity of commercially available this compound.
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
A single analytical technique is often insufficient to provide a complete purity profile. This guide proposes a three-tiered workflow that leverages the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive assessment of both chemical and chiral purity.
Caption: A multi-modal workflow for purity assessment.
Comparative Purity of Commercial this compound: A Representative Analysis
To illustrate the potential variability between commercial suppliers, the following table presents a hypothetical purity assessment of this compound from three different vendors. This data is for illustrative purposes and highlights the importance of independent verification.
| Supplier | Stated Purity | Enantiomeric Purity (%ee) | Isomeric Purity (%) | Key Impurity Detected |
| Vendor A | >98% | 99.5% | 99.8% | (S)-Nicotine (0.15%) |
| Vendor B | 95% | 96.0% | 98.5% | (R)-1-Methylnicotinium Iodide (2.0%) |
| Vendor C | >99% (by NMR) | 99.8% | >99.9% | Residual Acetone |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Isomeric Purity
Rationale: Chiral HPLC is the gold standard for separating enantiomers.[4][5] By selecting an appropriate chiral stationary phase (CSP), it is possible to resolve this compound from its (R)-enantiomer and potentially from its positional isomer, (S)-1'-Methylnicotinium iodide.
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK® OJ-3 or similar polysaccharide-based column).[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting point could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).[4][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (%ee) can be calculated from the peak areas of the (S) and (R) enantiomers using the formula: %ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100. The relative amounts of the 1-methyl and 1'-methyl isomers can also be determined from their respective peak areas.
Caption: Chiral HPLC workflow for purity analysis.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Assessment
Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[3][7] By using a certified internal standard of known purity, the purity of the this compound can be accurately determined.
Experimental Protocol:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, that has a simple ¹H-NMR spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
Rationale: LC-MS/MS is a highly sensitive and selective technique that is ideal for identifying and quantifying trace-level impurities.[8] By monitoring specific mass transitions, it is possible to detect and identify known potential impurities.
Experimental Protocol:
-
Instrumentation: LC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A reversed-phase C18 column or a HILIC column.[8]
-
Mobile Phase:
-
Reversed-Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
HILIC: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis or full scan for unknown impurity identification.
-
MRM Transitions:
-
(S)-1-Methylnicotinium: Monitor the transition of the parent ion (m/z 177.1) to a characteristic fragment ion.
-
(S)-Nicotine: m/z 163.1 → 130.1
-
Cotinine: m/z 177.1 → 98.1
-
Nornicotine: m/z 149.1 → 118.1
-
-
-
Sample Preparation: Dilute the sample in the initial mobile phase.
-
Analysis: Inject the sample and acquire the data. Compare the retention times and mass spectra of any detected peaks to those of authentic reference standards of the potential impurities.
Conclusion
Ensuring the purity of reference standards is a cornerstone of robust scientific research. For a molecule as critical as this compound, a cursory glance at a supplier's stated purity is insufficient. By implementing the comprehensive analytical strategy outlined in this guide, researchers can confidently verify the chemical and chiral purity of their commercial standards. This due diligence is not merely a matter of good laboratory practice; it is a fundamental requirement for generating reliable and reproducible data in the fields of pharmacology, toxicology, and drug metabolism.
References
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021). MDPI. [Link]
-
Pharmaffiliates. Nicotine-impurities. [Link]
-
Reddit. (2020). Methylation using iodomethane. r/Chempros. [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021). MDPI. [Link]
-
Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME). (2021). Korea Science. [Link]
-
On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. (2025). PubMed. [Link]
-
On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. (2025). ResearchGate. [Link]
-
Reynolds Science. Analysis of (S)- and (R)- Nicotine in Commercial Nicotine Samples. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). AUB ScholarWorks. [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. BioOrganics [bioorganics.biz]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. reynoldsscience.com [reynoldsscience.com]
- 6. Efficient Method of (S)-Nicotine Synthesis | MDPI [mdpi.com]
- 7. rssl.com [rssl.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-Methylnicotinium Iodide
For the diligent researcher, the journey of scientific discovery is paved with precision, innovation, and an unwavering commitment to safety. This commitment extends beyond the benchtop and into the often-overlooked realm of chemical waste management. In this comprehensive guide, we will illuminate the proper disposal procedures for (S)-1-Methylnicotinium Iodide, a nicotine metabolite of interest in various research applications.[1][2] As this compound is primarily for research use, a specific Safety Data Sheet (SDS) from a commercial manufacturer may not be readily available. Therefore, this guidance is synthesized from the well-established protocols for its constituent chemical classes: nicotine derivatives, quaternary ammonium salts, and iodide-containing compounds.
Part 1: The Chemical Profile and Inherent Hazards of this compound
This compound (CAS 21446-46-8) is a quaternary ammonium salt and a metabolite of nicotine.[1][2] To understand its disposal requirements, we must first dissect its chemical nature and the associated hazards.
-
Nicotine Analogue: As a derivative of nicotine, this compound should be handled with the same high degree of caution. Nicotine is classified by the US Environmental Protection Agency (EPA) as an acutely toxic hazardous waste, carrying the P075 listing.[3] This designation is reserved for substances that are fatal to humans in low doses. Any discarded, unused this compound is therefore presumed to fall under this hazardous waste category.
-
Quaternary Ammonium Compound: The quaternary ammonium structure imparts surfactant-like properties. While many "quats" are used as disinfectants, they can also exhibit toxicity to aquatic life.[4][5][6] Their environmental persistence and potential for disruption of wastewater treatment processes necessitate careful disposal to prevent release into sewage systems.[5][6]
-
Iodide Moiety: The presence of iodide means that upon decomposition or incineration, there is a potential for the release of iodine vapor or hydrogen iodide, which are respiratory irritants and can be harmful to the environment.[7][8] Improper incineration can lead to the formation of a harmful iodine cloud that can settle on the surrounding area.[7]
Table 1: Hazard Summary and Regulatory Considerations
| Hazard Classification | Basis for Classification | Primary Disposal Concern | Regulatory Framework |
| Acutely Toxic | Nicotine derivative | Must be disposed of as a P-listed hazardous waste. | Resource Conservation and Recovery Act (RCRA) |
| Environmental Hazard | Quaternary ammonium salt, Iodide | Prevention of release to waterways and soil. | Clean Water Act, local wastewater regulations |
| Reactive Hazard | Iodide compound | Potential for release of toxic fumes upon heating or mixing with incompatible materials (e.g., strong oxidizers, bleach).[7][8] | Prudent laboratory safety practices |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and culminates in its removal by a certified hazardous waste contractor.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the compound.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation: The Foundation of Safe Disposal
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
Caption: Waste segregation decision tree for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for research-scale quantities of this compound.
-
Container Labeling:
-
Obtain a designated hazardous waste container from your institution's EHS department.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the hazard characteristics (e.g., "Acutely Toxic," "Environmental Hazard").
-
-
For Solid Waste (Unused Compound):
-
Carefully transfer the solid this compound into the labeled solid hazardous waste container.
-
Avoid creating dust. If necessary, work in a chemical fume hood.
-
-
For Liquid Waste (Solutions):
-
Pour the liquid waste containing this compound into the labeled liquid hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department. Incompatible mixtures can lead to dangerous reactions.
-
-
For Contaminated Labware and Debris:
-
Disposable Items: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be placed in the solid hazardous waste container.
-
Reusable Glassware:
-
Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the compound. This rinseate is considered hazardous and must be collected in the liquid hazardous waste container.
-
Follow with a triple rinse using a laboratory detergent and water. The subsequent rinses can typically be disposed of down the drain, but consult your local regulations and EHS for confirmation.
-
-
-
Storage Pending Pickup:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area that is secure and clearly marked.
-
Do not accumulate more than one quart of acutely hazardous waste at a satellite accumulation area. Once this limit is reached, the container must be dated and moved to the central accumulation area within three days.
-
-
Final Disposal:
-
Arrange for pickup of the hazardous waste through your institution's EHS department.
-
The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Caption: Step-by-step disposal workflow for this compound.
Part 3: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the area.
-
If the spill is large or you feel it is unsafe to handle, contact your institution's emergency response team or EHS department.
-
-
Control and Contain (for small, manageable spills):
-
If you are trained and it is safe to do so, control the source of the spill.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Cleanup and Decontamination:
-
Wearing appropriate PPE, collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
-
Reporting:
-
Report the incident to your supervisor and EHS department, even if it is a minor spill.
-
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, researchers can ensure that their pursuit of knowledge does not come at the cost of their well-being or the health of our planet. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
Washington State Department of Ecology. Proper & Legal Disposals Of Nicotine Oils. [Link]
-
ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]
-
Toxics Use Reduction Institute (TURI). QUATERNARY AMMONIUM COMPOUNDS FACT SHEET. [Link]
-
PubMed Central. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. [Link]
-
Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]
-
New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]
-
Graphviz. Graphviz - Graph Visualization Software. [Link]
-
Sketchviz. Guide to Flowcharts in Graphviz. [Link]
-
Joel Dare. Creating Software Engineering Flow Charts with Graphviz Dot. [Link]
-
U.S. Environmental Protection Agency. Label Review Manual - Chapter 13: Storage and Disposal. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. turi.org [turi.org]
- 6. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. case.edu [case.edu]
- 8. nj.gov [nj.gov]
Personal protective equipment for handling (S)-1-Methylnicotinium Iodide
An Expert Guide to the Safe Handling of (S)-1-Methylnicotinium Iodide
As a Senior Application Scientist, my primary goal is to ensure that your innovative research can be conducted both effectively and, most importantly, safely. This compound, a metabolite of nicotine, is a valuable compound in neuroscience and toxicology research.[1][2] However, due to its structural similarity to nicotine—a known toxic alkaloid—it must be handled with a comprehensive safety strategy.
This guide moves beyond a simple checklist. It provides a procedural and logical framework for risk mitigation, empowering you to build a self-validating system of safety for handling this and other potent chemical compounds. We will delve into the why behind each recommendation, grounding our protocols in established safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[3][4][5][6][7][8]
Hazard Profile: Understanding the Compound
A specific Safety Data Sheet (SDS) for this compound is not consistently available, which necessitates a cautious approach based on its chemical family. As a nicotine metabolite and a quaternary ammonium iodide salt, we must infer its hazard profile from analogous compounds.
Core Assumptions:
-
Toxicity: Nicotine is toxic by ingestion, inhalation, and skin absorption. It is prudent to assume this compound possesses similar toxic properties.
-
Irritation: Organic salts can be irritating to the skin, eyes, and respiratory tract.[9]
-
Physical Form: As a powder, it presents a significant risk of aerosolization and inhalation during handling.[10][11]
Based on these points, a summarized hazard profile is presented below.
| Hazard Category | Potential Risks & Routes of Exposure | Potential Symptoms of Exposure |
| Acute Toxicity | Inhalation: Aerosolized powder can be inhaled. Dermal Contact: Absorption through the skin. Ingestion: Accidental transfer from contaminated hands. | Dizziness, headache, nausea, confusion, weakness.[12] Symptoms may be delayed.[9] |
| Irritation | Eyes: Direct contact can cause serious irritation or damage.[13] Skin: May cause redness and pain.[9] Respiratory: Inhaled powder may irritate the throat and lungs.[9][13] | Redness, pain, coughing, sore throat.[9] |
| Physical Hazard | Dust Generation: Fine powders are easily dispersed into the air, contaminating surfaces and increasing inhalation risk.[10][11] | Not applicable. |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should be part of a larger safety strategy known as the Hierarchy of Controls.
-
Substitution: Where possible, use a less hazardous chemical.[10] For this specific compound, this is often not feasible.
-
Engineering Controls: This is the most critical step. All handling of this compound powder must occur inside a certified chemical fume hood or a HEPA-filtered ventilated balance enclosure. [10][14] This contains the powder and prevents inhalation.
-
Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs) are essential.[8] Ensure you are trained on the specific risks of this compound.
-
PPE: The focus of this guide, used in conjunction with the controls above.
Mandatory PPE Protocol
A hazard assessment is required to select the appropriate PPE for any given task.[15][16][17] The following table summarizes the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Transporting Container (Closed) | Single pair of nitrile gloves. | ANSI Z87-rated safety glasses with side shields.[18] | Fully fastened lab coat, long pants, closed-toe shoes.[18] | Not required if container is sealed. |
| Weighing Solid Powder | Double-gloving with nitrile gloves is recommended.[10][18] | Safety goggles. A face shield over goggles is required due to the high risk of aerosolization.[16][18] | Fully fastened lab coat, long pants, closed-toe shoes. | Not required if performed within a certified chemical fume hood or ventilated enclosure. |
| Preparing Solutions | Double-gloving with nitrile gloves. | Safety goggles and face shield. | Fully fastened lab coat, long pants, closed-toe shoes. | Not required if performed within a certified chemical fume hood. |
| Handling Solutions | Single pair of nitrile gloves. | Safety goggles. | Fully fastened lab coat, long pants, closed-toe shoes. | Not required. |
Step-by-Step Operational Plan
Weighing the Solid Compound
This procedure is designed to minimize contamination and exposure.
-
Preparation: Designate a specific area within the fume hood for weighing.[10][11] Cover the work surface with disposable absorbent bench paper.[11]
-
Don PPE: Follow the "Weighing Solid Powder" protocol from the table above.
-
The Tare Method: a. Place a closed, labeled receiving container on the balance inside the fume hood and press "tare." b. Remove the container from the balance but keep it inside the hood. c. Carefully add the this compound powder to the container. Use disposable spatulas to prevent cross-contamination.[10] d. Close the container securely. e. Place the closed container back on the balance to get the final weight.[10]
-
Post-Weighing: a. Securely close the primary stock bottle. b. Decontaminate the exterior of all containers with a damp wipe before removing them from the hood. c. Dispose of all contaminated disposable items (weigh paper, spatulas, bench cover) in a designated hazardous waste bag inside the hood. d. Carefully doff outer gloves and dispose of them in the hazardous waste bag. e. With inner gloves still on, wipe down the work area with an appropriate solvent. Then, remove and dispose of inner gloves. f. Wash hands thoroughly with soap and water.[19]
Emergency Procedures: Spill and Exposure Plan
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Response
Decontamination and Disposal
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, should be thoroughly cleaned after use. Surfaces within the fume hood should be wiped down with a solvent known to dissolve the compound, followed by a general-purpose cleaner.
-
Disposal: All waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup. Do not dispose of this material in standard trash or down the drain.
By integrating these protocols into your daily workflow, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 97-140). (n.d.). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno Environmental Health and Safety. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide. (n.d.). PubChem. Retrieved from [Link]
-
ICSC 0509 - METHYL IODIDE. (n.d.). International Labour Organization. Retrieved from [Link]
-
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Working Safely with Toxic Powders. (n.d.). Duke University Safety. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. nrc.gov [nrc.gov]
- 6. labelmaster.com [labelmaster.com]
- 7. cdc.gov [cdc.gov]
- 8. osha.gov [osha.gov]
- 9. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. safety.duke.edu [safety.duke.edu]
- 15. clarionsafety.com [clarionsafety.com]
- 16. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 17. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 18. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 19. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
